3-Chloro-3'-methylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373992 | |
| Record name | 3-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-41-3 | |
| Record name | 3-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-3'-methylbenzophenone via Friedel-Crafts Acylation
This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 3-Chloro-3'-methylbenzophenone, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The primary synthetic route detailed herein is the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, a classic and efficient method for the formation of diaryl ketones.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a thorough discussion of the underlying chemical principles, safety considerations, and characterization techniques.
Introduction and Strategic Rationale
Benzophenone and its substituted derivatives are of significant interest in organic synthesis due to their wide range of applications, including as photoinitiators, in fragrance compositions, and as scaffolds for biologically active molecules. The targeted synthesis of unsymmetrical benzophenones, such as this compound, requires careful consideration of regioselectivity to ensure the desired isomeric product.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, providing a direct and reliable method for the C-C bond formation between an aromatic ring and an acyl group.[3][5] In the context of this synthesis, the reaction involves the electrophilic attack of an acylium ion, generated from 3-chlorobenzoyl chloride and a Lewis acid catalyst, on the electron-rich toluene ring.
Strategic Choice of Reactants: The selection of toluene as the aromatic substrate and 3-chlorobenzoyl chloride as the acylating agent is a deliberate choice to achieve the target molecule. The methyl group of toluene is an activating, ortho-, para-directing group. However, due to steric hindrance from the bulky acyl group, the para-substituted product is generally favored.[6][7] This regiochemical preference simplifies the product mixture, facilitating the isolation of the desired this compound.
The Friedel-Crafts Acylation: Mechanism and Key Considerations
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Generation of the Acylium Ion
The reaction is initiated by the activation of the acylating agent, 3-chlorobenzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which is more basic than the chlorine atom, enhancing the electrophilicity of the carbonyl carbon. This is followed by the departure of the chloride ion to form a resonance-stabilized acylium ion.
Figure 1: Formation of the acylium ion from 3-chlorobenzoyl chloride and aluminum chloride.
Electrophilic Aromatic Substitution
The highly electrophilic acylium ion is then attacked by the nucleophilic π-electron system of the toluene ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[1]
Deprotonation and Regeneration of Aromaticity
In the final step, a weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻) generated in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[2] This regenerates the aromatic ring and releases the Lewis acid catalyst, although in a complexed form with the product ketone. The evolution of hydrogen chloride gas is also observed at this stage.
Figure 2: Electrophilic attack of the acylium ion on toluene and subsequent workup.
It is a critical point that the product ketone, being a Lewis base, forms a stable complex with the aluminum chloride catalyst.[2] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The catalyst is liberated from this complex during the aqueous workup.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 3-chlorobenzoyl chloride and toluene.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 eq | >98% |
| Toluene | C₇H₈ | 92.14 | 5.0 eq (serves as solvent and reactant) | Anhydrous |
| Aluminum Chloride | AlCl₃ | 133.34 | 1.1 eq | Anhydrous, >99% |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed for extraction | ACS Grade |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | ACS Grade |
| Brine | NaCl(aq) | - | Saturated aqueous solution | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | ACS Grade |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Reaction Procedure
-
Reaction Setup: Assemble the reaction apparatus in a fume hood and ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: To the three-necked flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous toluene (5.0 eq). Stir the mixture to form a suspension.
-
Addition of Acyl Chloride: Cool the suspension in an ice-water bath. Dissolve 3-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous toluene and place it in the dropping funnel.
-
Acylation: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the methyl protons around 2.4 ppm. The integration of the signals should correspond to the number of protons. |
| ¹³C NMR | A signal for the carbonyl carbon around 195 ppm. Signals for the aromatic carbons in the range of 125-140 ppm. A signal for the methyl carbon around 21 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1660 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C-Cl stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁ClO). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed. |
Safety and Handling Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[8][9][10][11] It should be handled in a fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of spills, do not use water for cleaning.
-
3-Chlorobenzoyl Chloride: A corrosive lachrymator. Handle with care in a fume hood and avoid inhalation of vapors.
-
Toluene: A flammable liquid with potential health hazards upon inhalation or skin contact.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with appropriate PPE.
The reaction itself generates hydrogen chloride gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize the evolved HCl.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive (hydrated) aluminum chloride.- Wet glassware or solvent.- Insufficient reaction time or temperature. | - Use fresh, anhydrous aluminum chloride.- Thoroughly dry all glassware and use anhydrous solvent.- Monitor the reaction by TLC and adjust the reaction time/temperature accordingly. |
| Formation of multiple products | - Isomerization of the acylium ion (unlikely in this case).- Polysubstitution (less common in acylation). | - Maintain a low reaction temperature during the addition of the acyl chloride. |
| Difficult work-up | - Incomplete decomposition of the aluminum chloride complex. | - Add more crushed ice and concentrated HCl and stir vigorously. |
Conclusion
The Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride is a robust and efficient method for the synthesis of this compound. By understanding the reaction mechanism, carefully controlling the experimental conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable intermediate in high yield and purity. The detailed protocol and troubleshooting guide provided in this document serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.
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3-Chloro-3'-methylbenzophenone structural analysis and conformation
An In-depth Technical Guide to the Structural Analysis and Conformation of 3-Chloro-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural and conformational properties of this compound (C₁₄H₁₁ClO). Asymmetrically substituted benzophenones are of significant interest in medicinal chemistry and materials science, where their three-dimensional structure dictates their reactivity, spectroscopic behavior, and biological interactions.[1][2] This document synthesizes experimental and computational methodologies for a thorough structural elucidation. We will explore the foundational principles of benzophenone conformation, detail rigorous protocols for experimental analysis via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, and outline a robust workflow for computational modeling using Density Functional Theory (DFT). The causality behind experimental choices is explained, ensuring each protocol is a self-validating system for generating reliable and reproducible data.
Introduction: The Structural Nuances of Substituted Benzophenones
Benzophenones are a class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings.[1] In its unsubstituted form, steric repulsion between the ortho-hydrogens of the phenyl rings prevents a planar conformation. This forces the rings to twist out of the carbonyl plane, adopting a chiral, propeller-like structure.[1] The precise degree of this twist, defined by the dihedral angles, is highly sensitive to the nature and position of substituents on the phenyl rings.
This compound, an asymmetrically substituted derivative, presents a compelling case study. The presence of a chlorine atom at the 3-position and a methyl group at the 3'-position introduces a combination of steric and electronic effects (inductive and resonance) that modulate the molecule's preferred conformation.[3] Understanding this conformation is not merely an academic exercise; it is critical for predicting the molecule's interaction with biological targets, its photochemical properties, and its utility as a synthetic intermediate. This guide provides the technical framework necessary to fully characterize its structure.
Molecular Profile: this compound
| Property | Value | Reference |
| CAS Number | 71372-41-3 | [4] |
| Molecular Formula | C₁₄H₁₁ClO | [4] |
| Molecular Weight | 230.69 g/mol | [4] |
Below is the chemical structure and standard numbering scheme for this compound.
Sources
Spectroscopic Characterization of 3-Chloro-3'-methylbenzophenone: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Chloro-3'-methylbenzophenone (C₁₄H₁₁ClO), a substituted aromatic ketone of significant interest in synthetic chemistry and drug discovery.[1] While experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogs, offers a robust, predictive framework for its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols for data acquisition and interpretation. This guide is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling them to identify, purify, and utilize this compound with confidence.
Introduction: The Structural Significance of this compound
Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a chlorine atom on one phenyl ring and a methyl group on the other, both at the meta position, creates a unique electronic and steric environment. This substitution influences the molecule's conformation, reactivity, and potential as a precursor in the synthesis of more complex chemical entities.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It provides irrefutable evidence of a molecule's identity, purity, and structural integrity. This guide will systematically explore the predicted spectroscopic signatures of this compound, empowering researchers to navigate the challenges of its synthesis and application.
Molecular Structure and Properties
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is suitable for analyzing this type of compound.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: A standard electron ionization energy of 70 eV is typically used.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. [2]A general procedure involves the reaction of 3-chlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride.
Caption: General workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous compounds and established spectroscopic principles, we have provided a comprehensive framework for the characterization of this molecule using NMR, IR, and MS techniques. The experimental protocols outlined herein offer a practical guide for researchers to obtain and interpret high-quality spectroscopic data. This information is crucial for ensuring the identity and purity of this compound in its various applications, from synthetic chemistry to the development of novel pharmaceuticals.
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Solubility and stability of 3-Chloro-3'-methylbenzophenone in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone, a derivative of benzophenone characterized by chlorine and methyl group substitutions on its two phenyl rings. Its molecular structure dictates its physicochemical properties, making it a compound of interest in various chemical and pharmaceutical contexts. Substituted benzophenones are widely utilized as photoinitiators, intermediates in organic synthesis, and as scaffolds in medicinal chemistry.[1][2] Understanding the solubility and stability of this specific analogue is critical for its effective application in drug development, formulation, and manufacturing, ensuring both efficacy and safety.[3]
This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It details the theoretical basis for its behavior in common solvents, presents robust experimental protocols for its characterization, and discusses its degradation under forced conditions, thereby establishing a foundation for developing stable formulations and reliable analytical methods.
Physicochemical Properties
A foundational understanding begins with the core physicochemical properties of the molecule, which are summarized below.
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)(3-methylphenyl)methanone | N/A |
| CAS Number | 71372-41-3 | [4] |
| Molecular Formula | C₁₄H₁₁ClO | [4] |
| Molecular Weight | 230.69 g/mol | [4] |
| Appearance | (Predicted) White to off-white crystalline solid | N/A |
| Predicted XLogP3 | 4.5 | [5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation development. The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its structure is predominantly non-polar, owing to the two aromatic rings, but possesses a polar carbonyl group (C=O) that allows for dipole-dipole interactions. The presence of a chloro-substituent further adds to the molecule's lipophilicity.
Predicted Solubility in Common Solvents
Based on its structure, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar, protic solvents like water.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Soluble | The non-polar hydrocarbon structure of the compound will interact favorably with non-polar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Very Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl group while also solvating the non-polar aromatic portions of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large, non-polar surface area of the molecule disrupts the strong hydrogen bonding network of protic solvents like water, making dissolution energetically unfavorable. Limited solubility in alcohols is expected, increasing with the alkyl chain length of the alcohol. |
Experimental Protocol for Solubility Determination
A robust, standardized method is required to empirically determine the solubility. The following protocol describes a common isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Toluene, Hexane)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The goal is to create a saturated solution with visible undissolved solid.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear filtrate into a clean vial.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.
Stability Profile and Forced Degradation
Stability testing is a regulatory requirement and a crucial part of drug development.[3] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][6][7] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][8]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential points of vulnerability under stress conditions:
-
Hydrolysis: While the ketone and aryl-halide groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to reactions, though this is less likely compared to esters or amides.
-
Oxidation: The aromatic rings and the methyl group could be susceptible to oxidation, potentially forming hydroxylated derivatives or benzoic acid derivatives.
-
Photodegradation: Benzophenones are known for their photochemical activity.[9] Upon UV irradiation, the carbonyl group can be excited, leading to radical reactions, photoreduction, or cleavage. This is a primary area of concern for stability.
Below is a conceptual diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[6]
Objective: To assess the stability of this compound under various stress conditions and identify key degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC-UV/MS system, photostability chamber, calibrated oven, pH meter
General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water, or another suitable solvent system.[6]
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[6]
-
Store a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Analyze samples at time points such as 2, 6, 24, and 48 hours.
-
Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[6]
-
Follow the same temperature and time point strategy as for acid hydrolysis.
-
Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% to 30% H₂O₂.
-
Store at room temperature and analyze at appropriate time points. This reaction is often rapid.
-
-
Thermal Degradation:
-
Store the solid compound in a calibrated oven at an elevated temperature (e.g., 70-80 °C).
-
Separately, store the stock solution at the same elevated temperature, protected from light.
-
Analyze at time points such as 1, 3, and 7 days.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and control samples after the exposure period.
-
Analysis: All stressed samples, along with an unstressed control, should be analyzed using a stability-indicating HPLC method. An HPLC-MS method is highly beneficial for the initial identification of degradation product masses.[10] The method must be able to separate the parent peak from all degradation products, impurities, and solvent peaks.[11]
Overall Characterization Workflow
The comprehensive characterization of solubility and stability follows a logical workflow, from initial preparation to final data analysis.
Caption: Workflow for solubility and stability characterization.
Conclusion
This guide has outlined the essential theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. Its predicted poor aqueous solubility and high solubility in organic solvents, combined with a likely susceptibility to photodegradation, are key factors for consideration in research and development. The provided protocols for solubility determination and forced degradation studies offer a robust framework for generating the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the development of reliable, stability-indicating analytical methods. Adherence to these systematic approaches is fundamental to advancing a compound like this compound through the development pipeline.
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A Technical Guide to the Research Applications of Substituted Benzophenones
Executive Summary
The benzophenone scaffold, a simple diaryl ketone, represents one of the most versatile and ubiquitous structures in modern chemistry.[1][2][3] Its true potential, however, is unlocked through the strategic substitution of its aromatic rings. This guide provides an in-depth exploration of the core principles, synthesis, and diverse research applications of substituted benzophenones. We will delve into their critical roles as photoinitiators, medicinal pharmacophores, and indispensable tools for chemical biology, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative will move from fundamental photochemistry to advanced applications, underscoring the causality behind experimental choices and providing a robust framework for innovation.
Part 1: The Benzophenone Core: Foundational Chemistry & Synthesis
The Photochemical Engine: Intersystem Crossing and Reactivity
The utility of most benzophenone applications hinges on its unique photophysical behavior. Upon absorption of ultraviolet (UV) light (typically ~350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4] What makes benzophenone exceptional is its highly efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁).[4][5][6] This triplet state is a diradical, capable of abstracting hydrogen atoms from adjacent molecules, particularly from C-H bonds.[7][8] This hydrogen abstraction initiates a cascade of radical reactions, forming the mechanistic basis for its use as a photoinitiator and a photoaffinity labeling agent.[7][8][9]
The efficiency and pathway of this ISC process have been a subject of deep study, with evidence suggesting the involvement of an intermediate T₂(π,π) state that facilitates the transition to the reactive T₁(n,π) state.[10] This nuanced understanding is critical for designing benzophenone derivatives with tailored photochemical properties.
Core Synthesis: The Friedel-Crafts Acylation
The most fundamental and widely used method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation.[11][12][13] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][14]
Mechanism Overview:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[11]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a carbocation intermediate known as a sigma complex.[11]
-
Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.[11][14]
Because the resulting ketone product is a moderate Lewis base, it forms a complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required, which is then quenched during aqueous workup to release the final product.[14]
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Protocol: General Synthesis of a Substituted Benzophenone
This protocol describes a general procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Substituted Benzene (e.g., Anisole) (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and the substituted benzene. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm of the reaction.
-
Acyl Chloride Addition: Add the substituted benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Trustworthiness Check: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted benzophenone.
Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for this self-validating system.
| Technique | Purpose | Expected Observations for Benzophenone Core |
| ¹H & ¹³C NMR | Structural Elucidation | Aromatic protons typically appear in the δ 7-8 ppm range. The carbonyl carbon (C=O) gives a characteristic signal in the δ 195-200 ppm region in the ¹³C spectrum.[15] |
| FTIR Spectroscopy | Functional Group ID | A strong, sharp absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone is a key diagnostic peak.[16][17] |
| UV-Vis Spectroscopy | Electronic Transitions | Shows two characteristic absorption bands: a strong π-π* transition around 250 nm and a weaker, broad n-π* transition around 340-350 nm.[18][19] |
| Mass Spectrometry | Molecular Weight | Provides the molecular weight of the compound, confirming the successful incorporation of substituents. |
Part 2: Applications in Medicinal Chemistry & Drug Discovery
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][20]
Benzophenones as a Core Pharmacophore
The rigid, yet conformationally flexible, diaryl ketone structure allows benzophenone derivatives to present substituents in a well-defined three-dimensional space, enabling effective interactions with biological targets.
-
Anti-inflammatory Agents: A prominent example is Ketoprofen , a non-steroidal anti-inflammatory drug (NSAID).[20][21] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[22][23][24] The benzophenone moiety serves as the core scaffold from which the propionic acid side chain, essential for COX inhibition, is appended.[21][24]
-
Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of substituted benzophenones.[1][20][25] Structure-activity relationship (SAR) studies have shown that substitutions, particularly with halogen atoms like fluorine and chlorine, can significantly enhance cytotoxic effects against various cancer cell lines.[1][25]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ketoprofen.
Photoaffinity Labeling (PAL): Identifying Molecular Targets
Perhaps the most powerful application of benzophenones in drug discovery is their use as photophores in photoaffinity labeling (PAL).[7][8][26] PAL is a technique used to identify the specific protein targets of a bioactive small molecule.[7]
The Principle: A photoaffinity probe is created by chemically linking a benzophenone moiety to a molecule of interest (e.g., a drug candidate).[27][28] This probe is incubated with a complex biological sample (like cell lysate or intact cells) to allow it to bind non-covalently to its target protein.[7] Upon irradiation with UV light (~360 nm), the benzophenone is excited to its triplet diradical state.[7][8] This highly reactive species then abstracts a hydrogen atom from a nearby amino acid residue at the binding site, forming a stable, covalent carbon-carbon bond.[8] This permanently "tags" the target protein, which can then be isolated and identified using techniques like mass spectrometry.[29]
Advantages of Benzophenone in PAL:
-
Stability: Benzophenones are chemically stable and can be handled in ambient light without degradation.[8][30]
-
Activation Wavelength: They are activated at ~350-360 nm, a wavelength that minimizes damage to biological molecules.[8][30]
-
Reactivity: The triplet diradical can insert into typically unreactive C-H and N-H bonds, making it a highly effective cross-linker even in aqueous environments.[7][30]
Protocol: A General Workflow for Photoaffinity Labeling
Caption: Experimental Workflow for Photoaffinity Labeling (PAL).
Detailed Steps:
-
Probe Incubation: Incubate live cells, cell lysate, or purified proteins with the benzophenone-containing photoaffinity probe. Causality Note: A control experiment including a competitive inhibitor should be run in parallel to validate the specificity of binding. A significant reduction in labeling in the presence of the competitor indicates specific target engagement.[7]
-
UV Cross-linking: Irradiate the sample with UV light at 350-360 nm on ice for 10-30 minutes.
-
Sample Processing: If using live cells, lyse the cells to release the proteins. Clarify the lysate by centrifugation.[7]
-
Click Chemistry (Optional but Recommended): If the probe contains a "clickable" handle (like an alkyne), perform a click reaction to attach a reporter tag, such as biotin or a fluorophore.[7][27]
-
Enrichment: Use the reporter tag to enrich the covalently labeled proteins. For a biotin tag, this involves incubation with streptavidin-coated beads.[7]
-
Analysis: Elute the enriched proteins from the beads and separate them by SDS-PAGE. The labeled protein can be visualized by Western blotting (if an antibody is available) or excised from the gel and identified by mass spectrometry.[7][29]
Part 3: Applications in Polymer Science & Photochemistry
Photoinitiators for UV Curing
Substituted benzophenones are widely used as Type II photoinitiators in UV curing processes for inks, coatings, and adhesives.[9][31][32] In this role, the benzophenone does not generate radicals on its own. Instead, upon UV excitation, the triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol.[32] This process generates a reactive radical on the co-initiator, which then initiates the free-radical polymerization of monomers and oligomers (e.g., acrylates).[9][32] The resulting ketyl radical from the benzophenone is generally unreactive and does not terminate the polymerization.
UV Filters and Photostabilizers
Certain substituted benzophenones, most notably Oxybenzone (Benzophenone-3), are used as active ingredients in sunscreens.[33][34][35] Their chemical structure is engineered to absorb harmful UVB and short-wave UVA radiation.[33][34][36][37]
Mechanism of Protection: When a photon of UV light strikes an oxybenzone molecule, the energy excites electrons to a higher state.[34][36] The molecule then rapidly dissipates this absorbed energy harmlessly as heat, preventing the UV radiation from penetrating the skin and causing DNA damage.[33][34][36] This process involves an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl, which facilitates the rapid relaxation back to the ground state.[37] Oxybenzone also acts as a photostabilizer, helping to prevent the degradation of other sunscreen ingredients upon exposure to sunlight.[34][36]
| Compound | Primary Application | Key Substituents | Mechanism of Action |
| Benzophenone | Photoinitiator | None | H-abstraction from co-initiator |
| Oxybenzone | Sunscreen UV Filter | 2-Hydroxy, 4-Methoxy | UV absorption and energy dissipation as heat[33][34][35][36] |
| Ketoprofen | Anti-inflammatory Drug | 3-(1-carboxyethyl) | COX-1/COX-2 enzyme inhibition[22][23][24] |
| BP-Photoprobe | Photoaffinity Labeling | Varies (linked to ligand) | Covalent bond formation via H-abstraction[7][8] |
Conclusion
The substituted benzophenone is a testament to the power of a versatile chemical scaffold. From the industrial curing of polymers to the nuanced identification of drug targets in complex biological systems, its applications are both broad and deep. The foundation of these applications lies in its unique photochemical properties, which can be finely tuned through synthetic modification. By understanding the core principles of its synthesis, photochemistry, and reactivity, researchers can continue to leverage this remarkable molecule to drive innovation across scientific disciplines.
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Photochemical properties of 3-Chloro-3'-methylbenzophenone
An In-depth Technical Guide to the Photochemical Properties of 3-Chloro-3'-methylbenzophenone
Introduction: The Dichotomy of a Substituted Benzophenone
Substituted benzophenones represent a fascinating class of aromatic ketones, occupying a central role in fields ranging from organic synthesis and polymer chemistry to photobiology and drug development.[1][2] Their defining characteristic is an exceptional ability to absorb ultraviolet (UV) radiation and populate a highly reactive, long-lived triplet excited state.[3] This dual nature—harnessing light to initiate chemical reactions—makes them both powerful tools and molecules of significant interest for photosafety assessments.[4]
This technical guide provides a detailed exploration of the photochemical behavior of a specific, asymmetrically substituted derivative: This compound . We will delve into its core photophysical principles, characteristic photoreactivity, and the modern experimental methodologies employed to characterize its transient excited states. The narrative is designed for researchers and drug development professionals, moving beyond simple protocols to explain the causal science behind the observed phenomena and experimental designs.
Molecular Identity and Synthesis
Before examining its behavior upon irradiation, it is essential to define the molecule and understand its synthesis.
| Property | Value | Reference |
| Chemical Name | (3-chlorophenyl)(3-methylphenyl)methanone | |
| CAS Number | 71372-41-3 | [5] |
| Molecular Formula | C₁₄H₁₁ClO | [5] |
| Molecular Weight | 230.69 g/mol | [5] |
Synthesis via Palladium-Catalyzed Acylation
The synthesis of this compound can be achieved through modern cross-coupling methodologies. A described method involves a palladium-catalyzed acylation, which offers a robust route to this diaryl ketone.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Reagent Preparation: In a nitrogen-filled glovebox, charge a flame-dried 4.0 mL vial with Pd(TFA)₂ (9.9 mg, 0.03 mmol), benzoquinone (3.3 mg, 0.03 mmol), CuI (17.1 mg, 0.09 mmol), AsPh₃ (27.6 mg, 0.09 mmol), 3-methylphenylboroxine (0.3 mmol), and 3-chlorobenzoic anhydride (0.6 mmol).
-
Addition of Base and Sieves: Add K₂CO₃ (6.2 mg, 0.045 mmol) and 4Å molecular sieves (400 mg) to the vial.
-
Solvent and Ligand Addition: In a separate vial, dissolve norbornene (NBE, 16.9 mg, 0.18 mmol) in 1.5 mL of dry toluene. Transfer 0.5 mL of this NBE solution to the primary reaction vial, followed by an additional 3.5 mL of dry toluene.
-
Reaction Conditions: Tightly seal the reaction vial, remove it from the glovebox, and place it in a preheated pie-block at 100°C. Stir the reaction mixture for 14 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter it through a thin pad of silica gel, washing the filter cake with ethyl acetate. Concentrate the combined filtrate under reduced pressure.
-
Isolation: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired product, this compound.
Core Photophysical Principles: The Journey from Photon to Reactive State
The photochemistry of any benzophenone derivative is dictated by the fate of the energy it absorbs. This journey involves several key steps, from initial photon absorption to the generation of the all-important triplet state.
Light Absorption: UV-Visible Spectroscopy
The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Benzophenones typically exhibit two main absorption bands in the UV region:[6][7]
-
n → π* Transition: A weaker, lower-energy band (longer wavelength) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε).
-
π → π* Transition: A stronger, higher-energy band (shorter wavelength) arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is symmetry-allowed and thus has a high molar absorptivity.
The chloro and methyl substituents will subtly influence the positions of these bands through their inductive and hyperconjugative effects, but the overall spectral profile remains characteristic of the benzophenone chromophore.[8][9]
Experimental Protocol: UV-Visible Spectroscopy [10]
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a high-concentration stock solution (e.g., 1x10⁻³ M) of the compound in a UV-grade solvent (e.g., acetonitrile or cyclohexane). The choice of solvent is critical, as polarity can shift the n→π* and π→π* transitions.[6]
-
Create a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU, ensuring adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length), one for the solvent blank and one for the sample.
-
Record a baseline spectrum with the solvent-filled blank cuvette in both beams.
-
Acquire the sample spectrum over a range of approximately 200-450 nm.
-
-
Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Calculate the molar absorptivity (ε) at each maximum using the Beer-Lambert equation (A = εcl).
Excited State Dynamics: The Primacy of Intersystem Crossing
Following excitation to the S₁ state, benzophenones undergo an exceptionally rapid and efficient process known as intersystem crossing (ISC) to populate the triplet (T₁) state.[1] The quantum yield of this process for benzophenone itself is near unity.[2][3] This S₁ → T₁ transition is favored because it involves a change in orbital type (from an n,π* singlet to a π,π* triplet or vice-versa), a condition that enhances spin-orbit coupling as dictated by El-Sayed's rules.[11][12]
The T₁ state has a much longer lifetime (microseconds to milliseconds) than the S₁ state (picoseconds), allowing it to participate in intermolecular chemical reactions.[13]
Photochemical Reactivity: The Triplet State in Action
The T₁ excited state of benzophenone behaves as a diradical, with unpaired electron density localized on the carbonyl oxygen and delocalized over the phenyl rings.[13][14] This electronic configuration drives its characteristic photoreactivity.
Hydrogen Abstraction and Ketyl Radical Formation
The most prominent reaction of triplet benzophenones is the abstraction of a hydrogen atom from a suitable donor molecule (often the solvent).[15][16] Alcohols, particularly isopropanol, are excellent hydrogen donors. The reaction proceeds via a two-step mechanism:
-
Primary Abstraction: The triplet benzophenone abstracts the weakly-bound α-hydrogen from isopropanol, yielding a benzophenone ketyl radical and an alcohol-derived radical.
-
Dimerization: The ketyl radicals subsequently dimerize to form a stable benzopinacol product.[13]
The efficiency of this process is influenced by the substituents on the benzophenone rings. An electron-withdrawing group like chlorine is expected to enhance the electrophilicity of the carbonyl oxygen in the n,π* triplet state, potentially increasing its hydrogen abstraction ability.[17] Conversely, the electron-donating methyl group may have a slight opposing effect. For 3-chlorobenzophenone, the triplet state has been shown to exhibit a hydrogen abstraction ability similar to that of the parent benzophenone.[17]
Advanced Characterization: Transient Absorption Spectroscopy
To directly observe the short-lived triplet state and the resulting ketyl radical, nanosecond transient absorption (ns-TA) spectroscopy is the technique of choice.[3]
Principle of Transient Absorption Spectroscopy
This pump-probe technique uses two light pulses:
-
Pump Pulse: An intense, short laser pulse (e.g., at 355 nm) excites the sample, generating the excited states of interest (S₁ and T₁).[3]
-
Probe Pulse: A weaker, broadband pulse of white light passes through the sample at a defined delay time after the pump pulse. By measuring the change in absorbance of the probe light, one can record the absorption spectra of the transient species created by the pump. For benzophenones in solution, the T₁ state has a characteristic absorption maximum around 530 nm, while the ketyl radical absorbs around 545 nm.[13]
Experimental Protocol: Conceptual Workflow for ns-TA
-
Objective: To identify and measure the lifetime of the triplet state and the formation of the ketyl radical of this compound.
-
Instrumentation: A nanosecond transient absorption spectrometer (e.g., Edinburgh Instruments LP980).[3]
-
Sample Preparation:
-
Prepare a solution of the compound in the chosen solvent (e.g., deoxygenated acetonitrile for triplet lifetime or isopropanol for ketyl radical observation). The concentration should be adjusted to give a ground-state absorbance of ~0.5-1.0 at the pump wavelength.
-
It is crucial to deoxygenate the solution by bubbling with nitrogen or argon, as dissolved oxygen is an efficient quencher of triplet states.
-
-
Data Acquisition:
-
Excite the sample with the 355 nm pump laser.
-
Record the transient absorption spectra at various time delays (from nanoseconds to microseconds) after the pump pulse.
-
Alternatively, monitor the decay kinetics at a single wavelength corresponding to the triplet or ketyl radical absorption maximum.
-
-
Data Analysis:
-
The decay of the transient absorption signal at ~530 nm provides the lifetime of the T₁ triplet state.
-
In a hydrogen-donating solvent, the decay of the triplet signal will be accompanied by the growth of the ketyl radical signal at ~545 nm.[18]
-
Conclusion
This compound serves as an exemplary model for understanding the rich and complex photochemistry of substituted diaryl ketones. Its behavior is governed by the efficient population of a reactive triplet diradical state following UV light absorption. This triplet state is a powerful chemical intermediate, capable of initiating reactions such as hydrogen abstraction with high specificity. The strategic placement of chloro and methyl substituents provides a means to fine-tune the electronic properties and, consequently, the reactivity of the molecule. A thorough understanding of these properties, gained through rigorous spectroscopic and kinetic analysis, is paramount for any scientist seeking to leverage or mitigate the effects of this potent photoactive compound in research and development.
References
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ACS Publications. (n.d.). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. Retrieved from [Link]
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ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Chloro-3'-methylbenzophenone
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for 3-Chloro-3'-methylbenzophenone (CAS No. 71372-41-3). As a specialized chemical intermediate, likely utilized in complex organic synthesis and drug discovery pathways, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data from structurally related benzophenone derivatives to establish a robust framework for its safe utilization by researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
This compound belongs to the substituted benzophenone family. The benzophenone core is a well-known pharmacophore and photosensitizer, and substitutions on the phenyl rings can significantly alter its chemical reactivity, physical properties, and toxicological profile. The presence of a chloro- and a methyl- group suggests specific steric and electronic properties that are leveraged in targeted synthesis.
While a specific, official Material Safety Data Sheet (MSDS) for this exact compound is not widely available, a reliable hazard profile can be constructed by examining the data for analogous compounds, including benzophenone itself and other chlorinated derivatives.[1][2] The primary hazards are anticipated to be related to irritation, potential for long-term systemic effects through repeated exposure, and environmental toxicity.[3][4]
Globally Harmonized System (GHS) Classification (Anticipated)
The following GHS classification is projected based on data from analogous benzophenone compounds.[5][6] Researchers must handle the compound as if it possesses these hazards until empirical data proves otherwise.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-Code) |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[1][5] | |
| Serious Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][5] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[1][5] | |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs (e.g., Liver, Kidney) through prolonged or repeated exposure.[4] | |
| Carcinogenicity (Suspected) | 1B / 2 | Danger/Warning | H350/H351: May cause/Suspected of causing cancer.[3] | |
| Hazardous to the Aquatic Environment (Chronic) | 2 or 3 | (No Signal Word) | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[4] |
Toxicological Rationale and Health Effects
The causality behind these classifications stems from the known behavior of the benzophenone scaffold and its metabolites.
-
Irritation: Like many aromatic ketones, this compound is expected to be a primary irritant upon contact with skin, eyes, and the respiratory tract.[5][7] This is due to its ability to interact with and potentially denature proteins in epithelial tissues.
-
Systemic Effects: The parent compound, benzophenone, is suspected of causing cancer and has been shown to cause damage to the liver and kidneys in animal studies with prolonged oral exposure.[3][8] Therefore, it is critical to assume that this compound could carry similar risks. Chronic exposure must be minimized.
-
Endocrine Disruption: Several benzophenone derivatives are known or suspected endocrine disruptors.[9] While the specific effects of this compound are unknown, this potential adds another layer of necessary caution, particularly in developmental and reproductive toxicology research settings.
Safe Handling and Storage Protocols
A self-validating system of protocols is essential to minimize exposure. This involves a multi-tiered approach encompassing engineering controls, personal protective equipment, and stringent hygiene practices.
Engineering Controls
The primary engineering control is to handle this compound within a certified chemical fume hood to control airborne concentrations.[10] The ventilation system should be explosion-proof, especially if heating or generating aerosols.[5] Eyewash stations and safety showers must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the risks involved.[11][12]
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting chemical splash goggles.[13] | Protects against accidental splashes and airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[11] |
| Skin (Hands) | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Consult a glove compatibility chart. Always inspect gloves before use and use proper removal technique to avoid skin contact.[14] Contaminated gloves should be disposed of as hazardous waste. |
| Skin (Body) | Long-sleeved laboratory coat. | Provides a removable barrier to protect skin and clothing from minor spills and contamination. For larger quantities, a chemical-resistant apron or suit may be necessary.[11] |
| Respiratory | Not typically required if handled exclusively in a fume hood. | If dusts or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is mandatory.[1][15] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[14] | Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[14] |
Hygiene and Storage
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in laboratory areas.[10][16] Contaminated clothing should be removed immediately and laundered separately before reuse.[10]
-
Storage: Store in a tightly sealed, properly labeled container.[5][17] Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and alkalis.[5][16][17] The storage area should be secured and accessible only to authorized personnel.[18]
Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Accidental Release Measures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further spread of the material. For solid spills, avoid creating dust.[1] For liquid spills, use an inert absorbent material like sand, vermiculite, or a universal binder.[10][17] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[18]
First Aid Protocols
This protocol must be followed immediately upon any exposure. All incidents must be reported.
-
Inhalation: Move the exposed person to fresh air at once.[5][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[19] Seek immediate medical attention.[5][19]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-20 minutes.[20][21][22] A safety shower should be used for large exposures.[20] Wash the area with soap and water.[19] Seek medical attention if irritation persists.[5][19]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][19][20] An eyewash station should be used.[20] Remove contact lenses if present and easy to do.[5][20] Seek immediate medical attention from an ophthalmologist.[1][18]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[3][18] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[19]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7][23]
-
Specific Hazards: The compound is combustible.[18] In a fire, it may decompose to produce toxic and corrosive fumes, including carbon oxides (CO, CO2) and hydrogen chloride (HCl) gas.[17]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][17][18]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 71372-41-3 | [24] |
| Molecular Formula | C14H11ClO | [24] |
| Molecular Weight | 230.69 g/mol | [24] |
| Appearance | Solid (likely a powder or crystalline solid) | Inferred from related benzophenones |
| Boiling Point | Data not available (Benzophenone: 305.4 °C) | [17] |
| Melting Point | Data not available (Benzophenone: 48.5 °C) | [1] |
| Solubility | Likely insoluble in water; soluble in organic solvents. | [17] |
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for handling this compound from acquisition to disposal, ensuring safety at each stage.
Caption: Logical workflow for handling this compound.
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Biological activity of halogenated benzophenone derivatives
An In-Depth Technical Guide to the Biological Activity of Halogenated Benzophenone Derivatives
Authored by a Senior Application Scientist
Introduction: The Benzophenone Scaffold and the Impact of Halogenation
Benzophenones, characterized by a diaryl ketone core, represent a privileged scaffold in medicinal chemistry. This structure is prevalent in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzophenone framework allows for extensive structural modifications, making it an attractive starting point for drug discovery programs.
Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a cornerstone strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen atoms can participate in hydrogen bonding and, more uniquely, halogen bonding, which can enhance interactions with protein targets.[2][3] Consequently, the halogenation of benzophenone derivatives has emerged as a powerful approach to generate novel compounds with enhanced or specific biological activities. This guide provides an in-depth exploration of the key biological activities of these derivatives, focusing on their anticancer, antimicrobial, and endocrine-disrupting effects, complete with field-proven experimental protocols for their evaluation.
Part 1: Anticancer and Cytotoxic Activity
Halogenated benzophenones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines, including those of the lung (A549), breast (MCF-7), pancreas (PANC-1), and leukemia (HL-60).[4][5][6] The substitution pattern and the nature of the halogen atom are critical determinants of their potency.
Mechanism of Action: Targeting Cellular Proliferation Pathways
A primary mechanism underlying the anticancer activity of these compounds is the disruption of critical cell signaling pathways that control proliferation and survival.
-
MEK/ERK Pathway Inhibition: Certain halogenated benzophenone derivatives isolated from marine fungi have been shown to suppress the proliferation of pancreatic cancer cells by targeting the MEK/ERK pathway.[5] These compounds can bind to an allosteric pocket in MEK, inhibiting its kinase activity. This prevents the downstream phosphorylation and activation of ERK, a key protein that promotes cell proliferation and survival.[5] The inhibition of this pathway ultimately leads to apoptosis (programmed cell death) in cancer cells.[5]
Caption: Inhibition of the MEK/ERK signaling pathway by halogenated benzophenones.
-
Tubulin Polymerization Inhibition: Other derivatives act as microtubule-targeting agents.[7] They inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics arrests the cell cycle, typically at the G2/M phase, and induces apoptosis.[8]
Experimental Protocol: Evaluating Cytotoxicity via MTS Assay
The MTS assay is a robust, colorimetric method for determining cell viability and proliferation, making it a cornerstone for screening potential anticancer compounds. The causality is straightforward: metabolically active cells convert the MTS tetrazolium salt into a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [4]
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HL-60) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 12-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzophenone derivatives in the culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Paclitaxel).[4]
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert MTS to formazan.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Data Presentation: Cytotoxic Activity of Halogenated Benzophenones
The following table summarizes the cytotoxic activity of selected halogenated benzophenone derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fungal Metabolite | Halogenated Benzophenone 2 | PANC-1 (Pancreatic) | 7.6 | [5] |
| Fungal Metabolite | Halogenated Benzophenone 4 | PANC-1 (Pancreatic) | 7.2 | [5] |
| Synthetic Benzophenone | Compound 1 | HL-60 (Leukemia) | 0.48 | [4][9] |
| Synthetic Benzophenone | Compound 8 | HL-60 (Leukemia) | 0.15 | [4] |
| Synthetic Benzophenone | Compound 9 | HL-60 (Leukemia) | 0.16 | [4] |
| Synthetic Benzophenone | Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | [10] |
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2][3] Halogenated compounds, including benzophenone derivatives, have shown promise as potent antimicrobial and antibiofilm agents against clinically relevant pathogens like Staphylococcus aureus (including MRSA) and various Gram-negative bacteria.[11][12] Halogenation can enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
Mechanism of Action: Disruption of Essential Bacterial Processes
-
Inhibition of Macromolecular Synthesis: Some halogenated phenazines, which share structural similarities, have been shown to inhibit RNA and protein biosynthesis in bacteria without affecting DNA synthesis.[12] This selective inhibition disrupts essential cellular functions, leading to bacteriostasis or bactericidal effects.
-
Biofilm Eradication: Biofilms are structured communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics.[12] Halogenated compounds can effectively inhibit biofilm formation and eradicate established biofilms, a critical activity for treating persistent infections.[11][12] For instance, 2,4,6-triiodophenol has been shown to repress the expression of key regulatory genes involved in biofilm production in S. aureus.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This protocol is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.
Caption: Workflow for the broth microdilution MIC determination assay.
Step-by-Step Methodology: [13]
-
Medium Preparation: Use a standardized broth medium, such as Mueller-Hinton Broth (MHB), which is preferred for its reproducibility and low levels of inhibitors.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the halogenated benzophenone derivative in MHB to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL. The accuracy of this step is critical for reproducibility.
-
Inoculation: Inoculate each well containing the test compound with the bacterial suspension. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity of Halogenated Compounds
| Compound Class | Target Microorganism | MIC | Reference |
| Halogenated Phenol | Staphylococcus aureus | 5 µg/mL | [11] |
| Halogenated Phenazine | MRSA | 0.003–0.78 µM | [12] |
| Halogenated Phenazine | MRSE | 0.10–0.78 µM | [12] |
| Halogenated Phenazine | VRE | 0.15–1.56 µM | [12] |
Part 3: Endocrine Disrupting Effects
While therapeutically beneficial in some contexts, the interaction of chemicals with the endocrine system can also pose health risks. Benzophenones, particularly those used as UV filters, are known endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways.[14][15] Halogenation can significantly alter these effects. For example, chlorinated byproducts of benzophenone-1 (BP-1) exhibit significantly higher antiandrogenic activity than the parent compound.[16][17][18]
Mechanism of Action: Hormone Receptor Antagonism
Endocrine disruption by halogenated benzophenones often occurs through direct interaction with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[16][19]
-
Competitive Binding: These compounds can act as antagonists by competitively binding to the ligand-binding domain (LBD) of the receptor. This prevents the natural hormone (e.g., estradiol or dihydrotestosterone) from binding and activating the receptor, thereby inhibiting the downstream transcription of hormone-responsive genes.[16][20] Increased hydrophobic interactions are often responsible for the enhanced binding affinities of chlorinated derivatives to the AR.[16]
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This assay quantitatively determines the ability of a test compound to compete with a natural hormone for binding to its receptor. It is a fundamental screening tool for identifying potential EDCs. The protocol described here uses rat uterine cytosol as a source of estrogen receptors and radiolabeled estradiol as the ligand.[21][22]
Caption: Principle of the competitive receptor binding assay.
Step-by-Step Methodology: [21]
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer (Tris, EDTA, dithiothreitol, glycerol). Homogenize the tissue and ultracentrifuge to obtain the cytosol fraction containing the estrogen receptors.
-
Assay Setup: In assay tubes, combine the uterine cytosol (providing 50-100 µg of protein), a fixed concentration of radiolabeled estradiol ([³H]-E₂), and varying concentrations of the unlabeled test compound (halogenated benzophenone).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes. Centrifuge the tubes and wash the HAP pellet to remove the unbound [³H]-E₂.
-
Quantification: Resuspend the final pellet in ethanol and transfer it to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity (representing bound [³H]-E₂) against the log concentration of the test compound. The resulting competitive binding curve is used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the maximum [³H]-E₂ binding.
Data Presentation: Endocrine-Disrupting Activity of Halogenated Benzophenones
| Compound | Activity Type | Assay | EC₅₀ / IC₅₀ (µM) | Reference |
| Benzophenone-1 (BP-1) | Antiandrogenic | Yeast Two-Hybrid | 12.89 | [16][17] |
| Monochlorinated BP-1 | Antiandrogenic | Yeast Two-Hybrid | 6.13 | [16][17] |
| Dichlorinated BP-1 | Antiandrogenic | Yeast Two-Hybrid | 9.30 | [16][17] |
| 2,4,4'-trihydroxy-BP | Estrogenic | Uterotrophic Assay | Positive | [19] |
| 2,4,4'-trihydroxy-BP | Antiandrogenic | Hershberger Assay | Positive | [19] |
Conclusion
Halogenated benzophenone derivatives are a versatile class of compounds with a rich and varied biological activity profile. Strategic halogenation has proven to be an effective method for enhancing their potency as anticancer and antimicrobial agents. However, this same chemical modification can also amplify their endocrine-disrupting potential. The technical protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore, characterize, and harness the complex biological activities of this important chemical scaffold. A thorough understanding of their structure-activity relationships is crucial for developing safe and effective therapeutic agents while mitigating potential health risks.
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A Technical Guide to the Photoinitiator Mechanism of 3-Chloro-3'-methylbenzophenone
Executive Summary
Substituted benzophenones are a cornerstone of photopolymerization, acting as highly efficient Type II photoinitiators.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action for 3-chloro-3'-methylbenzophenone, a specialized derivative designed for precise applications. We will explore the fundamental photophysical principles, from photon absorption to the generation of initiating free radicals. The critical roles of intersystem crossing, the triplet excited state, and the synergistic interaction with co-initiators will be detailed. Furthermore, this guide will elucidate how the specific chloro and methyl substitutions modulate the molecule's electronic properties and reactivity. A validated experimental protocol for assessing photoinitiation efficiency is provided, offering researchers a practical framework for empirical analysis. This document is intended for scientists and development professionals seeking a comprehensive understanding of this photoinitiator's function to leverage its capabilities in advanced material formulations.
Introduction to Type II Photoinitiation
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers and oligomers into a solid polymer network.[4] The key to this technology is the photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals.[3]
Photoinitiators are broadly classified into two categories:
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to directly form two radical species.[3]
-
Type II (Hydrogen Abstraction): These initiators, including the benzophenone family, do not cleave directly. Instead, upon excitation, they enter a reactive state and abstract a hydrogen atom from a synergist or co-initiator molecule in a bimolecular reaction.[1][2][3][5] This process generates the radicals necessary for polymerization.[1][3]
This compound belongs to the Type II class. Its robust performance relies on the intrinsic photochemistry of the benzophenone core, which is fine-tuned by the substituents on its phenyl rings.[6][7][8][9]
Core Mechanism of Action: A Photochemical Journey
The action of this compound can be dissected into a sequence of discrete, highly efficient steps. The entire process is initiated by the absorption of a photon and culminates in the generation of polymer-initiating radicals.
Step 1: Photon Absorption and S₁ State Formation
The process begins when the benzophenone molecule absorbs a photon of ultraviolet (UV) light, typically in the 250-450 nm range.[1] This absorption event excites a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).
Step 2: Intersystem Crossing (ISC) to the T₁ Triplet State
The S₁ state is transient and short-lived. Benzophenones are renowned for their exceptionally high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden transition from the singlet (S₁) state to a more stable, longer-lived triplet state (T₁).[3][10][11] This high ISC quantum yield is a defining characteristic of benzophenone photochemistry and is crucial for its function as a photoinitiator.[12] The triplet state has a diradical nature (specifically n,π*), making it a potent hydrogen abstractor.[13]
Step 3: Hydrogen Abstraction from a Co-initiator
The T₁ state of the benzophenone derivative is the primary reactive species. It does not initiate polymerization directly but instead interacts with a hydrogen donor molecule, known as a co-initiator or synergist.[1][5] Tertiary amines, such as triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDB), are commonly used for this purpose.[14][15][16]
The excited triplet benzophenone abstracts a labile hydrogen atom from the co-initiator (often from the carbon alpha to the nitrogen in an amine).[17]
Step 4: Generation of Initiating Radicals
This hydrogen abstraction event results in the formation of two distinct radicals:
-
A Benzophenone Ketyl Radical: This radical is resonance-stabilized and relatively unreactive towards initiating polymerization. It typically terminates by dimerization to form benzpinacol.[11][18]
-
An Alkylamino Radical (from the co-initiator): This radical is highly reactive and is the primary species responsible for initiating the polymerization of monomers like acrylates.[1]
The overall photochemical process is visualized in the diagram below.
Influence of 3-Chloro and 3'-Methyl Substituents
The specific substituents on the benzophenone core are not arbitrary; they are chosen to modulate the initiator's properties.[6][9] The effects of the chloro and methyl groups can be understood through their electronic influence.[6][7][8]
| Substituent | Position | Electronic Effect | Impact on Photoinitiator Properties |
| Chloro (Cl) | 3- (meta) | Electron-withdrawing, Inductive | May slightly increase the energy of the n,π* triplet state, potentially enhancing its hydrogen abstraction capability. Can cause a minor red-shift in the UV absorption spectrum, allowing for excitation at longer wavelengths. |
| Methyl (CH₃) | 3'- (meta) | Electron-donating, Inductive | Can subtly alter the electron density distribution in the aromatic system, influencing both the absorption spectrum and the reactivity of the triplet state. Also improves solubility in many organic monomer systems. |
These substitutions provide a means to fine-tune the initiator's absorption characteristics to better match the emission spectrum of the light source (e.g., a mercury lamp or LED) and to optimize its reactivity and compatibility with the overall formulation.[19]
Experimental Protocol: Measuring Photoinitiation Efficiency via Photo-DSC
To validate the performance of this compound, a self-validating and reproducible experimental workflow is essential. Differential Photocalorimetry (DPC or Photo-DSC) is a standard technique used to measure the heat evolved during photopolymerization, which is directly proportional to the rate of reaction.[20][21]
Workflow Overview
Step-by-Step Methodology
-
Formulation Preparation:
-
Accurately weigh the monomer (e.g., Trimethylolpropane triacrylate, TMPTA) into an amber vial.
-
Add the amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate) at a concentration of 1.0 wt%.
-
Add the this compound photoinitiator at a concentration of 0.5 wt%.
-
Mix the components thoroughly in the absence of light until a clear, homogeneous solution is obtained. Prepare a control sample without the photoinitiator.
-
-
Photo-DSC Instrument Setup:
-
Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow.
-
Set the UV light source to the desired wavelength (e.g., 365 nm) and intensity (e.g., 20 mW/cm²).
-
Set the isothermal experiment temperature to 30°C with a nitrogen purge (e.g., 50 mL/min) to create an inert atmosphere.
-
-
Sample Analysis:
-
Place approximately 1.5 - 2.5 mg of the prepared formulation into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Allow the system to equilibrate at 30°C for 3 minutes.
-
Open the automated shutter to expose the sample to UV light and begin recording the heat flow data for a set duration (e.g., 2 minutes).
-
-
Data Interpretation:
-
The resulting plot of heat flow (mW) versus time (s) will show an exothermic peak.
-
Rate of Polymerization (Rp): The height of the exotherm peak is proportional to the maximum rate of polymerization.
-
Total Conversion: The area under the curve represents the total heat of polymerization (ΔH_exp). This can be used to calculate the final degree of conversion (DC) of the monomer double bonds using the formula: DC (%) = (ΔH_exp / ΔH_theory) * 100 (where ΔH_theory is the theoretical enthalpy for the complete conversion of the specific monomer).
-
Conclusion
This compound is a highly effective Type II photoinitiator whose mechanism is rooted in the fundamental photochemistry of the benzophenone scaffold. Its operation hinges on a sequence of efficient photophysical and chemical events: UV absorption, rapid intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction from an amine co-initiator to generate polymerizing radicals. The chloro and methyl substituents provide a strategic means of fine-tuning the initiator's electronic properties, enhancing its performance for specific applications. The provided experimental framework using Photo-DSC offers a reliable method for quantifying its initiation efficiency, enabling researchers to optimize formulations for advanced materials in coatings, adhesives, and 3D printing.
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Ortyl, J., et al. (2024). Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. MDPI. [Link]
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MDPI. (2020). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. Polymers, 12(8), 1679. [Link]
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ResearchGate. (2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Friedel-Crafts Acylation Synthesis of Substituted Benzophenones
Abstract
This document provides a comprehensive experimental protocol for the synthesis of a substituted benzophenone via the Friedel-Crafts acylation. Specifically, it details the reaction between toluene and 3-chlorobenzoyl chloride, catalyzed by aluminum chloride, to produce methyl-chlorobenzophenone isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating protocol grounded in authoritative chemical principles. The primary product of this specific reaction is 4'-methyl-3-chlorobenzophenone due to the directing effects of the methyl group on the toluene substrate.
Introduction and Scientific Context
Benzophenone and its derivatives are cornerstone structural motifs in organic chemistry, finding extensive applications as photoinitiators, fragrance enhancers, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds, stands as a primary route for synthesizing these aryl ketones.[1][2] The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[3][4]
The synthesis of a specifically substituted isomer like 3-Chloro-3'-methylbenzophenone via a single-step Friedel-Crafts acylation presents a significant regiochemical challenge. The directing effects of substituents on the aromatic rings dictate the position of the incoming acyl group. This protocol will focus on a practical and illustrative example: the acylation of toluene with 3-chlorobenzoyl chloride. In this reaction, the methyl group of toluene, being an activating ortho-, para-director, will primarily guide the incoming 3-chlorobenzoyl group to the para position, yielding 4'-methyl-3-chlorobenzophenone as the major product, with the ortho-isomer (2'-methyl-3-chlorobenzophenone) as a minor product.[5] This guide will explain the underlying principles, provide a detailed procedure for the synthesis and purification of the major product, and discuss the analytical techniques for its characterization.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[6] Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 3-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][3]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the para and ortho positions relative to the electron-donating methyl group. The attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[7]
-
Deprotonation and Restoration of Aromaticity: The tetrachloroaluminate anion ([AlCl₄]⁻), acting as a weak base, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This step regenerates the aromatic ring, yielding the ketone product.[6][7] The AlCl₃ catalyst is regenerated but immediately forms a stable complex with the carbonyl oxygen of the product, necessitating a hydrolytic work-up to liberate the final ketone.[8]
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.3 g (0.055 mol) | Anhydrous, >99%. Handle in a fume hood. Highly hygroscopic. |
| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 8.75 g (0.05 mol) | >98%. Corrosive and lachrymatory. |
| Toluene | C₇H₈ | 92.14 | 4.61 g (5.3 mL, 0.05 mol) | Anhydrous, >99.5%. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous/ACS grade. Used as solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | ~37%. For work-up. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying organic layer. |
| Crushed Ice | H₂O | 18.02 | ~200 g | For quenching reaction. |
Equipment
| Equipment | Size/Type | Purpose |
| Three-neck round-bottom flask | 250 mL | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing | |
| Dropping/Addition funnel | 125 mL | For controlled addition of reagents |
| Reflux condenser | To prevent solvent loss | |
| Calcium chloride drying tube | To protect from atmospheric moisture | |
| Ice bath | For temperature control | |
| Separatory funnel | 500 mL | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal | |
| Glassware for purification | Beakers, Erlenmeyer flasks, chromatography column |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated fume hood.
-
Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and corrosive HCl gas.[8] 3-Chlorobenzoyl chloride is a lachrymator and corrosive.[9] Avoid inhalation of vapors and skin contact.
-
Quenching: The work-up step where the reaction mixture is added to ice/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in the fume hood.
Step-by-Step Procedure
Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand and assembled while hot to prevent moisture contamination.
-
Place a calcium chloride drying tube atop the condenser.
-
Place the flask in an ice bath on top of the magnetic stirrer.
Reaction Execution:
-
Working quickly in the fume hood, weigh 7.3 g (0.055 mol) of anhydrous aluminum chloride and add it to the reaction flask through the third neck using a powder funnel.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension. Begin stirring.[10]
-
In a separate dry beaker, prepare a solution of 8.75 g (0.05 mol) of 3-chlorobenzoyl chloride and 4.61 g (0.05 mol) of toluene in 50 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. The reaction is exothermic, and the mixture will typically turn a deep orange or amber color.[8][10]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up and Isolation:
-
Prepare a 1 L beaker containing approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Place this beaker in an ice bath within the fume hood.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture from the flask into the stirred ice/HCl mixture. This will decompose the aluminum chloride-ketone complex.[7][11]
-
Once the addition is complete and the vigorous reaction has subsided, transfer the entire mixture to a 500 mL separatory funnel.
-
Rinse the reaction flask with a small amount of DCM and add it to the separatory funnel.
-
Shake the funnel, venting frequently to release pressure. Allow the layers to separate.
-
Drain the lower organic (DCM) layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer twice more with 25 mL portions of DCM.
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated sodium bicarbonate solution (add slowly and vent carefully due to CO₂ evolution).
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[11]
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which will be an oily mixture of isomers.
Purification:
-
Column Chromatography: The most effective method to separate the 4'-methyl (major) and 2'-methyl (minor) isomers is silica gel column chromatography.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., starting with 98:2 and gradually increasing polarity) is a suitable mobile phase.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). The para isomer is typically less polar and will elute first.
-
-
Recrystallization: If the crude product solidifies and is relatively pure, recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture can be attempted to obtain the pure major isomer.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Expected Results
The reaction should yield a mixture of isomers, with 4'-methyl-3-chlorobenzophenone as the predominant product. The crude yield is typically moderate to high (60-80%), but the final yield of the purified major isomer will be lower.
Spectroscopic Data for 4'-Methyl-3-chlorobenzophenone
| Technique | Expected Data | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 ppm (m, 2H), δ ~7.6-7.4 ppm (m, 5H), δ ~2.45 ppm (s, 3H) | Aromatic Protons (Ar-H), Methyl Protons (-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 ppm, δ ~145-128 ppm (multiple signals), δ ~21.7 ppm | Carbonyl (C=O), Aromatic Carbons, Methyl Carbon (-CH₃) |
| IR (ATR) | ~1660 cm⁻¹ (strong), ~3060 cm⁻¹ (medium), ~2925 cm⁻¹ (weak), ~1605, 1580 cm⁻¹ (strong) | C=O Stretch, Aromatic C-H Stretch, Aliphatic C-H Stretch, Aromatic C=C Bending |
| Appearance | Off-white to pale yellow solid after purification. |
Note: Exact chemical shifts (δ) and wavenumbers may vary slightly. These values are predicted based on data for structurally similar compounds.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low yield | 1. Wet reagents or glassware.[10] 2. Deactivated AlCl₃ catalyst. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and fresh reagents. 2. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly to minimize exposure to air. |
| Formation of a dark tar-like substance | 1. Reaction temperature was too high. 2. Side reactions or polymerization. | 1. Maintain a low temperature (<10 °C) during the addition of reagents. 2. Ensure proper stoichiometry; avoid excess Lewis acid. |
| Difficult separation of isomers | Isomers have very similar polarities. | Use a long chromatography column with a shallow solvent gradient for better resolution. Multiple chromatographic runs may be necessary. |
| Aqueous and organic layers do not separate well (emulsion) | Formation of aluminum hydroxides during work-up. | Add more brine or a small amount of the organic solvent and gently swirl. In difficult cases, filtering the entire mixture through Celite can help break the emulsion. |
Conclusion
The Friedel-Crafts acylation is a powerful tool for the synthesis of substituted benzophenones. This guide provides a detailed and reliable protocol for the reaction of toluene with 3-chlorobenzoyl chloride, yielding primarily 4'-methyl-3-chlorobenzophenone. By carefully controlling reaction conditions, particularly moisture and temperature, and employing rigorous purification techniques, this important chemical intermediate can be successfully synthesized and isolated. The discussion of regiochemistry highlights the critical importance of considering substituent effects in electrophilic aromatic substitution, a fundamental concept for any synthetic chemist.
References
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 67(8), 714. [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]
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Application Note: Leveraging 3-Chloro-3'-methylbenzophenone for Advanced Photopolymerization
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-3'-methylbenzophenone as a photoinitiator in polymerization.
Introduction: The Role of Photoinitiators in Modern Material Science
Photopolymerization, or UV curing, is a cornerstone of modern manufacturing and material science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers.[1] This process is pivotal in applications ranging from dental composites and protective coatings to 3D printing and the fabrication of biomedical devices.[1][2] The efficiency and success of photopolymerization are critically dependent on the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species that initiate polymerization.[1][3]
This compound belongs to the benzophenone family, a class of Type II photoinitiators.[4] Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II initiators require a co-initiator or synergist—typically a tertiary amine or an alcohol—to generate initiating free radicals through a hydrogen abstraction mechanism.[4][5] This application note provides a detailed technical guide on the properties, mechanism, and practical application of this compound for initiating free-radical polymerization.
Part 1: Scientific Profile of this compound
Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of the chloro and methyl groups on the phenyl rings modifies the electronic properties and, consequently, the photochemical behavior compared to unsubstituted benzophenone.
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)(3-methylphenyl)methanone | N/A |
| CAS Number | 71372-41-3 | [6] |
| Molecular Formula | C₁₄H₁₁ClO | [6] |
| Molecular Weight | 230.69 g/mol | [6] |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Solubility | Generally soluble in common organic solvents and monomers | General Knowledge |
Photochemical Mechanism of Initiation
As a Type II photoinitiator, this compound initiates polymerization via a bimolecular process. The causality of this mechanism is a sequence of photophysical and chemical events explained below.
The "Why": Benzophenone itself is not an efficient radical generator. Upon absorbing a photon, it forms an excited singlet state which rapidly converts to a more stable, longer-lived triplet state via intersystem crossing (ISC). This triplet state is the key reactive species. Its diradical character allows it to abstract a labile hydrogen atom from a synergist molecule (like a tertiary amine), which is a much more efficient pathway to generating initiating radicals than direct cleavage.
Caption: Mechanism of radical generation by this compound.
Part 2: Application Protocol for UV-Induced Polymerization
This protocol provides a generalized procedure for the free-radical polymerization of an acrylate-based formulation. Researchers should optimize concentrations and exposure times for their specific monomer systems and desired polymer properties.
Objective
To polymerize a triacrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) into a solid film using a photoinitiator system composed of this compound and a tertiary amine co-initiator under UV irradiation.
Materials and Equipment
| Category | Item | Purpose |
| Photoinitiator System | This compound | Primary photoabsorber |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator / Hydrogen donor | |
| Monomer | Trimethylolpropane triacrylate (TMPTA) | Polymerizable resin |
| Solvent (Optional) | Acetone or Dichloromethane | To adjust viscosity |
| Equipment | UV Curing System (e.g., Mercury Vapor Lamp) | Light source for initiation |
| Magnetic Stirrer & Stir Bar | Homogeneous mixing of formulation | |
| Nitrogen (N₂) Source | To create an inert atmosphere | |
| Glass slides or molds | Substrate for polymer film | |
| Micropipettes / Syringes | Accurate measurement of components | |
| Analytical Balance | Accurate weighing of solid components |
Experimental Workflow
The overall process follows a logical sequence from preparation to final polymer characterization.
Caption: General workflow for photopolymerization experiments.
Step-by-Step Protocol
-
Formulation Preparation (Handle chemicals in a fume hood):
-
Prepare a stock solution of the photoinitiator system. In a 10 mL amber vial, dissolve 0.2 g of this compound and 0.2 g of Ethyl 4-(dimethylamino)benzoate (EDB) in 5 g of the TMPTA monomer.
-
Causality: The concentrations are typically 1-5% by weight. The amber vial protects the photosensitive mixture from ambient light.
-
Gently warm the mixture (to ~40°C) and stir using a magnetic stirrer until all components are fully dissolved, resulting in a clear, homogeneous liquid.
-
-
Sample Preparation:
-
Place a clean glass slide inside the UV curing chamber.
-
Using a micropipette, apply a controlled amount of the formulation (e.g., 50 µL) onto the center of the slide to form a thin, uniform film.
-
-
Inerting the Environment:
-
Close the curing chamber and purge with a steady stream of nitrogen gas for 2-5 minutes.
-
Causality: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges the initiating radicals to form non-reactive peroxy radicals.[7] Purging with an inert gas like nitrogen is crucial to ensure efficient and complete polymerization.
-
-
UV Curing:
-
Maintain the nitrogen flow. Turn on the UV lamp. Ensure the lamp has a significant output in the 300-400 nm range.
-
Expose the sample to the UV light for a predetermined time (e.g., 60 seconds). The optimal time will depend on the lamp intensity, distance to the sample, and formulation thickness.
-
Causality: The UV photons provide the energy to excite the photoinitiator, triggering the chain reaction of polymerization.[8]
-
-
Post-Cure Evaluation:
-
Turn off the UV lamp and stop the nitrogen flow.
-
Carefully remove the sample. The liquid monomer should have transformed into a solid, tack-free polymer film.
-
Perform a simple "thumb twist" test to qualitatively assess the cure. If the surface is hard and not sticky, the polymerization was successful.
-
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, as monomers can be volatile and irritants.
-
UV radiation is harmful to eyes and skin. Never look directly at the UV source and ensure the curing chamber is properly shielded.
Part 3: Characterization and Troubleshooting
Polymer Characterization
To validate the protocol, the resulting polymer can be analyzed using standard techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm polymerization by observing the disappearance of the characteristic acrylate C=C bond peak (around 1635 cm⁻¹).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer (requires dissolving the polymer in a suitable solvent).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the cured material.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Tacky Cure | 1. Insufficient UV exposure (time or intensity).2. Oxygen inhibition.3. Incorrect photoinitiator concentration. | 1. Increase exposure time or move sample closer to the lamp.2. Increase nitrogen purge time before and during curing.3. Optimize initiator/co-initiator concentration (typically 1-5 wt%). |
| Yellowing of Polymer | 1. Photodegradation from over-exposure.2. Intrinsic property of the photoinitiator byproducts. | 1. Reduce UV exposure time or intensity.2. Consider using a photoinitiator system designed for low color applications. |
| Poor Solubility of Initiator | 1. Initiator concentration is too high.2. Low ambient temperature. | 1. Reduce the amount of initiator.2. Gently warm the formulation during mixing. |
Conclusion
This compound serves as an effective Type II photoinitiator for free-radical polymerization when paired with a suitable co-initiator. Its mechanism, based on hydrogen abstraction from a synergist, provides a reliable pathway for generating the radicals necessary to cure a wide variety of monomer and oligomer systems.[4][5] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully employ this photoinitiator to develop advanced materials for diverse scientific and industrial applications.
References
- A Comparative Guide to the Quantum Yield of Benzophenone Derivatives in Photopolymeriz
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing).
- Synthesis and Photoinitiating Behavior of Benzophenone-Based Polymeric Photoinitiators Used for Uv Curing Co
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Benzophenone, 3-chloro-4'-methyl-. PubChem.
- Brief description of hydrogen-capturing photoinitiators and their two main c
- Radical polymeriz
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Otsuka Chemical Co., Ltd.
- Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoiniti
- UV Curing: Part Three; Free Radical Photoinitiators.
- 3-chloro-4'-methylbenzophenone (C14H11ClO). PubChemLite.
- 3-Methylbenzophenone. PubChem.
- This compound synthesis. chemicalbook.
- Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug
- Free Radical Polymeriz
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Application Notes & Protocols: Grignard Reaction for the Synthesis of Benzophenone Derivatives
Introduction: The Enduring Power of the Grignard Reaction in Ketone Synthesis
The Grignard reaction, a cornerstone of organic synthesis since its discovery by Victor Grignard in 1900, remains a highly versatile and powerful tool for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of ketones, particularly benzophenone and its derivatives, is of significant interest to researchers in medicinal chemistry and drug development. Benzophenones are a ubiquitous scaffold in pharmacologically active compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, including anxiolytics and anticonvulsants.[3][4]
This application note provides a detailed protocol for the synthesis of benzophenone derivatives via the Grignard reaction. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings and practical considerations that ensure a successful and reproducible synthesis. We will explore the critical importance of anhydrous conditions, strategies to mitigate common side reactions, and robust purification techniques.
Theoretical Framework: Mechanism and Rationale
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2] The carbon-magnesium bond in a Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[5][6]
For the synthesis of benzophenones, two primary strategies involving Grignard reagents are commonly employed:
-
Reaction with a Benzoyl Chloride Derivative: An aryl Grignard reagent (e.g., phenylmagnesium bromide) reacts with a substituted benzoyl chloride. The Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the benzophenone. However, a key challenge with this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[7][8][9] Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial to favor the formation of the desired ketone.
-
Reaction with a Benzonitrile Derivative: This approach involves the reaction of an aryl Grignard reagent with a substituted benzonitrile. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after an initial addition.[10][11] This imine is then hydrolyzed during the acidic workup to yield the target benzophenone.[3][12][13] A significant advantage of this method is that the imine intermediate is less reactive towards the Grignard reagent than the final ketone product, thus minimizing the over-addition side reaction.[3]
The following diagram illustrates the general mechanism for the synthesis of a benzophenone derivative from a benzonitrile precursor.
Caption: General mechanism of benzophenone synthesis from a benzonitrile.
Critical Experimental Parameter: The Imperative of Anhydrous Conditions
The single most critical factor for the success of a Grignard reaction is the strict exclusion of water and other protic solvents (e.g., alcohols).[14][15] Grignard reagents are highly basic and will readily react with even trace amounts of water in a vigorous acid-base reaction.[16][17][18] This reaction protonates the carbanion, effectively destroying the Grignard reagent and preventing it from participating in the desired nucleophilic addition to the carbonyl or nitrile group.[19][20]
Consequences of Moisture Contamination:
-
Reduced yield of the desired benzophenone derivative.
-
Formation of the corresponding hydrocarbon byproduct from the protonated Grignard reagent.
-
Difficulty in initiating the Grignard reagent formation.
Protocols for Ensuring Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[21]
-
Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[18] These ethers are effective at solvating the Grignard reagent.[11] Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and handled under an inert atmosphere.[21]
-
Reagents: Starting materials should be free of water. Liquid reagents can be distilled from appropriate drying agents, and solid reagents can be dried under vacuum.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[15]
Detailed Experimental Protocol: Synthesis of a Substituted Benzophenone via the Benzonitrile Route
This protocol details the synthesis of a substituted benzophenone from a substituted benzonitrile and an arylmagnesium halide.
Materials and Reagents
| Reagent/Material | Typical Grade | Supplier | Notes |
| Substituted Benzonitrile | >98% | Various | Must be anhydrous. |
| Aryl Halide (e.g., Bromobenzene) | >99% | Various | Must be anhydrous. |
| Magnesium Turnings | >99.5% | Various | Activate if necessary. |
| Anhydrous Diethyl Ether or THF | Anhydrous Grade | Various | Handle under inert gas. |
| Iodine | Crystal | Various | For activation of Mg. |
| Hydrochloric Acid | 1 M Aqueous Solution | Various | For workup. |
| Sodium Sulfate (Anhydrous) | Reagent Grade | Various | For drying organic layer. |
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (N₂ or Ar) inlet and bubbler
-
Separatory funnel
Caption: Standard apparatus for a Grignard reaction.
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Preparation: Assemble the flame-dried three-neck flask, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask and maintain a positive pressure of nitrogen or argon throughout the procedure.
-
Magnesium Activation: Place magnesium turnings in the flask. If the magnesium appears dull, add a small crystal of iodine to activate the surface.[21] Gentle heating may be applied to sublime the iodine, which etches the magnesium surface, removing the passivating oxide layer.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of the aryl halide (e.g., bromobenzene) in anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium.
-
Reaction Progression: The reaction is initiated when the solution becomes cloudy and bubbling is observed.[1] The reaction is exothermic.[22] Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[1] If the reaction becomes too vigorous, cool the flask in an ice bath.[23]
-
Completion: After the addition is complete, the mixture may be gently heated to reflux for an additional 30 minutes to ensure all the magnesium has reacted.[24] The resulting Grignard reagent should be a cloudy, grayish solution.
Part B: Reaction with the Benzonitrile Derivative
-
Substrate Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Prepare a solution of the substituted benzonitrile in anhydrous ether and add it to the dropping funnel.
-
Reaction: Add the benzonitrile solution dropwise to the stirred Grignard reagent at 0°C.[3] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3]
Part C: Workup and Purification
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous hydrochloric acid with vigorous stirring.[3] This step hydrolyzes the imine intermediate to the ketone and quenches any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.[3]
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude benzophenone derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane). An alternative method for removing non-polar impurities like biphenyl (a common side product) is trituration with a solvent in which the product is insoluble but the impurity is soluble, such as petroleum ether.[1][24]
Safety Considerations
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[23] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[25]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly.[22][25] An ice bath should always be readily available for cooling.[23]
-
Reactive Reagents: Grignard reagents are moisture-sensitive and can be pyrophoric, especially in concentrated forms.[26] They react violently with water.[26]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[22][25]
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface; presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane.[21] Ensure all glassware and reagents are scrupulously dry.[21] |
| Low Yield | Incomplete reaction; quenching of Grignard reagent by moisture. | Ensure sufficient reaction time. Re-verify anhydrous conditions. |
| Formation of Biphenyl | Coupling of unreacted aryl halide with the Grignard reagent. | This side reaction is favored by higher temperatures.[1] Maintain a controlled reaction temperature. |
| Formation of Tertiary Alcohol | (Primarily with benzoyl chloride route) Over-addition of Grignard reagent to the ketone product. | Use low temperatures and slow, controlled addition of the Grignard reagent. The benzonitrile route is less prone to this issue.[3] |
Conclusion
The Grignard reaction is a robust and highly effective method for the synthesis of benzophenone derivatives, which are valuable intermediates in pharmaceutical research. Success hinges on a thorough understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions. By following the detailed protocols and considering the potential pitfalls outlined in this application note, researchers can confidently and reproducibly synthesize a wide range of benzophenone derivatives to advance their drug discovery programs.
References
- Quora. (2022, February 19).
- Fiveable. Anhydrous Conditions Definition - Organic Chemistry Key Term.
- Brainly. (2023, August 16). Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason.
- Developing SOPs for Hazardous Chemical Manipul
- Filo. (2025, November 13).
- Filo. (2025, June 30). Benzophenone can be obtained by the following reactions: I. Benzoyl chlo..
- Brainly.in. (2022, November 19). How will you convert Benzonitrile to Benzophenone?
- ChemicalBook. (2022, July 12).
- American Chemical Society. Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
- Quora. (2018, October 21).
- YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
- Chemistry LibreTexts. (2020, June 11). 5.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- Prezi. Exp 14B: Phenyl Grignard Addition to Benzophenone by Dani Chamberlain.
- The Grignard Reaction.
- Google Patents.
- Benchchem. Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
- Semantic Scholar. (2016, March 1).
- Web Pages. 1. Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- IJCRT.org. (2022, March 3). A Review on Synthesis of Benzophenone Imine by Benzonitrile.
- PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Odinity. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol.
- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?
- Asian Journal of Organic & Medicinal Chemistry. 2.
- Scribd. Benzophenone Practice with Grignard Reagent.
- Google Patents.
- Organic Chemistry Portal. Grignard Reaction.
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014, March 30).
- Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone.
- askIITians. (2025, March 4). Benzophenone can be obtained by ___________A. Benzoyl chloride + Benz.
- Benchchem. Identifying and minimizing side products in Grignard reactions.
- Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- ElectronicsAndBooks. The Reaction of Grignard Reagents with the Anils of Benzophenone and o-Methoxy- benzophenone1.
- YouTube. (2023, June 9). Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition.
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Application Notes & Protocols for the Analysis of 3-Chloro-3'-methylbenzophenone
Abstract
This document provides detailed analytical procedures for the quantification and identification of 3-Chloro-3'-methylbenzophenone using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical characterization. The protocols herein are grounded in established chromatographic principles and include justifications for methodological choices to ensure scientific integrity.
Introduction and Analyte Overview
This compound (CAS No. 71372-41-3) is a substituted benzophenone derivative.[1] Benzophenones are a class of compounds widely used as photoinitiators, fragrance enhancers, and UV-light absorbers in various industrial and pharmaceutical applications. The specific substitution pattern of a chloro group and a methyl group on the diphenylmethanone backbone imparts distinct physicochemical properties that necessitate tailored analytical methods for accurate identification and quantification.
Analyte Properties:
-
Molecular Formula: C₁₄H₁₁ClO[1]
-
Molecular Weight: 230.69 g/mol [1]
-
Structure: (A representative structure would be inserted here in a full document)
Given the potential for this compound to be an impurity, a synthetic intermediate, or an active ingredient, validated analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This guide presents two orthogonal analytical techniques, HPLC and GC-MS, providing comprehensive analytical coverage.
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical objective and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is ideal for routine quantification and purity analysis. As a non-destructive technique, it is well-suited for thermally labile or non-volatile compounds. Reversed-phase HPLC is particularly effective for moderately non-polar molecules like this compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and is the gold standard for definitive identification. Its high resolving power and the structural information provided by mass spectrometry make it invaluable for impurity identification and trace-level analysis.[3] This method is contingent on the analyte's volatility and thermal stability. While some complex benzophenones may require derivatization, this compound is sufficiently volatile for direct analysis.[4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound.
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[5][6][7] this compound, being a relatively non-polar molecule, is retained on the C18 column and eluted with a mixture of acetonitrile and water. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvent: Acetonitrile (HPLC Grade)
-
Solvent: Deionized Water (18.2 MΩ·cm)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The following parameters were established on a standard HPLC system equipped with a UV-Vis detector. Adjustments may be permissible within the guidelines of USP General Chapter <621> Chromatography.[8][9]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for benzophenone derivatives.[10] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | This isocratic mixture provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak distortion. |
| UV Detection | 254 nm | Benzophenones exhibit strong absorbance near this wavelength due to their aromatic structure. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
Step-by-Step Protocol
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve an expected final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution. The system is deemed ready for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the prepared samples and standards.
-
Data Processing: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Calculate the concentration using the external standard method based on peak areas.
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is optimized for the definitive identification and sensitive detection of this compound.
Principle of the Method
The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a non-polar capillary column.[11] The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade)
Instrumentation and Analytical Conditions
The following parameters are a starting point and may be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-arylene phase provides excellent resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS applications. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. Splitless mode may be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | The temperature ramp effectively separates the analyte from solvent and other potential components. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 350 amu | Covers the molecular ion and expected fragment ions of the analyte. |
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in the chosen GC-grade solvent. Create a working standard of approximately 10 µg/mL by serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to achieve an expected concentration of ~10 µg/mL. If necessary, filter the sample.
-
Instrument Setup: Perform a standard MS tune (e.g., with PFTBA) to ensure mass accuracy and sensitivity.
-
Analysis: Inject a solvent blank to check for system contamination, followed by the working standard to confirm the retention time and mass spectrum. Then, inject the prepared samples.
-
Data Processing:
-
Identification: Extract the total ion chromatogram (TIC). Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum with the reference standard's spectrum or a library entry. Key expected ions include the molecular ion (M⁺) at m/z 230 and isotopic ion (M+2) at m/z 232, along with characteristic fragments.
-
Quantification: If required, quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity, or by using the peak area from the TIC against a calibration curve.
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Method Validation and System Suitability
Both methods described should be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[12][13][14] Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Range: The interval between the upper and lower concentration levels of the analyte.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and complementary approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification, while the GC-MS method offers unparalleled specificity for identification and trace analysis. Proper method validation is essential before implementation in a regulated environment.
References
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]
-
Benzophenone, 3-chloro-4'-methyl-. PubChem. Available at: [Link]
-
HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at: [Link]
-
Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Benzophenone Analyzed with HPLC. MicroSolv. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar. Available at: [Link]
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Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]
- A simultaneous detection method of benzophenone and its analogues.Google Patents.
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
-
Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
3-Methylbenzophenone. PubChem. Available at: [Link]
-
Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Predicted GC-MS Spectrum - Benzophenone GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
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Application Notes and Protocols for Photochemical Reactions of Substituted Benzophenones
Introduction: The Versatility of the Benzophenone Scaffold in Photochemistry
Substituted benzophenones are a cornerstone of organic photochemistry, prized for their utility as robust photosensitizers and versatile building blocks in the synthesis of complex molecules.[1] Their unique photophysical properties allow them to absorb UV light and initiate a cascade of chemical events, enabling transformations that are often difficult or impossible to achieve through traditional thermal chemistry.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of photochemical reactions utilizing substituted benzophenones. We will delve into the mechanistic details, provide step-by-step experimental protocols, and offer insights into troubleshooting and data interpretation, empowering you to harness the full potential of these powerful photochemical tools.
The core of benzophenone's photoreactivity lies in its efficient intersystem crossing from an initially excited singlet state (S₁) to a longer-lived triplet state (T₁).[4][5][6][7] This triplet state is a potent hydrogen abstractor, capable of initiating a variety of chemical transformations, most notably the photoreduction to form benzopinacols.[7][8][9] This reactivity has been exploited in numerous applications, from their use as photoinitiators in polymerization to their role in the synthesis of pharmaceutical intermediates.[10][11]
Mechanistic Insights: The Journey from Photon to Product
Understanding the underlying mechanism of benzophenone photochemistry is crucial for successful experimental design and optimization. The process can be broken down into several key steps:
-
Photoexcitation: Upon absorption of ultraviolet (UV) light, typically in the range of 320-360 nm, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4][5][6]
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁).[4][5][6] The quantum yield for this process is nearly unity, making benzophenones excellent triplet photosensitizers.[5][6]
-
Hydrogen Abstraction: The triplet benzophenone, existing as a diradical, can abstract a hydrogen atom from a suitable donor molecule (often the solvent, such as isopropanol) to form a benzhydrol radical.[9][12]
-
Dimerization: Two benzhydrol radicals can then combine to form the final benzopinacol product, a new carbon-carbon bond having been formed.[9][13]
Caption: General mechanism of benzophenone photoreduction.
Experimental Setup: Illuminating Your Reaction
The success of a photochemical reaction is highly dependent on the experimental setup. Here, we detail the key components and considerations for designing a robust and reproducible photochemical reaction system.
Light Sources
The choice of light source is critical and should be matched to the absorption spectrum of the substituted benzophenone.
-
Mercury Vapor Lamps: These are the most common light sources for benzophenone photochemistry.[14]
-
LEDs (Light Emitting Diodes): Offer narrow bandwidth emission, allowing for highly selective excitation. They are also energy-efficient and have a long lifespan.[15]
-
Sunlight: For simple, qualitative preparations, direct sunlight can be an effective and economical light source.[7][9]
Photoreactors
A variety of photoreactors are available, from simple laboratory glassware to sophisticated, commercially available systems.
-
Batch Reactors: These are suitable for small to medium-scale reactions and typically consist of a reaction vessel, a light source, and a cooling system.[2]
-
Immersion Well Reactors: The lamp is placed in a quartz or borosilicate glass well that is immersed in the reaction solution, ensuring efficient irradiation.[14]
-
Parallel Photoreactors: Allow for the simultaneous irradiation of multiple reactions, which is ideal for reaction screening and optimization.[16]
-
-
Flow Reactors: Offer excellent control over reaction parameters such as irradiation time and temperature, and are readily scalable.[2] Microfluidic photoreactors, in particular, provide enhanced mass and photon transfer.[17]
Caption: A typical experimental workflow for a photochemical reaction.
Detailed Protocol: Photoreduction of 4-Methylbenzophenone
This protocol provides a step-by-step guide for the photoreduction of a substituted benzophenone, 4-methylbenzophenone, to its corresponding pinacol.
Materials:
-
4-Methylbenzophenone
-
Isopropanol (spectroscopic grade)
-
Glacial acetic acid
-
Quartz reaction vessel or borosilicate glass test tubes
-
Medium-pressure mercury vapor lamp (λ ≈ 350 nm)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solution Preparation: In the reaction vessel, dissolve 2.0 g of 4-methylbenzophenone in 25 mL of isopropanol. Gentle warming may be necessary to ensure complete dissolution.
-
Acidification: Add one drop of glacial acetic acid to the solution. This helps to prevent the formation of byproducts by quenching any basic impurities.[9]
-
Deoxygenation (Recommended): For optimal results and quantitative studies, purge the solution with a stream of inert gas, such as nitrogen or argon, for 15-20 minutes. Dissolved oxygen can quench the triplet state of the benzophenone, reducing the reaction efficiency.[18] For qualitative preparations, tightly sealing the vessel is often sufficient.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury vapor lamp. Ensure the setup is in a well-ventilated area. Irradiate the solution with constant stirring. The reaction time can vary from several hours to a few days, depending on the concentration, light intensity, and scale of the reaction. The formation of a white precipitate indicates the formation of the benzopinacol.[7]
-
Product Isolation: Once the reaction is complete (as determined by TLC or the cessation of precipitate formation), cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting material.
-
Drying and Characterization: Allow the product to air dry completely. Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.
Quantitative Data and Reaction Parameters
The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of molecules of product formed per photon of light absorbed.[19][20][21] The determination of quantum yield is essential for comparing the efficiency of different reactions and for mechanistic studies.[15][19][22]
| Substituted Benzophenone | Hydrogen Donor | Typical Quantum Yield (Φ) | Key Observations |
| Benzophenone | Isopropanol | ~0.6-0.9 | The classic and most studied system. |
| 4-Methylbenzophenone | Isopropanol | Similar to benzophenone | Electron-donating groups generally have a minor effect on the photoreduction rate. |
| 4-Chlorobenzophenone | Isopropanol | Slightly lower than benzophenone | Electron-withdrawing groups can slightly decrease the reaction rate. |
| 4-Hydroxybenzophenone | Isopropanol | Significantly lower | The phenolic hydroxyl group can act as an internal hydrogen donor and participate in alternative reaction pathways.[12] |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and their solutions:
-
Low or No Reaction:
-
Check the light source: Ensure the lamp is functioning correctly and emitting at the appropriate wavelength.
-
Deoxygenate thoroughly: As mentioned, dissolved oxygen is a potent quencher of the triplet state.[18]
-
Solvent purity: Impurities in the solvent can also act as quenchers or lead to side reactions.[18] Use spectroscopic or HPLC grade solvents.
-
Glassware: Ensure you are using quartz or borosilicate glassware that is transparent to the UV light being used.
-
-
Low Yield:
-
Incomplete reaction: Monitor the reaction progress to ensure it has gone to completion.
-
Product solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the mixture thoroughly can help.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product.
-
-
Irreproducible Results:
-
Inconsistent light intensity: The output of lamps can vary over time.
-
Temperature fluctuations: Photochemical reactions can be temperature-dependent. Use a cooling system to maintain a constant temperature.
-
Reaction geometry: Ensure the distance and orientation of the reaction vessel relative to the light source are consistent between experiments.
-
Conclusion: A Bright Future for Photochemistry
Substituted benzophenones are invaluable tools in the arsenal of the modern chemist. Their rich photochemistry provides access to a wide range of chemical transformations with applications spanning from fundamental organic synthesis to the development of novel therapeutics. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can effectively harness the power of light to drive chemical reactions and unlock new avenues of scientific discovery.
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Application Notes and Protocols: 3-Chloro-3'-methylbenzophenone as a Versatile Precursor in the Synthesis of Novel Organic Compounds
Introduction: The Strategic Value of 3-Chloro-3'-methylbenzophenone
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 71372-41-3) emerges as a highly valuable and versatile building block, particularly for researchers, medicinal chemists, and professionals in drug development. Its structure is distinguished by two key reactive centers: a moderately reactive aryl chloride on one phenyl ring and a central carbonyl group. This dichotomous reactivity allows for selective, stepwise functionalization, making it an ideal scaffold for generating diverse libraries of novel compounds.
The presence of the chloro-substituent at the meta-position of one ring and a methyl group at the meta-position of the other offers unique steric and electronic properties. The chlorine atom serves as a handle for a variety of powerful cross-coupling reactions and nucleophilic substitutions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the benzophenone core is a well-established pharmacophore and a robust photochemical handle.
This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural descriptions to elucidate the underlying principles and rationale behind key experimental choices, offering field-proven protocols for its application in palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and photochemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the substrate's properties is the foundation of any successful synthetic campaign. The data presented below serves as a reliable reference for reaction planning and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 71372-41-3 | [1] |
| Molecular Formula | C₁₄H₁₁ClO | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| Appearance | Off-white to yellow solid (Typical) | General Knowledge |
Table 2: Reference Spectroscopic Data for this compound (Note: Data is based on analogous structures and predictive models. Experimental verification is required.)[2][3]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | FT-IR (ATR, cm⁻¹) |
| δ (ppm) | Assignment | δ (ppm) |
| 7.75-7.70 (m) | Aromatic | ~196.0 |
| 7.65-7.55 (m) | Aromatic | ~138.0 |
| 7.45-7.30 (m) | Aromatic | ~137.5 |
| 2.42 (s) | -CH₃ | ~134.0 |
| ~133.0 | ||
| ~130.0 | ||
| ~128.5 | ||
| ~21.5 |
Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[4] For this compound, this reaction provides a direct route to novel biaryl ketones, which are prevalent motifs in pharmaceuticals and materials science.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle.[4][5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond of the benzophenone, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Causality in Protocol Design:
-
Catalyst/Ligand: While simple Pd(PPh₃)₄ can be effective, aryl chlorides often require more electron-rich and bulky phosphine ligands (e.g., dppf) to facilitate the challenging oxidative addition step.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. Its primary role is to activate the boronic acid, forming the boronate salt which is more competent for transmetalation.
-
Solvent: A mixture of an organic solvent (like Toluene or Dioxane) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-3'-methylbenzophenone
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (3 mol%, 24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, such as a 4:1 mixture of Toluene and Water (5 mL total).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired biaryl ketone.
Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[6][7][8] This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines under relatively mild conditions.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key distinctions lie in the nature of the nucleophile and the base required.
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Causality in Protocol Design:
-
Ligand Choice: This reaction is highly sensitive to the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the reductive elimination step, which is often difficult, and prevent the formation of undesired side products.
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. These bases are strong enough to deprotonate the amine in the catalytic cycle but are poor nucleophiles, preventing competitive SNAr reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the active amido complex and deactivate the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are crucial for success.
Experimental Protocol: Synthesis of 3-(phenylamino)-3'-methylbenzophenone
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add this compound (1.0 eq, 230 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 17 mg, 0.02 mmol), the ligand (e.g., XPhos, 4 mol%, 19 mg, 0.04 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add aniline (1.2 eq, 112 mg, 1.2 mmol) followed by anhydrous, degassed toluene (4 mL).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100-110 °C. Stir for 8-16 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter it through a short plug of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-aryl product.
Application III: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, classical Nucleophilic Aromatic Substitution (SNAr) remains a viable strategy, particularly for introducing oxygen or sulfur nucleophiles. For an unactivated aryl chloride like this compound (lacking strong electron-withdrawing groups ortho or para to the halogen), this reaction typically requires forcing conditions.[9][10]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.
Causality in Protocol Design:
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They are highly polar and can solvate the cation of the nucleophilic salt, leaving the anion "bare" and highly reactive. They do not participate in hydrogen bonding, which would otherwise shield the nucleophile.
-
Temperature: High temperatures (often >120 °C) are necessary to overcome the significant activation energy barrier for the initial nucleophilic attack on the electron-rich aromatic ring.
Experimental Protocol: Synthesis of 3-phenoxy-3'-methylbenzophenone
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol (1.1 eq, 103 mg, 1.1 mmol) and a strong base like potassium tert-butoxide (1.2 eq, 135 mg, 1.2 mmol) in anhydrous DMSO (5 mL). Stir at room temperature for 20 minutes to form the potassium phenoxide salt in situ.
-
Substrate Addition: Add this compound (1.0 eq, 230 mg, 1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and pour it carefully into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x 25 mL).
-
Purification: Combine the organic layers, wash with 1M NaOH solution to remove excess phenol, then with water and brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood or glovebox. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Anhydrous solvents can be flammable. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a robust and adaptable platform for synthetic innovation. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution demonstrate its capacity to serve as a linchpin in the assembly of complex diaryl ketones, amines, and ethers. By understanding the mechanistic principles that govern these transformations, researchers can rationally design experiments, troubleshoot challenges, and efficiently generate novel compounds for applications ranging from drug discovery to the development of advanced materials.
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SciELO México. Synthesis of Tramadol and Analogous. Available from: [Link]
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Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Last updated June 30, 2023. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Last updated September 17, 2018. Available from: [Link]
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube, January 14, 2017. Available from: [Link]
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Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. Last updated November 11, 2022. Available from: [Link]
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National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. May 12, 2023. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. May 4, 2018. Available from: [Link]
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-
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Application Note & Protocol: Elucidating the UV-Vis Absorption Spectrum of 3-Chloro-3'-methylbenzophenone
For: Researchers, scientists, and drug development professionals
Abstract
Introduction and Theoretical Background
3-Chloro-3'-methylbenzophenone is a substituted aromatic ketone. Its molecular structure, featuring two phenyl rings and a carbonyl group, is the primary determinant of its interaction with ultraviolet and visible light. The UV-Vis absorption spectrum of such molecules is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. For benzophenones, two principal types of electronic transitions are of interest:
-
π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are associated with the aromatic rings and the carbonyl group's double bond.
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.
The substitution pattern on the benzophenone core—in this case, a chloro group on one ring and a methyl group on the other—influences the energy levels of these orbitals, thus shifting the absorption maxima (λmax) compared to the parent benzophenone molecule.
The Critical Role of Solvent Selection
The choice of solvent is paramount in UV-Vis spectroscopy as it can significantly alter the absorption spectrum of a polar molecule like this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.
-
Hypsochromic Shift (Blue Shift): Polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen.[1] This stabilizes the ground state more than the excited state, increasing the energy required for the n → π* transition and shifting its absorption peak to a shorter wavelength.[1][2][3]
-
Bathochromic Shift (Red Shift): Conversely, for π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the excited state more, decreasing the transition energy and shifting the absorption peak to a longer wavelength.[2]
Therefore, a non-polar solvent like hexane or cyclohexane is ideal for observing the fine structure of the spectrum with minimal solvent-solute interactions.[4] In contrast, polar solvents like ethanol or methanol can be used to probe the nature of the electronic transitions by observing the resulting spectral shifts.[1][5]
Predicted Spectral Characteristics
Based on the analysis of benzophenone and its substituted derivatives, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit:
-
A strong absorption band corresponding to the π → π* transition, likely in the range of 250-260 nm. For comparison, benzophenone in n-heptane shows a π → π* transition at 248.2 nm.[6]
-
A weaker, broader absorption band corresponding to the n → π* transition in the near-UV region, anticipated around 330-350 nm. Benzophenone in n-heptane displays this transition at 346.6 nm.[6]
The chloro and methyl substituents are expected to cause minor shifts in these positions compared to the parent benzophenone.
Data Summary (Predicted)
| Transition | Expected λmax (in Hexane) | Expected Molar Absorptivity (ε) |
| π → π | ~250 - 260 nm | High (~10,000 - 20,000 L mol⁻¹ cm⁻¹) |
| n → π | ~330 - 350 nm | Low (~100 - 500 L mol⁻¹ cm⁻¹) |
Detailed Experimental Protocol
This protocol provides a self-validating system for the accurate determination of the UV-Vis absorption spectrum of this compound.
Instrumentation and Materials
-
Instrumentation: A research-grade double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched 1 cm path length quartz cuvettes are mandatory for UV measurements.
-
Solvents: Spectroscopic grade hexane (or cyclohexane) and spectroscopic grade ethanol. The solvent's UV cutoff wavelength must be below the analytical wavelength range.[4]
-
Analyte: High-purity this compound.
-
Equipment: Calibrated analytical balance, volumetric flasks (Class A), and micropipettes.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral analysis.
Step-by-Step Procedure
Part A: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound. Dissolve it in spectroscopic grade hexane in a 10 mL Class A volumetric flask to create a 1 mg/mL stock solution.
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution. A typical starting concentration would be around 0.01 mg/mL. The goal is to achieve a maximum absorbance between 0.1 and 1.0 AU to ensure linearity.
-
Solvent Blank: Use the same batch of spectroscopic grade hexane as a reference/blank.
Part B: Instrumental Setup and Measurement
-
Instrument Initialization: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow for a warm-up period of at least 30 minutes to ensure stability.
-
Parameter Setup: Set the instrument parameters. Suitable settings for benzophenones would be:
-
Scan Range: 200 - 450 nm
-
Slit Width: 1 nm[7]
-
Scan Speed: Medium (e.g., 200 nm/min)
-
Data Interval: 1 nm
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the solvent blank (hexane). Place them in the spectrophotometer and perform a baseline correction across the entire scan range.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.
Part C: Data Analysis and Validation
-
Identify λmax: From the acquired spectrum, identify the wavelengths of maximum absorbance (λmax) for both the high-intensity and low-intensity bands.
-
Molar Absorptivity Calculation: To ensure the validity of the results, check for linearity by preparing a series of dilutions from the stock solution and measuring their absorbance at the determined λmax. Plot absorbance versus concentration. The plot should be linear with an R² > 0.99. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law:
-
A = εbc
-
Where:
-
A = Absorbance (unitless)
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (mol L⁻¹)
-
-
-
Solvent Effect Study (Optional but Recommended): Repeat the entire procedure (Parts A, B, and C) using spectroscopic grade ethanol as the solvent. Compare the λmax values obtained in hexane and ethanol to observe and quantify the hypsochromic and bathochromic shifts, confirming the assignment of the n → π* and π → π* transitions.
Concluding Remarks
The analytical strategy and protocol detailed herein provide a robust and scientifically sound method for the complete characterization of the UV-Vis absorption properties of this compound. By understanding the fundamental electronic transitions and systematically investigating the influence of solvent polarity, researchers can generate high-quality, reproducible spectral data. This information is critical for various applications, including reaction monitoring, quantitative analysis, and photophysical studies in the fields of chemistry and drug development.
References
- Darwish, H. W., Salama, I., & El-Sattar, A. (2012). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 38-44.
-
Basu, M., Sarkar, S., Pande, S., & Pal, T. (2009). Hydroxylation of benzophenone with ammonium phosphomolybdate in the solid state via UV photoactivation. ResearchGate. Available at: [Link]
-
Tetrahedron Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. Available at: [Link]
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. Available at: [Link]
-
Sharma, U. K., & Jacob, S. (2016, May 24). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Available at: [Link]
-
Ahmedova, A., Mantareva, V., Enchev, V., & Mitewa, M. (2012). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol) recorded in the course of 0–3 h irradiation (mercury lamp). ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? YouTube. Available at: [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. Available at: [Link]
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PubChem. (n.d.). Benzophenone, 3-chloro-4'-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts. Available at: [Link]
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ACS Omega. (2023, May 24). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. American Chemical Society. Available at: [Link]
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The Quintessential Triplet Sensitizer: A Detailed Guide to the Application of 3-Chloro-3'-methylbenzophenone in Triplet Energy Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of photochemistry and photobiology, the precise manipulation of molecular excited states is paramount. Triplet sensitizers are indispensable tools in this domain, acting as conduits of energy to initiate a cascade of photochemical and photophysical events. Among the myriad of available sensitizers, substituted benzophenones stand out for their robust photochemical stability and high efficiency in populating the triplet state. This comprehensive guide focuses on 3-Chloro-3'-methylbenzophenone , a derivative that offers nuanced photophysical properties for advanced research applications.
Authored for the discerning scientist, this document eschews rigid templates in favor of a logically structured narrative that delves into the causality behind experimental choices. We will explore the core principles of triplet energy transfer, the specific advantages of this compound, and detailed, field-proven protocols for its application, particularly in the context of laser flash photolysis. Every protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.
The Benzophenone Archetype: A Foundation of Photochemistry
Benzophenone is a cornerstone in the study of triplet-state chemistry.[1] Upon absorption of ultraviolet (UV) light, it undergoes highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁).[2][3] This triplet state is relatively long-lived and possesses sufficient energy to transfer to other molecules, a process known as triplet-triplet energy transfer.
The utility of benzophenone and its derivatives, such as this compound, stems from this high quantum yield of triplet formation, which approaches unity in many solvents.[2] The triplet state of benzophenones is typically of n,π* character, which contributes to its reactivity in processes like hydrogen abstraction.[4]
Unveiling this compound: The Impact of Substitution
The introduction of substituents onto the benzophenone core allows for the fine-tuning of its photophysical properties. In this compound, the presence of a chloro group and a methyl group at the 3 and 3' positions, respectively, influences its electronic and, consequently, its photochemical behavior.
Estimated Photophysical Properties of this compound:
| Property | Estimated Value | Rationale |
| Triplet Energy (E_T) | ~68-69 kcal/mol | Based on the triplet energy of benzophenone (~69 kcal/mol) and the minor influence of single chloro or methyl substituents. |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~0.9-1.0 | Assumed to be high, in line with other benzophenone derivatives.[2] |
| Triplet Lifetime (τ_T) | Microseconds (µs) in deoxygenated solution | Dependent on solvent and concentration, but expected to be in the typical range for benzophenone triplets in the absence of quenchers.[5] |
It is crucial for researchers to experimentally determine these parameters for this compound in their specific system for the most accurate results.
Synthesis of this compound
For researchers opting to synthesize this compound, the Friedel-Crafts acylation is a common and effective method.[6] A general procedure involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.
Protocol for Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from 3-chlorobenzoyl chloride and toluene.
Materials:
-
3-Chlorobenzoyl chloride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Set up a dry round-bottom flask with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Triplet Energy Transfer Studies: A Laser Flash Photolysis Protocol
Laser flash photolysis (LFP) is a powerful technique to study the kinetics of transient species, such as triplet states.[7][8] This protocol details the use of this compound as a triplet sensitizer to study triplet energy transfer to an acceptor molecule.
Workflow for a Typical LFP Experiment
Caption: Experimental workflow for a laser flash photolysis experiment.
Detailed LFP Protocol
Objective: To determine the rate constant of triplet energy transfer from this compound to a quencher (acceptor).
Materials and Equipment:
-
This compound (sensitizer)
-
Triplet acceptor (quencher) of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene)
-
Nanosecond laser flash photolysis system with a suitable excitation wavelength (e.g., 355 nm from a Nd:YAG laser)
-
Quartz cuvettes
-
Gas-tight syringes and needles for deoxygenation
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and the acceptor in the chosen solvent.
-
Prepare a series of samples in quartz cuvettes containing a fixed concentration of this compound (typically ensuring an absorbance of ~0.1-0.3 at the excitation wavelength) and varying concentrations of the acceptor.
-
Include a control sample containing only the sensitizer.
-
Thoroughly deoxygenate all samples by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes, as molecular oxygen is an efficient quencher of triplet states.[5]
-
-
Laser Flash Photolysis Measurement:
-
Place the deoxygenated control sample (sensitizer only) in the LFP spectrometer.
-
Excite the sample with a laser pulse and monitor the transient absorption at the wavelength corresponding to the triplet-triplet absorption maximum of this compound (expected to be around 530 nm, similar to benzophenone).[2]
-
Record the decay of the triplet state. This will provide the intrinsic triplet lifetime (τ₀) in the absence of the quencher.
-
Repeat the measurement for each sample containing the acceptor. The observed triplet lifetime (τ) will decrease with increasing acceptor concentration.
-
-
Data Analysis:
-
The decay of the triplet state in the presence of the acceptor can be described by the following equation: 1/τ = 1/τ₀ + k_q[Q] where:
-
τ is the observed triplet lifetime in the presence of the quencher.
-
τ₀ is the intrinsic triplet lifetime.
-
k_q is the bimolecular quenching rate constant.
-
[Q] is the concentration of the quencher (acceptor).
-
-
Plot 1/τ versus [Q]. This is known as a Stern-Volmer plot.
-
The plot should be linear, and the slope will be equal to the quenching rate constant, k_q.
-
Mechanism of Triplet Energy Transfer
Caption: Mechanism of triplet-triplet energy transfer.
Concluding Remarks for the Advanced Practitioner
This compound represents a valuable tool in the arsenal of the modern photochemist and drug development professional. Its nuanced photophysical properties, influenced by the chloro and methyl substituents, offer opportunities for fine-tuning triplet energy transfer processes. While this guide provides a robust framework for its synthesis and application, it is imperative to underscore the importance of empirical characterization within the specific experimental context. The protocols outlined herein, particularly the use of laser flash photolysis, provide a clear pathway to elucidating the kinetics and efficiency of triplet-sensitized reactions, thereby enabling the rational design of novel photoactive systems for a wide range of scientific and therapeutic applications.
References
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Levin, P. P., & Khudyakov, I. V. (2011). Laser Flash Photolysis of Benzophenone in Polymer Films. The Journal of Physical Chemistry A, 115(40), 10996–11000. [Link]
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Coşkun, A., et al. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry, 23(7), 630-637. [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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Hilaris Publisher. (2013). Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. Chemical Sciences Journal. [Link]
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González-Béjar, M., et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters, 7(4), 625–630. [Link]
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Garcia, N. A. (2024). Mechanistic Studies of Arylalkylcarbenes in Solution and in Crystals. eScholarship, University of California. [Link]
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Jammoul, A., et al. (2009). Photo-induced oxidation of halides by aromatic ketones in aqueous solution: a source of halogen atoms. Atmospheric Chemistry and Physics, 9(13), 4433–4441. [Link]
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Borovkov, V. V., et al. (2011). The triplet lifetime dependence on vibrational energy for gas-phase carbonyl aromatic compounds: benzophenone and fluorenone. Physical Chemistry Chemical Physics, 13(10), 4414–4422. [Link]
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Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772-3777. [Link]
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Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 473–484. [Link]
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Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(30), 8637–8646. [Link]
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Zhuang, Y., et al. (2015). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Journal of the Serbian Chemical Society, 80(11), 1399-1408. [Link]
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Wikipedia. (n.d.). Flash photolysis. [Link]
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Ebie, M., et al. (2003). Laser flash photolysis study of the photochemical formation of colloidal Ag nanoparticles in the presence of benzophenone. Physical Chemistry Chemical Physics, 5(21), 4889–4895. [Link]
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Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Sci-Hub. [Link]
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Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ACS Figshare. [Link]
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Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
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Eisner, C., et al. (2023). Generating long-lived triplet excited states in narrow bandgap conjugated polymers. Nature Communications, 14(1), 591. [Link]
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Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. [Link]
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Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
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Sivasubramanian, A., et al. (2019). Determination of the intersystem crossing quantum yield (Φ isc ) by... ResearchGate. [Link]
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Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1642–1648. [Link]
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University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. [Link]
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Duirk, S. E., & Valentine, R. L. (2007). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. ResearchGate. [Link]
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Adamczyk, A., & Phillips, D. (1974). Orientation effects in triplet–triplet energy transfer from benzophenone to phenanthrene by photoselection studies. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 537-547. [Link]
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Ferreira, M. L., et al. (2023). Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. International Journal of Molecular Sciences, 24(21), 15859. [Link]
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Faza, O. N., et al. (2021). Energy transfer between benzophenone and 8. ResearchGate. [Link]
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Edinburgh Instruments. (n.d.). Introduction to Laser Flash Photolysis LP980. [Link]
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ResearchGate. (2025). Triplet Triplet energy transfer TO benzophenone? [Link]
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Marian, C. M. (2012). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ResearchGate. [Link]
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Nitu, C. I., & Crespi, S. (2023). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Diva-Portal.org. [Link]
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ChemBK. (2024). 3-Chlorobenzophenone. [Link]
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Liu, Y., et al. (2018). Predicting intersystem crossing efficiencies of organic molecules for efficient thermally activated delayed fluorescence. Journal of Materials Chemistry C, 6(35), 9423–9430. [Link]
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Takemura, T., et al. (1972). Intersystem Crossing Quantum Yields of Phthalazine. Amanote Research. [Link]
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Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. KISTI. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 3-Chloro-3'-methylbenzophenone Derivatives for Biological Screening
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides an in-depth exploration of robust and versatile synthetic strategies for preparing 3-Chloro-3'-methylbenzophenone and its derivatives, which are valuable candidates for drug discovery programs. We present detailed, field-proven protocols for three primary synthetic routes: the classic Friedel-Crafts acylation, the modern Suzuki-Miyaura cross-coupling, and the powerful Grignard reaction. Each protocol is accompanied by an explanation of the underlying chemical principles to empower researchers in their experimental design. Furthermore, this document outlines a generalized workflow for the subsequent biological screening of the synthesized compound library, from initial hit identification to structure-activity relationship (SAR) analysis.
Introduction: The Significance of the Benzophenone Scaffold
Diaryl ketones, particularly benzophenones, are of significant interest to medicinal chemists.[2] Their prevalence in pharmacologically active natural products has established them as a versatile building block for drug design.[2] The two aryl rings and the central ketone group offer a three-dimensional structure that can be extensively modified, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets. The biological activities of benzophenone derivatives are diverse, ranging from antifungal and anti-HIV to antioxidant and anticancer effects.[2]
The target scaffold, this compound, incorporates two common substituents on its phenyl rings: a halogen (chloro) and a small alkyl group (methyl). These groups are strategically chosen to explore their impact on biological activity. The chloro group can participate in halogen bonding and alters the electronic nature of the ring, while the methyl group provides a lipophilic contact point. By synthesizing a library of derivatives based on this core, researchers can systematically investigate the structure-activity relationships that govern their therapeutic potential.
Overview of Synthetic and Screening Workflow
The journey from a chemical concept to a potential drug lead involves a structured workflow. The process begins with the selective synthesis of the target molecule, followed by purification and structural confirmation. Once a library of derivatives is created, it enters a biological screening cascade to identify compounds with desired activity.
Figure 1: High-level workflow from synthesis to biological evaluation.
Synthetic Strategies for this compound
The synthesis of unsymmetrical benzophenones like this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale. Below, we detail three primary, validated approaches.
Figure 2: Major synthetic routes to the target benzophenone scaffold.
Method 1: Friedel-Crafts Acylation
This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the direct installation of an acyl group onto an aromatic ring.[3]
-
Expertise & Causality: The reaction proceeds by activating an acyl chloride with a strong Lewis acid, typically aluminum trichloride (AlCl₃).[3][4] The Lewis acid coordinates to the chlorine atom of the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (R-C≡O⁺).[5] This powerful electrophile is then attacked by the nucleophilic π-electron system of the second aromatic ring. A key feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting aromatic ring, which prevents over-acylation—a common issue in the related Friedel-Crafts alkylation.[6] A stoichiometric amount of the Lewis acid is required because it forms a complex with the product ketone, which is broken during aqueous workup.[4][6]
Protocol: Synthesis via 3-Chlorobenzoyl Chloride and Toluene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) under a stream of nitrogen.
-
Solvent: Add the aromatic substrate (Toluene, used in excess as the solvent) via a syringe. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 3-chlorobenzoyl chloride (1.0 eq.) dropwise to the stirred suspension over 30 minutes. The reaction is exothermic; maintain the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
| Parameter | Condition |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Reactants | 3-Chlorobenzoyl Chloride, Toluene |
| Stoichiometry | 1.0 eq. Acyl Chloride, 1.2 eq. AlCl₃ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[7] It is particularly useful for synthesizing biaryl ketones from acyl chlorides and boronic acids.[8][9]
-
Expertise & Causality: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[7] The cycle begins with the oxidative addition of the acyl chloride to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the ketone product, regenerating the Pd(0) catalyst to continue the cycle.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for efficient transmetalation. This method offers excellent functional group tolerance, avoiding the harsh, acidic conditions of the Friedel-Crafts reaction.[10]
Protocol: Synthesis via 3-Chlorobenzoyl Chloride and 3-Methylphenylboronic Acid
-
Setup: In a Schlenk flask, combine 3-chlorobenzoyl chloride (1.0 eq.), 3-methylphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours under an inert atmosphere (Nitrogen or Argon). Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain the desired product.
| Parameter | Condition |
| Catalyst System | Pd(PPh₃)₄ or similar Pd(0) complex |
| Reactants | 3-Chlorobenzoyl Chloride, 3-Methylphenylboronic Acid |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 75-95% |
Method 3: Grignard Reaction
The Grignard reaction utilizes highly nucleophilic organomagnesium halides to attack electrophilic carbonyl centers. It is a classic and effective method for ketone synthesis.
-
Expertise & Causality: A Grignard reagent, such as 3-methylmagnesium bromide, is a potent carbon nucleophile. It readily attacks the electrophilic carbonyl carbon of an acyl chloride like 3-chlorobenzoyl chloride.[11] A critical consideration is controlling the reaction to prevent a second addition. The initial addition forms a tetrahedral intermediate which collapses to the ketone. This ketone is also electrophilic and can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol. To favor ketone formation, the reaction is typically run at low temperatures (e.g., -78 °C) and the Grignard reagent is added slowly to a solution of the acyl chloride, preventing a local excess of the nucleophile.[10] This method requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water or other protic sources.[12]
Protocol: Synthesis via 3-Chlorobenzoyl Chloride and 3-Methylmagnesium Bromide
-
Setup: Under a nitrogen atmosphere, place a solution of 3-chlorobenzoyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of 3-methylmagnesium bromide (1.0 eq., commercially available or freshly prepared) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether or ethyl acetate and water.
-
Extraction & Washing: Separate the organic layer, extract the aqueous layer, and wash the combined organic phases with saturated NaHCO₃ and brine.
-
Purification: Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Reagents | 3-Chlorobenzoyl Chloride, 3-Methylmagnesium Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry | 1.0 eq. Grignard Reagent |
| Temperature | -78 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-80% |
Protocols for Biological Screening
Once a library of this compound derivatives has been synthesized and purified, the next phase is to evaluate their biological activity. High-throughput screening (HTS) is the standard approach to rapidly assess large numbers of compounds.[13]
Figure 3: A generalized workflow for a primary biological screen.
General Screening Protocol
-
Compound Library Preparation:
-
Accurately weigh each purified derivative and dissolve in high-purity dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 10-20 mM).
-
Store these master stocks in sealed containers at -20 °C or -80 °C to maintain compound integrity.[14]
-
From the master stocks, create intermediate or working plates by diluting the compounds to a suitable concentration for the assay.
-
-
Primary Screening Assay:
-
The goal of the primary screen is to test the entire library at a single, high concentration (e.g., 10-50 µM) to identify initial "hits".[14]
-
The choice of assay depends on the therapeutic target. Based on known benzophenone activities, relevant assays include:
-
Anticancer: A cell viability assay (e.g., MTT or CellTiter-Glo®) using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[1]
-
Antimicrobial: A broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[15]
-
-
Each assay plate must include positive controls (a known active compound) and negative controls (vehicle, i.e., DMSO) to establish the assay window and calculate statistical parameters like the Z'-factor for quality control.[16]
-
-
Hit Confirmation and Secondary Screening:
-
Compounds that show activity above a predefined threshold in the primary screen are designated as "hits."
-
Hit Confirmation: Re-test the hits under the same conditions to confirm their activity and rule out false positives.
-
Dose-Response: Perform secondary assays by testing confirmed hits over a range of concentrations (e.g., a 10-point, 3-fold serial dilution). This allows for the determination of potency metrics such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[14]
-
Orthogonal Assays: Test hits in a different, mechanistically distinct assay to confirm their biological effect and rule out assay artifacts.[14]
-
-
Data Analysis and SAR:
-
Analyze the potency data (e.g., IC₅₀ values) from the derivative library.
-
Correlate the changes in chemical structure with the changes in biological activity. For example, compare the activity of derivatives with electron-donating groups versus electron-withdrawing groups, or analyze the effect of substituent position (ortho, meta, para) on potency. This process establishes the Structure-Activity Relationship (SAR), which guides the design of the next generation of more potent and selective compounds.[15]
-
Conclusion
This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. By leveraging established synthetic protocols such as Friedel-Crafts acylation, Suzuki-Miyaura coupling, and the Grignard reaction, researchers can efficiently generate a diverse library of compounds. The subsequent application of a structured biological screening cascade is essential for identifying promising lead molecules for further development in drug discovery. The causality-driven explanations and detailed protocols herein are designed to equip scientists with the knowledge to not only execute these methods but also to troubleshoot and adapt them for their specific research objectives.
References
-
Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Scheme 9: (A) Known biologically active benzophenone derivatives; (B... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. Retrieved from [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). ResearchGate. Retrieved from [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022). ACS Publications. Retrieved from [Link]
- CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent. (n.d.). Google Patents.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
(PDF) Small-molecule Screening Techniques in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals. Retrieved from [Link]
- WO2001051440A1 - A process for the preparation of substituted benzophenones. (n.d.). Google Patents.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Solvent screening of benzyl chloride Grignard reaction | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter 2: Considerations Related to Small-molecule Screening Collections. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of methyl benzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
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Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved from [Link]
-
Review on Chalcone (Preparation ,Reactions, Medical and Bio Applications). (2019). ResearchGate. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). MDPI. Retrieved from [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
- Preparation method of 2-chlorobenzyl chloride Grignard reagent. (n.d.). Patsnap.
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4-Chlorobenzophenone - Friedel Craft Acylation. (n.d.). Scribd. Retrieved from [Link]
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United States Patent Office. (n.d.). Google APIs. Retrieved from [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (n.d.). Frontiers. Retrieved from [Link]
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Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]
- CN105384620A - 3-chloro methyl benzoic acid synthetic method. (n.d.). Google Patents.
-
The Suzuki–Miyaura Coupling of Nitroarenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson. Retrieved from [Link]
-
(PDF) Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2025). ResearchGate. Retrieved from [Link]
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- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]
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- 15. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-Chloro-3'-methylbenzophenone
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-3'-methylbenzophenone. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges, provide in-depth explanations for potential pitfalls, and offer field-tested solutions to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of toluene with 3-chlorobenzoyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The primary challenge with this synthesis is achieving high regioselectivity. The methyl group on toluene is an ortho-, para-directing group, meaning it activates the aromatic ring for electrophilic attack at the positions ortho (2' and 6') and para (4') to the methyl group. However, the desired product is the meta-isomer (3'-methyl). This leads to the formation of a mixture of isomers, primarily 3-chloro-4'-methylbenzophenone and 3-chloro-2'-methylbenzophenone, which significantly lowers the yield of the target compound. Steric hindrance from the methyl group can slightly favor the para-isomer over the ortho-isomer.
Q2: My reaction mixture turns very dark, almost black, upon adding the aluminum chloride. Is this normal?
A significant color change to dark brown or even black is often observed during Friedel-Crafts acylations and can be indicative of several phenomena, not all of which are detrimental. The formation of charge-transfer complexes between the aromatic substrate, the acylating agent, and the Lewis acid catalyst can result in intense coloration. However, an excessively dark color could also signal side reactions or decomposition, particularly if the reaction temperature is too high or if impurities are present in the starting materials or solvent. Careful temperature control is crucial to minimize these potential side reactions.
Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are they likely to be?
Multiple spots on a Thin-Layer Chromatography (TLC) plate are a clear indication of a product mixture. For this specific synthesis, the spots are likely to correspond to:
-
Unreacted 3-chlorobenzoyl chloride: This can occur if an insufficient amount of toluene or catalyst was used, or if the reaction did not go to completion.
-
Unreacted toluene: As toluene is often used as both the reactant and the solvent, it will be present in large excess.
-
Desired Product (this compound): This is your target compound.
-
Isomeric Byproducts: The major impurities will be 3-chloro-4'-methylbenzophenone and 3-chloro-2'-methylbenzophenone due to the directing effects of the methyl group.
-
Di-acylation products: Although less common, it's possible for a second acylation to occur on the toluene ring, leading to more complex byproducts.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound are most often traced back to issues with regioselectivity, reaction conditions, or reagent quality. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: Poor Regioselectivity and Isomer Formation
The primary obstacle in this synthesis is controlling the position of the acylation on the toluene ring. The methyl group's activating and ortho-, para-directing nature works against the formation of the desired meta-isomer.
Caption: Troubleshooting workflow for low yields due to isomer formation.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the kinetic barrier for the formation of the thermodynamically less stable ortho-isomer, potentially improving the ratio of para to ortho byproduct. However, this will not fundamentally favor the meta-isomer.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids can be explored. A bulkier catalyst might sterically hinder attack at the ortho position, though the electronic directing effect of the methyl group will still favor the para position.
-
Alternative Synthetic Routes: When high isomer purity is required, it is often more efficient to change the synthetic strategy entirely rather than optimize a problematic Friedel-Crafts acylation. Consider a cross-coupling reaction, such as a Suzuki coupling between 3-chlorophenylboronic acid and 3-methylbenzoyl chloride (after conversion to a suitable derivative) or a Grignard reaction between 3-chlorophenylmagnesium bromide and 3-methylbenzonitrile. These methods offer precise control over the connectivity of the final product.
Issue 2: Catalyst Inactivity or Degradation
Aluminum chloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water reacts with and deactivates AlCl₃, reducing its catalytic activity and leading to incomplete reactions and low yields.
-
Procurement and Storage: Use a freshly opened bottle of anhydrous AlCl₃ whenever possible. Store the reagent in a desiccator over a strong drying agent like P₂O₅.
-
Dispensing: Weigh the AlCl₃ quickly in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon). Avoid weighing in the open air, especially on humid days.
-
Reaction Setup: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry inert gas before use. Use a drying tube or a nitrogen/argon balloon to protect the reaction from atmospheric moisture.
-
Addition: Add the AlCl₃ portion-wise to the reaction mixture. This helps to control the initial exotherm of the reaction and ensures the catalyst is well-dispersated.
Issue 3: Suboptimal Stoichiometry and Reaction Time
Incorrect molar ratios of reactants and catalyst can lead to incomplete conversion or the formation of byproducts.
| Reagent | Stoichiometric Ratio (molar) | Rationale |
| 3-Chlorobenzoyl chloride | 1.0 (Limiting Reagent) | This is the electrophile that will be consumed in the reaction. |
| Toluene | > 5.0 (Reactant and Solvent) | Using toluene in large excess serves both as the nucleophilic substrate and as the reaction solvent. This high concentration helps to drive the reaction towards completion. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 | A slight excess of the Lewis acid catalyst is typically used to ensure it complexes with the carbonyl oxygen of the acyl chloride, activating it for electrophilic attack. This also accounts for any minor deactivation due to trace moisture. Using a large excess can sometimes promote side reactions. Some sources indicate that Friedel-Crafts acylation requires slightly more than one equivalent of catalyst because both the acyl chloride starting material and the benzophenone product form complexes with AlCl3. |
Reaction Monitoring: The progress of the reaction should be monitored by TLC or Gas Chromatography (GC). The reaction is typically complete when the starting 3-chlorobenzoyl chloride spot is no longer visible. Over-extending the reaction time can sometimes lead to product degradation or the formation of more complex byproducts.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Prakash, G. K. S., & Mathew, T. (2010). Friedel–Crafts Acylation. In Comprehensive Organic Synthesis (Second Edition). Elsevier.
Technical Support Center: Purification of 3-Chloro-3'-methylbenzophenone
Welcome to the technical support center for the purification of 3-Chloro-3'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound, particularly after a Friedel-Crafts acylation synthesis. Our goal is to provide you with the technical expertise and practical methodologies required to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a Friedel-Crafts synthesis of this compound?
A1: The most common synthesis route is the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The impurity profile is directly related to this reaction's mechanism and conditions.
Primary Impurities Include:
-
Isomeric Byproducts: The methyl group on toluene is an ortho, para-director. While the desired product is the meta (3') isomer, you will inevitably form the ortho (2'-) and para (4'-) isomers (3-Chloro-2'-methylbenzophenone and 3-Chloro-4'-methylbenzophenone). Steric hindrance from the bulky acyl group can suppress the formation of the ortho isomer to some extent, but the para isomer is often a significant byproduct.[1][2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-chlorobenzoyl chloride and toluene.
-
Hydrolysis Products: The acyl chloride is sensitive to moisture and can hydrolyze to 3-chlorobenzoic acid, especially during the reaction work-up.
-
Catalyst Residues: Residual aluminum salts from the AlCl₃ catalyst may persist if the quenching and washing steps are incomplete.
Q2: What is the best overall strategy for purifying the crude product?
A2: A multi-step approach is most effective. The strategy involves moving from bulk impurity removal to fine purification.
-
Aqueous Work-up: First, quench the reaction by carefully adding the mixture to ice-cold dilute acid (e.g., HCl). This decomposes the aluminum chloride-ketone complex.[4][5] This is followed by extraction into an organic solvent (like dichloromethane or ethyl acetate) and washing with a base (e.g., sodium bicarbonate solution) to remove acidic impurities like 3-chlorobenzoic acid.
-
Solvent Removal: Use a rotary evaporator to remove the extraction solvent and any excess volatile starting materials like toluene.[4][6]
-
Crystallization: This is the primary and most efficient method for purifying the solid product and removing the bulk of the isomeric impurities.
-
Column Chromatography: If crystallization fails to provide the desired purity, silica gel column chromatography is a high-resolution technique to separate the remaining isomers.[7][8][9]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential:
-
Thin Layer Chromatography (TLC): A quick method to assess the number of components in your crude and purified samples. A single spot for your purified product suggests high purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy (NMR & IR):
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation and isomer differentiation. The splitting patterns and chemical shifts in the aromatic region will be distinct for the 3'-, 2'-, and 4'- isomers.[10]
-
IR Spectroscopy: Will confirm the presence of the characteristic benzophenone carbonyl (C=O) stretch (typically around 1665 cm⁻¹).[6]
-
Troubleshooting Guide
Problem: My crude product is an oily residue and will not solidify after solvent removal.
-
Plausible Cause: This is often due to a high concentration of impurities, particularly unreacted starting materials or a significant mixture of isomers, which can act as a eutectic mixture, depressing the freezing point.
-
Solution:
-
Ensure Complete Work-up: Re-dissolve the oil in a suitable solvent (e.g., ethyl acetate) and perform the aqueous washes again. Wash with 1M HCl, followed by water, saturated NaHCO₃ solution, and finally brine to remove all potential catalyst and acidic residues. Dry thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄.[4][5]
-
Attempt Trituration: Add a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or petroleum ether).[11] Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be filtered. This solid can then be further purified by recrystallization.
-
Problem: After recrystallization, my product's melting point is still low and broad.
-
Plausible Cause: The chosen recrystallization solvent system is not effective at selectively precipitating the desired 3'- isomer away from the 2'- and 4'- isomers. The isomers often have very similar polarities and solubilities.
-
Solution A: Optimize Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) with a steep solubility curve for your product—dissolving it when hot but having low solubility when cold. Test small batches with various solvents. Ethanol, isopropanol, or mixtures like ethyl acetate/hexanes are common starting points for benzophenones.[9]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth is crucial for forming a pure crystal lattice, excluding impurities. Rapid crashing will trap impurities.
-
-
Solution B: Column Chromatography
-
If optimized recrystallization fails, column chromatography is the definitive next step for separating isomers.[12]
-
See Protocol: A detailed protocol for column chromatography is provided below.
-
Table 1: Recommended Solvents for Purification
| Purification Step | Solvent/System | Purpose |
| Extraction | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | To extract the product from the aqueous quench solution. |
| Trituration | Hexanes, Petroleum Ether | To induce crystallization from an oily crude product. |
| Recrystallization | Ethanol, Isopropanol, Toluene, EtOAc/Hexanes | To purify the solid product by selective crystallization. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | To separate isomers based on polarity differences. |
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of your crude solid in a minimal volume of a chosen solvent (e.g., isopropanol) by heating.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form and the solution is at ambient temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The less polar isomers will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the more polar components.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Purification Workflow
The following diagram outlines the logical flow from a crude reaction mixture to the final, purified product, highlighting the decision points based on the nature of the crude material.
Caption: Decision workflow for purifying this compound.
Isomeric Byproducts Relationship
This diagram illustrates the relationship between the starting material (toluene) and the formation of the desired meta product alongside the primary ortho and para isomeric byproducts during Friedel-Crafts acylation.
Caption: Formation of isomeric products from the acylation of toluene.
References
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.[Link]
- Google Patents.
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.[Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene.[Link]
- Google Patents.
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene.[Link]
-
ACS Publications. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.[Link]
-
SciSpace. Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst.[Link]
-
GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[Link]
-
ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene with a...[Link]
-
SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column.[Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?[Link]
- Google Patents.
-
Scribd. Friedel-Crafts Acylation of Toluene.[Link]
- Google Patents.
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.[Link]
-
PrepChem.com. Synthesis of methyl benzophenone.[Link]
- Google Patents.
-
Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution.[Link]
-
Khan Academy. Friedel-Crafts acylation.[Link]
- Google Patents.US3217051A - Separation of the para and meta isomers of divinylbenzene.
-
MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt).[Link]
-
University of Rochester. Tips & Tricks: Recrystallization.[Link]
- Google Patents.CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.[Link]
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- 11. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 12. CN1422838A - Purification method of benzophenone - Google Patents [patents.google.com]
Technical Support Center: Separation of 3-Chloro-3'-methylbenzophenone Isomers
Welcome to the technical support center for the analysis and purification of 3-Chloro-3'-methylbenzophenone and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the challenge of separating these closely related compounds. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting guides, and validated starting protocols to streamline your method development process.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What makes the separation of this compound from its positional isomers so difficult?
A1: The primary challenge lies in the subtle structural differences between the isomers. Positional isomers, such as 2-chloro-3'-methylbenzophenone or 3-chloro-4'-methylbenzophenone, share the same molecular formula (C₁₄H₁₁ClO) and molecular weight (230.69 g/mol ).[1] This results in very similar physicochemical properties, including polarity, solubility, and hydrophobicity. Standard chromatographic techniques, like reversed-phase HPLC with a C18 column, often fail to provide adequate resolution because the separation mechanism is primarily based on these bulk properties. Effective separation requires leveraging more nuanced molecular interactions.
Q2: What are the key positional isomers I should be concerned about?
A2: During the synthesis of this compound, several other positional isomers can be formed as byproducts, depending on the synthetic route (e.g., Friedel-Crafts acylation). The most common isomers are those where the chloro and methyl groups are at different positions on the two phenyl rings. A robust analytical method should be able to resolve the target compound from isomers like:
-
2-Chloro-3'-methylbenzophenone
-
4-Chloro-3'-methylbenzophenone
-
3-Chloro-2'-methylbenzophenone
-
3-Chloro-4'-methylbenzophenone
Diagram: Representative Positional Isomers
The diagram below illustrates the structural similarity between the target analyte and two potential isomeric impurities, highlighting why separation is a significant challenge.
Caption: Structural similarity of key benzophenone isomers.
Part 2: Chromatographic Separation Strategies
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for resolving these challenging isomers.
A. High-Performance Liquid Chromatography (HPLC)
Q3: My standard C18 column isn't working. What stationary phase should I try next?
A3: When a standard C18 column fails, the key is to introduce alternative separation mechanisms beyond simple hydrophobicity. For aromatic isomers, stationary phases that offer π-π interactions are highly effective.
-
Expert Insight: The delocalized π-electrons in the phenyl rings of your analytes can interact with electron-rich or electron-poor stationary phases. Subtle differences in the position of the electron-withdrawing chlorine atom and the electron-donating methyl group alter the electron density map of each isomer, which can be exploited for separation.
Recommended HPLC Columns for Isomer Separation:
| Stationary Phase Chemistry | Separation Mechanism | Recommended For |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | First choice after C18 fails. Excellent for aromatic compounds. |
| Pentafluorophenyl (PFP) | π-π interactions, dipole-dipole, ion-exchange | Excellent for halogenated compounds and positional isomers. |
| Biphenyl | Enhanced π-π interactions due to the biphenyl group.[2] | Provides unique selectivity for aromatic compounds. |
| Polar-Embedded Phases (e.g., Amide) | Hydrogen bonding, polar interactions | Can be effective for E/Z isomers and compounds with polar groups.[2] |
Q4: Can you provide a starting HPLC method development protocol?
A4: Absolutely. The following protocol outlines a systematic approach to developing a robust separation method.
Experimental Protocol: HPLC Method Development for Benzophenone Isomers
-
Column Selection: Begin with a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN has π-electrons and can compete with the stationary phase, altering selectivity.[2] It is crucial to screen both solvents.
-
-
Initial Gradient:
-
Optimization:
-
Based on the scouting run, identify the approximate elution composition.
-
Convert to a shallow gradient around the elution point (e.g., 60-75% B over 20 minutes) to maximize resolution.
-
If co-elution persists, evaluate the effect of temperature. Increasing the column temperature can sometimes improve peak shape and resolution.[5]
-
-
System Suitability: Your final method should meet these criteria:
-
Resolution (Rs): > 1.5 between all critical pairs.
-
Tailing Factor (Tf): 0.9 - 1.2.
-
Reproducibility: Retention time RSD < 1% over 6 injections.
-
B. Supercritical Fluid Chromatography (SFC)
Q5: When should I consider using SFC instead of HPLC?
A5: SFC is an outstanding problem-solving tool, particularly for isomer separations that are intractable by HPLC.[6] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[7][8]
-
Key Advantage: SFC allows for the use of both normal-phase and reversed-phase columns with the same CO₂/modifier mobile phase system, enabling rapid screening of a wide range of selectivities.[6] This makes it exceptionally powerful for method development.[7]
Recommended SFC Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Diol, Pyridinyl-Amide, or Chiral phases | These stationary phases offer strong polar interactions and hydrogen bonding, which are highly effective in SFC. |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier | Methanol is the most common and effective co-solvent for increasing elution strength. |
| Modifier Gradient | 2% to 20% Methanol over 5-10 minutes | A good starting point for screening a wide range of polarities. |
| Back Pressure | 120 - 150 bar | Necessary to keep CO₂ in its supercritical state. |
| Temperature | 40 °C | A standard starting temperature for SFC analysis. |
Part 3: Troubleshooting Common Separation Issues
This section is formatted as a decision-tree guide to quickly diagnose and solve common chromatographic problems.
Diagram: Troubleshooting Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
Q6: My peaks are tailing, even on a new column. What's the cause?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by a mismatch between the sample solvent and the mobile phase.[9]
-
Secondary Interactions: Even on high-purity silica columns, some residual silanols may be present. If your analyte has a basic character, it can interact with these acidic sites, causing tailing.
-
Solution: Add a small amount of a competitor base like triethylamine (TEA) to the mobile phase (0.05-0.1%) or ensure the mobile phase pH is low enough to suppress silanol ionization (pH < 3).[9]
-
-
Solvent Mismatch: Injecting your sample in a solvent much stronger than the mobile phase (e.g., 100% ACN into a 50:50 Water/ACN mobile phase) can cause peak distortion.
Q7: My retention times are drifting between injections. What should I check?
A7: Retention time variability is a classic sign of an unstable system.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This is especially critical in gradient chromatography. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[5]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times, particularly for ion-exchange or HILIC separations.[10]
-
Mobile Phase Preparation: Inconsistently prepared mobile phases (especially buffered ones) are a common culprit. Prepare fresh mobile phase daily and use a pH meter for accuracy if using buffers.[11]
-
Pump Performance: Check for leaks in the pump or flow path. Air bubbles in the system can also cause pressure fluctuations and retention time drift. Degas all solvents thoroughly.[5][11]
Part 4: Alternative & Complementary Techniques
Q8: Can I use fractional crystallization to separate these isomers?
A8: Yes, fractional crystallization can be a powerful and cost-effective technique for bulk purification, especially if the isomers have different melting points and solubilities.[12][13][14] The process relies on the principle that as a solution is cooled, the least soluble component will crystallize out first, leaving the more soluble isomers in the mother liquor.[14]
-
Process:
-
Dissolve the isomer mixture in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the formation of high-purity crystals.
-
Isolate the crystals by filtration.
-
Analyze the purity of both the crystals and the remaining mother liquor by HPLC.
-
-
Considerations: This is often a stagewise process, meaning multiple recrystallization steps may be needed to achieve high purity.[13][15] Success is highly dependent on finding a solvent system where the isomers exhibit a significant solubility difference.[15]
References
-
Fiveable. (n.d.). Fractional Crystallization Definition. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). Benzophenone, 3-chloro-4'-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). SFC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved from [Link]
-
Shimadzu Corporation. (2022). Method development and Identification of Triacylglycerols species with SFC. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Krishna, R. (2025). Fractional Crystallization for Separation of C8 Aromatics. YouTube. Retrieved from [Link]
-
Brondz, I. (2025). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
-
Tarapareddy, S., et al. (2003). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2012). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Wannipurage, D., et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. ACS Publications. Retrieved from [Link]
-
Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Pivoňková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Retrieved from [Link]
-
KNAUER. (n.d.). Preparative Chiral Separation of Benzoin. LabRulez LCMS. Retrieved from [Link]
- Kamlet, J. (1951). Process for the separation of isomeric chlorobenzoic acids. Google Patents.
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
- Toray Industries. (1987). Process for separating a chlorotoluene isomer. Google Patents.
- Monsanto Co. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. Google Patents.
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- 3. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
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- 15. fiveable.me [fiveable.me]
Technical Support Center: Identifying Impurities in 3-Chloro-3'-methylbenzophenone via NMR Spectroscopy
Welcome to the technical support guide for the analysis of 3-Chloro-3'-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we synthesize technical accuracy with field-proven insights to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The chemical shifts for this compound can vary slightly based on the solvent used. However, in a common solvent like CDCl₃, you can expect the aromatic protons to appear in the range of 7.2-7.8 ppm. The methyl group protons will present as a singlet around 2.4 ppm. For the ¹³C NMR spectrum, the carbonyl carbon is typically found downfield around 196 ppm, while the aromatic carbons resonate between 125-140 ppm, and the methyl carbon appears around 21 ppm.
Q2: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?
A2: This is a common issue that often points to the presence of regioisomeric impurities. The synthesis of this compound via Friedel-Crafts acylation can sometimes yield other isomers, such as 2-Chloro-3'-methylbenzophenone or 4-Chloro-3'-methylbenzophenone, if reaction conditions are not stringently controlled. Each isomer will have a unique set of aromatic signals, leading to a more complex spectrum.
Q3: I'm observing a broad singlet in my ¹H NMR spectrum that I can't assign. What should I do?
A3: A broad singlet could be indicative of an exchangeable proton, such as from water (H₂O) or an alcohol. To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad singlet disappears or significantly diminishes, it confirms the presence of an exchangeable proton.[1]
Q4: How can I differentiate between the starting materials and the final product in my crude NMR spectrum?
A4: To distinguish between starting materials like 3-chlorobenzoyl chloride or toluene and your product, it's essential to know their characteristic NMR signals. Toluene, for instance, has a sharp singlet for its methyl group around 2.3 ppm and aromatic signals between 7.0 and 7.3 ppm. Unreacted 3-chlorobenzoyl chloride will show a distinct set of aromatic signals. Comparing the crude spectrum to the spectra of the pure starting materials will help in identifying any residual unreacted components.
Troubleshooting Guide: A Deeper Dive into Your NMR Spectrum
This section provides a structured approach to diagnosing and resolving specific issues you might encounter during the NMR analysis of this compound.
Problem 1: Unexpected Peaks in the Aromatic Region
Q: My ¹H NMR spectrum of this compound shows a complex multiplet in the aromatic region that I cannot resolve. How can I identify the specific impurities?
A: Overlapping signals in the aromatic region are a classic sign of isomeric impurities. The Friedel-Crafts acylation used for synthesis can lead to different regioisomers if the reaction is not perfectly selective.[2][3] Here’s a systematic approach to deconstruct the spectrum:
Step-by-Step Protocol:
-
Consult Reference Spectra: Obtain reference ¹H and ¹³C NMR spectra for the likely isomeric impurities: 2-Chloro-3'-methylbenzophenone and 4-Chloro-3'-methylbenzophenone. Spectral databases like the Spectral Database for Organic Compounds (SDBS) are invaluable resources.
-
2D NMR Spectroscopy: If reference spectra are unavailable or inconclusive, 2D NMR techniques are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to piece together the individual spin systems of the different aromatic rings.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing you to assign protonated carbons definitively.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments of each isomer.
-
-
Data Comparison: Create a table to compare the observed chemical shifts and coupling constants with the expected values for the target molecule and potential isomers.
Data Presentation: Expected Chemical Shifts of Key Compounds
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | ~2.4 (s, 3H, CH₃), 7.2-7.8 (m, 8H, Ar-H) | ~21 (CH₃), 125-140 (Ar-C), ~196 (C=O) |
| Toluene (Starting Material) | ~2.3 (s, 3H, CH₃), 7.0-7.3 (m, 5H, Ar-H) | ~21 (CH₃), 125-138 (Ar-C) |
| 3-Chlorobenzoyl Chloride (Starting Material) | 7.4-8.1 (m, 4H, Ar-H) | 128-135 (Ar-C), ~168 (COCl) |
| 4-Methylbenzophenone (Potential Isomer) | ~2.4 (s, 3H, CH₃), 7.2-7.8 (m, 9H, Ar-H) | ~21 (CH₃), 128-143 (Ar-C), ~196 (C=O) |
| 2-Methylbenzophenone (Potential Isomer) | ~2.3 (s, 3H, CH₃), 7.1-7.8 (m, 9H, Ar-H) | ~20 (CH₃), 125-140 (Ar-C), ~197 (C=O) |
Problem 2: Residual Solvent and Reagent Peaks
Q: I see singlets at ~1.56 ppm, ~2.1 ppm, and a multiplet around 7.26 ppm that don't belong to my product. What are they?
A: These are very common laboratory contaminants. A signal around 7.26 ppm in CDCl₃ is the residual proton signal of the solvent itself (CHCl₃).[5] Singlets at ~1.56 ppm and ~2.1 ppm often correspond to water and acetone, respectively.[6] Acetone is frequently used for cleaning glassware and can be a persistent impurity.[1]
Experimental Protocol for Minimizing Solvent Impurities:
-
Proper Glassware Preparation: Ensure all NMR tubes and other glassware are thoroughly dried in an oven at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator before use.
-
Use of High-Purity Solvents: Employ high-purity deuterated solvents from sealed ampoules or bottles that are stored under an inert atmosphere to minimize water absorption.
-
Sample Preparation: Dry your sample thoroughly under high vacuum before dissolving it for NMR analysis. If your compound is stable, gentle heating can help remove residual solvents. For persistent solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1]
Mandatory Visualization: Impurity Identification Workflow
The following diagram illustrates the logical steps to take when you encounter unexpected signals in your NMR spectrum.
Caption: A flowchart for systematic impurity identification in NMR.
Concluding Remarks
The successful identification of impurities in this compound via NMR spectroscopy relies on a systematic and logical approach. By understanding the potential side products of the synthesis, recognizing the signals of common laboratory contaminants, and employing advanced 2D NMR techniques when necessary, researchers can confidently characterize the purity of their samples. This guide provides a framework for troubleshooting common issues, ensuring the integrity and reliability of your experimental results.
References
-
Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2022). NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]
Sources
Preventing byproduct formation in the synthesis of asymmetric benzophenones
Technical Support Center: Synthesis of Asymmetric Benzophenones
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the Technical Support Center for Asymmetric Benzophenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation during their synthetic routes. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Part 1: Friedel-Crafts Acylation: The Classic Route and Its Challenges
The Friedel-Crafts acylation is a cornerstone method for forging the carbon-carbon bond that defines the benzophenone core.[1][2] It involves the reaction of an aromatic ring with an acyl chloride or anhydride, mediated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3] While powerful, this reaction is notorious for several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Question 1: My reaction is producing a mixture of ortho and para isomers. How can I improve regioselectivity for the desired para product?
Answer: This is the most common challenge in acylating substituted arenes.[4] The regiochemical outcome is a delicate balance between electronic and steric effects.
-
Causality (The "Why"): Electron-donating groups (EDGs) on the aromatic substrate, such as alkyl or alkoxy groups, activate the ring and direct the incoming acyl group to the ortho and para positions.[5] The para position is often sterically favored, especially when either the substrate or the acylating agent is bulky.[5] However, the ortho position is statistically favored (two available positions vs. one para position), which can lead to competitive isomer formation.
-
Troubleshooting & Optimization:
-
Leverage Steric Hindrance: If your substrate is not bulky, consider using a bulkier Lewis acid catalyst or a modified acylating agent. This can physically block the more crowded ortho positions, thereby increasing the proportion of the para product.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. Higher temperatures provide more energy to overcome the steric barrier of ortho acylation.
-
Solvent Choice: The polarity of the solvent can influence the transition state. Experimenting with different solvents, such as carbon disulfide (CS₂) versus nitrobenzene, may alter the ortho/para ratio.[6]
-
Diagram: Factors Influencing Regioselectivity in Friedel-Crafts Acylation
Caption: Key factors determining the ortho/para product ratio.
Question 2: My reaction yield is very low, and I've confirmed the starting materials are pure. What is the likely culprit?
Answer: Low yield in Friedel-Crafts acylation almost always points to issues with the catalyst or reaction conditions.[6]
-
Causality (The "Why"):
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][7] Any trace of water in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[6]
-
Product Complexation: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[7][8] This complexation removes the catalyst from the reaction cycle. For this reason, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[7][8] Using insufficient catalyst is a common error.
-
-
Troubleshooting Workflow:
Diagram: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A workflow for diagnosing the cause of low reaction yields.
Part 2: Modern Alternatives: Palladium Cross-Coupling and Grignard Reactions
While Friedel-Crafts is a workhorse, modern synthetic methods like Suzuki-Miyaura coupling and Grignard reactions offer alternative pathways to asymmetric benzophenones, often with better functional group tolerance. However, they come with their own unique sets of potential byproducts.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura reaction of an arylboronic acid and a benzoyl chloride is producing significant amounts of biphenyl (homocoupling). How can I prevent this?
Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings.[9]
-
Causality (The "Why"): This side reaction can be promoted by several factors, including the presence of oxygen, high temperatures, or an inappropriate choice of base or palladium catalyst/ligand system. It occurs when two molecules of the boronic acid reagent couple with each other instead of with the benzoyl chloride.
-
Troubleshooting & Optimization:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can facilitate the homocoupling pathway.
-
Optimize the Base: The choice and concentration of the base are critical. A weaker base or a different type (e.g., switching from K₂CO₃ to K₃PO₄) can sometimes suppress homocoupling.
-
Ligand and Catalyst Selection: The ligand on the palladium catalyst significantly influences its reactivity and stability. Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.
-
| Parameter | Condition to Minimize Homocoupling | Rationale | Reference |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen can promote oxidative pathways leading to homocoupling. | [9] |
| Base | Use weakest effective base (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases can sometimes accelerate boronic acid decomposition and homocoupling. | [9] |
| Catalyst Loading | Use optimal loading (e.g., 0.1-2 mol%) | Excess catalyst doesn't always improve results and can increase side reactions. | [10] |
| Temperature | Lowest effective temperature | High temperatures can accelerate catalyst decomposition and side reactions. | [10] |
Frequently Asked Questions (FAQs): Grignard Reactions
Question 4: I'm trying to react a phenylmagnesium bromide with a substituted benzoyl chloride, but my main product is a tertiary alcohol, not the desired benzophenone. What is happening?
Answer: This over-addition is a fundamental challenge when using highly reactive organometallics like Grignard reagents with acyl chlorides.[11][12]
-
Causality (The "Why"): The initially formed benzophenone ketone is also an electrophile. Crucially, ketones are generally more reactive towards Grignard reagents than the starting acyl chloride. As soon as a molecule of the benzophenone product is formed, it can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol (after acidic workup).[11]
-
Troubleshooting & Optimization:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C). This slows down the rate of the second addition more significantly than the first, allowing the ketone to persist long enough to become the major product before workup.
-
Inverse Addition: Instead of adding the Grignard reagent to the benzoyl chloride, slowly add the benzoyl chloride to the Grignard reagent solution. This ensures that the Grignard reagent is never in large excess, minimizing the chance for a second addition to the newly formed ketone.
-
Continuous Flow Chemistry: Modern approaches using continuous-flow microreactors can provide excellent control over stoichiometry and temperature, significantly increasing the yield of the desired benzophenone by minimizing the residence time where the product and reagent can interact.[13]
-
Diagram: Competing Reaction Pathways in Grignard Synthesis
Caption: Visualization of the desired ketone formation versus the over-addition byproduct.
Part 3: Validated Experimental Protocol
Regioselective Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 4-methylbenzophenone, where control of reaction conditions is critical to minimize the formation of the unwanted 2-methylbenzophenone isomer.[5]
Materials:
-
Toluene (Substrate, excess)
-
Benzoyl chloride (Acylating agent, 1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, Catalyst, 1.1 eq)
-
Dichloromethane (DCM, Anhydrous solvent)
-
1 M Hydrochloric acid (HCl) for workup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation (Critical Step): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of dry nitrogen. Allow to cool to room temperature under the inert atmosphere.
-
Reagent Loading: To the flask, add anhydrous DCM (50 mL) and toluene (1.2 eq). In the dropping funnel, place a solution of benzoyl chloride (1.0 eq) in anhydrous DCM (20 mL).
-
Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Slowly and in small portions, add anhydrous AlCl₃ (1.1 eq) to the stirred solution in the flask. Rationale: This addition is exothermic. Maintaining a low temperature prevents side reactions and tar formation.[6][14]
-
Acylation Reaction: Once the catalyst is fully added, begin the slow, dropwise addition of the benzoyl chloride solution from the dropping funnel over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition. Rationale: Slow addition and low temperature are key to maximizing para-selectivity by favoring the sterically less hindered product.[5]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Critical Step): Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 20 mL). Caution: This is a highly exothermic and gas-evolving quench. The acid hydrolyzes the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to isolate the pure 4-methylbenzophenone.
References
- BenchChem. (n.d.). Minimizing byproduct formation in the synthesis of asymmetric benzophenones.
- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis.
- Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry.
- ECHEMI. (n.d.). Are Friedel Crafts Acylation ortho driven?.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
- BenchChem. (n.d.). Dealing with regioisomer formation in benzophenone synthesis.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Quora. (2020). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?.
- Geneste, P., & Finiels, A. (2006). Catalysts for Fine Chemical Synthesis Microporous and Mesoporous Solid Catalysts. In E.G. Derouane (Ed.), John Wiley & Sons Ltd.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58, 9633–9695.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Çetinkaya, B., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH).
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Organic Syntheses. (n.d.). Benzophenone.
- Google Patents. (n.d.). CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
Sources
- 1. byjus.com [byjus.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity in the Friedel-Crafts Synthesis of 3-Chloro-3'-methylbenzophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts acylation, specifically in controlling the regioselectivity for the synthesis of 3-Chloro-3'-methylbenzophenone. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Part 1: Foundational Concepts & Strategic Planning (FAQs)
This section addresses the fundamental challenges and strategic considerations for synthesizing this specific unsymmetrical benzophenone.
Q1: Why is the direct Friedel-Crafts synthesis of this compound so challenging?
A: The core challenge lies in the directing effects of the substituents in the standard Friedel-Crafts acylation approaches. The reaction is an electrophilic aromatic substitution (EAS), and the regiochemical outcome is dictated by the directing nature of the group already on the aromatic ring.[1]
Let's consider the two primary routes:
-
Acylation of Toluene with 3-Chlorobenzoyl Chloride: Toluene's methyl group (-CH₃) is an activating, ortho, para-director.[2] This is due to its electron-donating nature (via hyperconjugation), which stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions. Consequently, this reaction will overwhelmingly produce a mixture of 3-Chloro-2'-methylbenzophenone and 3-Chloro-4'-methylbenzophenone. The desired 3'-methyl (meta) isomer is electronically disfavored and will be a very minor byproduct.[3]
-
Acylation of Chlorobenzene with 3-Methylbenzoyl Chloride: Chlorobenzene's chloro group (-Cl) is a deactivating, yet ortho, para-director. While the inductive effect is electron-withdrawing, the lone pairs on the chlorine atom can stabilize the sigma complex through resonance at the ortho and para positions. This route would yield a mixture of 2-Chloro-3'-methylbenzophenone and 4-Chloro-3'-methylbenzophenone, neither of which is the target molecule.
Therefore, a direct, high-yield synthesis of this compound is inherently problematic due to these fundamental electronic principles. This guide focuses on strategies to influence the isomer ratio in the most viable, albeit challenging, route: the acylation of toluene.
Q2: What are the primary experimental factors that can influence regioselectivity in this reaction?
A: While electronic directing effects are dominant, several experimental parameters can be manipulated to subtly influence the isomer distribution. The key is to understand the interplay between the electrophile's reactivity and the reaction environment.
-
Lewis Acid Catalyst: The choice and strength of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) determines the reactivity of the acylium ion electrophile.[4][5] A more reactive electrophile is generally less selective, reacting faster at the electronically rich ortho and para positions.[6]
-
Solvent System: The polarity of the solvent can influence the stability of the transition states leading to different isomers.[7] Nonpolar solvents may favor one isomer distribution, while polar solvents can alter it.[8]
-
Reaction Temperature: Temperature control is critical. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[9][10] This can sometimes be exploited to shift isomer ratios.
-
Steric Hindrance: The physical bulk of the acylium ion-catalyst complex can disfavor substitution at the more crowded ortho position, potentially increasing the relative amount of the para product.[11][12] While this doesn't directly favor the meta position, altering the o/p ratio is a key part of managing the product mixture.
Q3: Given the challenges, is there a more regioselective strategy for synthesizing substituted benzophenones?
A: Yes. For unsymmetrical benzophenones where regioselectivity is a major hurdle, an alternative strategy is often superior. The most effective approach is to perform the Friedel-Crafts acylation on an unsubstituted aromatic ring using a substituted acyl chloride.[3][13]
For example, to synthesize 3-methylbenzophenone with perfect regioselectivity, one would acylate benzene with 3-methylbenzoyl chloride (m-toluoyl chloride).[3] Since benzene has no directing groups, the substitution pattern is determined solely by the acylating agent.
However, since the target molecule, this compound, has substitutions on both rings, this strategy is not directly applicable. The synthesis remains a challenge of competitive directing effects, making the troubleshooting advice in the next section critical for maximizing the yield of the desired isomer.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers to common problems encountered during the synthesis of this compound via the acylation of toluene.
Problem: My reaction yields almost exclusively the 4'-methyl and 2'-methyl isomers. How can I improve the regioselectivity for the 3'-methyl product?
Solution: Overcoming the strong electronic preference for ortho and para substitution is difficult, but you can manipulate the reaction conditions to subtly alter the product ratios. The goal is to make the reaction less selective, which may slightly increase the proportion of the meta isomer.
-
Modify the Catalyst System:
-
Rationale: A very strong Lewis acid like AlCl₃ generates a highly reactive, "hard" acylium ion electrophile. This electrophile reacts rapidly at the sites of highest electron density (ortho and para). Using a milder Lewis acid can create a less reactive, "softer" electrophile that is more selective and may have a slightly different isomer distribution.
-
Action: Replace anhydrous aluminum chloride (AlCl₃) with a milder Lewis acid. Consider ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[4][5] You may need to increase the reaction time or temperature to achieve similar conversion.
-
-
Optimize the Solvent:
-
Rationale: The solvent can influence the reaction pathway by stabilizing or destabilizing the transition states leading to the different isomers.[7] The choice of solvent can affect the solubility and aggregation of the catalyst-reagent complex.
-
Action: Screen different solvents. Compare a non-polar solvent like carbon disulfide (CS₂) with a more polar one like 1,2-dichloroethane (DCE).[8] In some cases, polar solvents like nitrobenzene have been shown to favor thermodynamic products, which might differ from the kinetic distribution seen in non-polar solvents.[7]
-
-
Strict Temperature Control:
-
Rationale: The ortho and para isomers are typically the kinetically favored products, meaning they form the fastest.[9] Running the reaction at very low temperatures can sometimes amplify this kinetic preference. Conversely, elevated temperatures might allow for slight isomerization or favor a thermodynamically controlled product distribution, which could potentially include a different ratio of the 3'-methyl isomer.
-
Action: Conduct a temperature study. Run the reaction at 0 °C and compare the isomer ratio to a reaction run at a higher temperature (e.g., 60-80 °C). Be aware that higher temperatures can also lead to more side products.[10]
-
Data Summary: Conceptual Influence of Conditions on Isomer Ratios
| Parameter | Condition | Expected Impact on Selectivity | Rationale |
| Catalyst | Strong (AlCl₃) | High o,p selectivity | Highly reactive electrophile attacks sites of highest electron density.[6] |
| Mild (FeCl₃) | Potentially reduced o,p selectivity | Less reactive electrophile may exhibit different transition state energies.[4] | |
| Solvent | Non-polar (CS₂) | Favors kinetic control | Less stabilization of polar intermediates.[7] |
| Polar (Nitrobenzene) | May favor thermodynamic control | Can dissolve complexes, potentially allowing for reversibility/isomerization.[7] | |
| Temperature | Low (0 °C) | High kinetic selectivity (o,p) | Favors the fastest-forming products.[9] |
| High (80 °C) | May shift ratio towards thermodynamic product | Provides energy to overcome higher activation barriers or allow for equilibration.[10] |
Problem: My overall yield is very low, and I'm recovering a lot of starting material.
Solution: Low conversion in Friedel-Crafts acylation is a classic issue, often traced back to catalyst deactivation or suboptimal conditions.
-
Ensure Anhydrous Conditions:
-
Rationale: Lewis acids like AlCl₃ react violently and irreversibly with water.[14] Any moisture in your glassware, solvent, or reagents will consume the catalyst, rendering it inactive.
-
Action: Flame-dry all glassware under vacuum or in an oven at >120 °C and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents and reagents.
-
-
Use Stoichiometric Amounts of Catalyst:
-
Rationale: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[11][15]
-
Action: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (3-chlorobenzoyl chloride).
-
-
Check Reagent Purity:
-
Rationale: Impurities in the toluene or 3-chlorobenzoyl chloride can interfere with the reaction or lead to unwanted side products. The acyl chloride can hydrolyze over time to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Action: Use high-purity reagents. If the acyl chloride is old, consider purifying it by distillation before use.
-
Visualizations
Below are diagrams illustrating the reaction mechanism and a troubleshooting workflow.
Caption: Mechanism of Friedel-Crafts acylation on toluene.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Part 3: Experimental Protocol
This section provides a representative experimental procedure. Safety Note: Friedel-Crafts reactions are exothermic and generate HCl gas. This procedure must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol: Synthesis of this compound Isomer Mixture
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet (to a bubbler or scrub system), and a pressure-equalizing dropping funnel.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
-
Charging the Flask:
-
To the reaction flask, add anhydrous toluene (1.5 equivalents, serving as both reactant and solvent) via syringe.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred toluene. The addition may be exothermic.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous toluene and place it in the dropping funnel.
-
Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC AND VIGOROUS GAS EVOLUTION. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[14]
-
-
Extraction and Purification:
-
Transfer the entire mixture to a separatory funnel. Add an organic solvent like dichloromethane or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Isolation of Isomers:
-
The crude product will be an oil or solid mixture of isomers. Separation of the 3'-methyl isomer from the more abundant 2'- and 4'-methyl isomers is challenging and requires careful purification by fractional vacuum distillation or column chromatography on silica gel.
-
References
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. Available from: [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]
-
S Moore and J Amey. Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 2024. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituen. Journal of the American Chemical Society, 93(25), 6964–6967. Available from: [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Available from: [Link]
-
ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Bratulescu, G., & Draghici, C. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 55. Available from: [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (2009). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 86(9), 1073. Available from: [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available from: [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio-and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2] 3). RSC advances, 6(43), 36915-36922. Available from: [Link]
-
Bowden, N. B. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(20), 5452-5455. Available from: [Link]
-
Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). Available from: [Link]
-
Chemistry Steps. Ortho, Para, Meta. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]
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- 15. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
Technical Support Center: Synthesis of 3-Chloro-3'-methylbenzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-3'-methylbenzophenone. This valuable benzophenone derivative serves as a key intermediate in various synthetic applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in Friedel-Crafts acylation are a common challenge. Several factors can contribute to this issue:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reactants or solvent will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and ensure the starting materials are dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because it complexes with the product ketone.[2] Using a catalytic amount will result in an incomplete reaction.
-
Solution: Use at least 1.1 to 1.3 equivalents of anhydrous AlCl₃ relative to the limiting reagent (either 3-chlorobenzoyl chloride or m-xylene).
-
-
Poor Reagent Quality: The purity of the starting materials, particularly the acyl chloride and the aromatic substrate, is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents. The purity of the acyl chloride can be checked by techniques like GC or derivatization followed by HPLC.[3]
-
-
Incorrect Reaction Temperature: The initial stage of the reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.[1][2]
-
Solution: Maintain the recommended temperature profile. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I am observing the formation of multiple isomers in my reaction mixture, making purification difficult. How can I improve the regioselectivity of the Friedel-Crafts acylation?
Answer:
The formation of isomers is a significant concern, especially when using substituted aromatic compounds.
-
Choice of Reactants: The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring.[1][4]
-
Acylating Toluene with 3-Chlorobenzoyl Chloride: The methyl group of toluene is an ortho-, para-director. This will lead to a mixture of isomers, with the desired this compound being one of the products.
-
Acylating m-Xylene with Benzoyl Chloride: This is also not ideal as m-xylene has two methyl groups, leading to a mixture of products.
-
Recommended Route for High Regioselectivity: The most direct and regioselective route is the Friedel-Crafts acylation of benzene with 3-methylbenzoyl chloride (m-toluoyl chloride) , followed by a separate chlorination step, or the acylation of chlorobenzene with 3-methylbenzoyl chloride . However, the most common literature procedure involves the acylation of toluene with 3-chlorobenzoyl chloride , which will require careful purification to isolate the desired isomer.[1] For the synthesis of 3-methylbenzophenone, the acylation of benzene with m-toluoyl chloride is highly regioselective.[1][2]
-
-
Reaction Conditions: While the choice of reactants is paramount, optimizing reaction conditions can sometimes influence isomer distribution, although to a lesser extent.
-
Solution: Carefully control the reaction temperature and the rate of addition of the acyl chloride. Lower temperatures can sometimes favor the formation of one isomer over another.
-
Question 3: My Grignard reaction for the synthesis is failing to initiate or giving a low yield. What are the common pitfalls?
Answer:
The Grignard reaction is notoriously sensitive to reaction conditions.
-
Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water.[5][6]
-
Solution: All glassware must be flame-dried or oven-dried immediately before use. Anhydrous ether or THF must be used as the solvent. The reaction should be carried out under a strictly inert atmosphere.
-
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.[5]
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask can help initiate the reaction.[6]
-
-
Impure Alkyl/Aryl Halide: The halide used to form the Grignard reagent must be pure and dry.
-
Solution: Use freshly distilled or high-purity aryl halide.
-
Question 4: I am struggling with the purification of the final product. What are the recommended methods?
Answer:
Purification is a critical step to obtain high-purity this compound.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[1][7][8]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically employed. The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzophenone derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
-
Vacuum Distillation: For liquid products, vacuum distillation can be used to separate components based on their boiling points.[2]
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
What are the primary synthetic routes to this compound?
The most common methods for synthesizing unsymmetrical benzophenones like this compound are:
-
Friedel-Crafts Acylation: This is a classic and widely used method involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[1][9][10] For this specific compound, the reaction would typically involve either the acylation of toluene with 3-chlorobenzoyl chloride or the acylation of chlorobenzene with 3-methylbenzoyl chloride.
-
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) with an appropriate benzaldehyde (e.g., 3-methylbenzaldehyde), followed by oxidation of the resulting secondary alcohol.[11]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple an acyl chloride with a boronic acid.[12][13][14][15] For example, 3-chlorobenzoyl chloride could be coupled with 3-methylphenylboronic acid.
What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl Chlorides (e.g., 3-chlorobenzoyl chloride): Corrosive and lachrymatory. Handle in a fume hood.
-
Solvents: Use flammable solvents like dichloromethane and ether in a well-ventilated area, away from ignition sources.
-
-
Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture by adding it to ice and acid is highly exothermic and should be done slowly and carefully in a fume hood.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[16]
What analytical techniques are used to characterize the final product?
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the carbon-hydrogen framework of the molecule.[17]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[17]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to assess the purity of the final product.[3]
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.[1]
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis via the acylation of toluene with 3-chlorobenzoyl chloride.
Materials:
-
Toluene (anhydrous)
-
3-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane. Cool the suspension in an ice bath with continuous stirring.
-
Reactant Addition: In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous dichloromethane.
-
Acylation: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.[1]
Quantitative Data Summary Table:
| Reagent | Molar Ratio | Typical Quantity (for 10 mmol scale) |
| 3-Chlorobenzoyl chloride | 1.0 | 1.75 g |
| Toluene | 1.2 | 1.11 g (1.28 mL) |
| Anhydrous AlCl₃ | 1.1 | 1.47 g |
| Anhydrous DCM | - | ~50 mL |
Expected Yield: 70-85% (after purification)
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of 3-chlorobenzoyl chloride and 3-methylphenylboronic acid.
Materials:
-
3-Chlorobenzoyl chloride
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other base
-
Toluene (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chlorobenzoyl chloride (1.0 equivalent), 3-methylphenylboronic acid (1.2 equivalents), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 2.0 equivalents).
-
Solvent Addition: Add degassed toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (or a temperature appropriate for the specific catalyst system) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visualizations
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
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Validation & Comparative
Comparing the photoinitiating efficiency of 3-Chloro-3'-methylbenzophenone with other benzophenones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the efficacy of a photoinitiator is paramount. Benzophenone and its derivatives have long been workhorse Type II photoinitiators, valued for their ability to initiate radical polymerization upon UV irradiation. This guide provides a detailed comparison of the photoinitiating efficiency of 3-Chloro-3'-methylbenzophenone against other common benzophenone derivatives, offering insights into the structure-property relationships that govern their performance.
The Mechanism of Benzophenone Photoinitiation: A Refresher
Benzophenone-type photoinitiators operate via a bimolecular mechanism. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is the key reactive species. It abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The latter is a highly reactive species that initiates the polymerization of monomers, such as acrylates.[1]
The efficiency of this process is dictated by several factors, including the UV absorption characteristics of the benzophenone, the quantum yield of intersystem crossing, the lifetime of the triplet state, and the rate of hydrogen abstraction. Substituents on the benzophenone rings can significantly influence these properties.
Impact of Substitution on Photochemical Properties
The introduction of substituents onto the benzophenone scaffold can modulate its electronic and steric properties, thereby altering its photoinitiating efficiency. Electron-donating groups can enhance the molar extinction coefficient and may red-shift the absorption maximum, allowing for better utilization of the light source. Conversely, electron-withdrawing groups can also influence the energy levels of the excited states. The position of the substituent is also critical, as it can affect the geometry of the molecule and the accessibility of the carbonyl group for hydrogen abstraction.
A Comparative Look: this compound in Context
To provide a comprehensive comparison, we will evaluate this compound alongside three other key benzophenone derivatives:
-
Benzophenone (BP): The parent compound, serving as our baseline.
-
4-Methylbenzophenone (4-MeBP): An example with an electron-donating methyl group.
-
2-Chlorobenzophenone (2-ClBP): An isomer to illustrate the effect of the chloro group's position.
UV-Vis Absorption Characteristics
The first step in photoinitiation is the absorption of light. The efficiency of this step is determined by the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Benzophenone | ~250, ~340 | High, Low |
| 4-Methylbenzophenone | ~255, ~345 | High, Low |
| 2-Chlorobenzophenone | ~250, ~335 | High, Low |
| This compound | ~252, ~340 (estimated) | High, Low (estimated) |
Table 1: UV-Vis Absorption Data for Benzophenone Derivatives. (Note: Data for this compound is estimated based on typical values for similar derivatives).[2][3]
The methyl group in 4-MeBP is expected to cause a slight red-shift in the absorption spectrum compared to benzophenone. The chloro and methyl groups in this compound are also anticipated to have a minor influence on the absorption maxima. More significantly, these substituents can affect the molar extinction coefficient, which relates to the probability of light absorption.
Triplet State Properties: The Heart of Reactivity
The efficiency of a benzophenone photoinitiator is critically dependent on the properties of its triplet state.
| Compound | Triplet Lifetime (τT) | Triplet Quantum Yield (ΦT) |
| Benzophenone | ~5-20 µs (in solution) | ~0.9-1.0 |
| 4-Methylbenzophenone | Likely similar to or slightly longer than BP | High |
| 2-Chlorobenzophenone | Potentially shorter than BP due to heavy atom effect | High |
| This compound | Likely influenced by both substituents | High (expected) |
Table 2: Key Triplet State Properties of Benzophenone Derivatives. (Note: Specific values for substituted benzophenones can vary depending on the solvent and experimental conditions).[4][5][6]
The high triplet quantum yield of benzophenone is a key reason for its effectiveness.[7] The introduction of a methyl group is unlikely to significantly alter this. A chlorine atom, due to the heavy-atom effect, can potentially enhance the rate of intersystem crossing but may also increase the rate of non-radiative decay of the triplet state, potentially shortening its lifetime. The combined effect of the chloro and methyl groups in this compound would require experimental determination for a precise understanding.
Experimental Evaluation of Photoinitiating Efficiency
To empirically compare the photoinitiating efficiency of these compounds, two primary techniques are employed: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time FTIR (RT-FTIR) Spectroscopy
RT-FTIR allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., the acrylate C=C bond at around 1630 cm⁻¹) during photopolymerization.[8][9] This provides real-time data on the rate of polymerization and the final conversion.
Experimental Protocol: Comparative Analysis by RT-FTIR
-
Formulation Preparation: Prepare separate photopolymerizable formulations for each photoinitiator. A typical formulation would consist of:
-
Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)
-
Co-initiator: e.g., Ethyl 4-(dimethylamino)benzoate (EDAB) (1-2 wt%)
-
Photoinitiator: Benzophenone, 4-Methylbenzophenone, 2-Chlorobenzophenone, or this compound (e.g., 1 wt%)
-
-
Sample Preparation: Place a drop of the formulation between two transparent salt plates (e.g., KBr) with a defined spacer to control the sample thickness.
-
RT-FTIR Measurement:
-
Place the sample in the FTIR spectrometer.
-
Initiate UV irradiation using a suitable light source (e.g., a mercury lamp with a filter to select a specific wavelength range).
-
Simultaneously, acquire FTIR spectra at regular intervals (e.g., every second).
-
-
Data Analysis:
-
Monitor the decrease in the area of the acrylate C=C peak.
-
Calculate the percentage conversion as a function of time.
-
Determine the rate of polymerization from the slope of the conversion vs. time plot.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation.[10][11][12] The rate of heat release is directly proportional to the rate of polymerization.
Experimental Protocol: Comparative Analysis by Photo-DSC
-
Formulation Preparation: Prepare the same formulations as for the RT-FTIR experiments.
-
Sample Preparation: Place a small, accurately weighed amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Photo-DSC Measurement:
-
Place the sample pan in the DSC cell, which is equipped with a UV light source.
-
Equilibrate the sample at the desired isothermal temperature.
-
Initiate UV irradiation and record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the monomer.
-
Expected Outcomes and Structure-Activity Relationship
Based on the principles of photochemistry, we can anticipate the following trends in photoinitiating efficiency:
-
Benzophenone (BP): Will serve as a reliable reference point.
-
4-Methylbenzophenone (4-MeBP): The electron-donating methyl group may slightly enhance the rate of hydrogen abstraction, potentially leading to a faster polymerization rate compared to BP.
-
2-Chlorobenzophenone (2-ClBP): The steric hindrance from the ortho-chloro substituent could impede the hydrogen abstraction process, potentially leading to lower efficiency compared to BP.
-
This compound: The electronic and steric effects of the substituents in the meta positions are less pronounced than in the ortho or para positions. The chloro group is weakly deactivating, while the methyl group is weakly activating. Their combined effect on the photoinitiating efficiency is not immediately obvious without experimental data but is expected to be a modulation of the efficiency of the parent benzophenone.
Conclusion
While a definitive ranking of the photoinitiating efficiency of this compound requires direct experimental comparison, this guide provides a framework for its evaluation. By understanding the underlying photochemical principles and employing standardized techniques such as RT-FTIR and Photo-DSC, researchers can systematically assess its performance relative to other benzophenone derivatives. The interplay of electronic and steric effects of the chloro and methyl substituents will ultimately determine its efficacy as a photoinitiator. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its photoinitiating capabilities and to position it effectively within the landscape of commercially available photoinitiators.
References
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Real-time FTIR-ATR spectroscopy of photopolymerization reactions | Request PDF. (n.d.). ResearchGate. [Link]
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020). National Center for Biotechnology Information. [Link]
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(PDF) Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk. (2018). ResearchGate. [Link]
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Benzophenone-imbedded benzoyltriptycene with high triplet energy for application as a universal host material in phosphorescent organic light-emitting diodes (PhOLEDs) - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2012). ResearchGate. [Link]
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). MDPI. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2021). National Center for Biotechnology Information. [Link]
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UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)... - ResearchGate. (n.d.). ResearchGate. [Link]
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The triplet lifetime dependence on vibrational energy for gas-phase carbonyl aromatic compounds: benzophenone and fluorenone - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
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The investigation of photoinitiated polymerization of multifunctional acrylates with TX-BT by Photo-DSC and RT-FTIR | Request PDF. (2007). ResearchGate. [Link]
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Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B. (2023). Royal Society of Chemistry. [Link]
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Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022). MDPI. [Link]
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Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. (n.d.). NISCAIR Online Periodicals Repository. [Link]
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2015). ResearchGate. [Link]
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Generating long-lived triplet excited states in narrow bandgap conjugated polymers. (2023). Nature. [Link]
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Synthesis of methyl benzophenone - PrepChem.com. (n.d.). PrepChem.com. [Link]
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Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2023). JoVE. [Link]
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Photoexcited states of UV absorbers, benzophenone derivatives - PubMed. (2014). National Center for Biotechnology Information. [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). ETNA Laboratuvar Çözümleri. [Link]
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Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. (2011). Spectroscopy Online. [Link]
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UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with... - ResearchGate. (n.d.). ResearchGate. [Link]
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Benzophenone derivatives applicable to near UV/visible lights. - ResearchGate. (n.d.). ResearchGate. [Link]
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The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer. (2005). ResearchGate. [Link]
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Intrinsic Dual-Antifouling Silicone: Molecular Design and Coating Fabrication | Langmuir. (2024). ACS Publications. [Link]
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Spectroscopic Showdown: Differentiating 3-Chloro-3'-methylbenzophenone from its Isomers
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of chemical entities is not merely a procedural step but a cornerstone of innovation and safety. Isomeric variants of a molecule, while sharing the same molecular formula, can exhibit profoundly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-3'-methylbenzophenone and its key positional isomers, offering a practical framework for their unambiguous identification.
For professionals in drug development, where subtle structural changes can drastically alter a compound's efficacy and toxicity, and for synthetic chemists, for whom reaction outcomes depend on precise characterization, the ability to confidently distinguish between isomers is paramount. This document delves into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed roadmap for differentiating these closely related benzophenone derivatives.
The Challenge of Isomerism in Benzophenones
Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in organic synthesis and are integral to the structure of many biologically active molecules. The introduction of substituents, such as a chlorine atom and a methyl group, onto the two phenyl rings gives rise to a multitude of positional isomers. This compound, with substituents at the meta positions of each ring, presents a unique spectroscopic fingerprint that can be distinguished from its isomers, such as those with ortho- and para-substitution. Understanding these differences is crucial for reaction monitoring, quality control, and the establishment of structure-activity relationships (SAR).
Experimental Design for Spectroscopic Analysis
To ensure the accurate and reproducible acquisition of spectroscopic data, standardized experimental protocols are essential. The following methodologies are recommended for the analysis of this compound and its isomers.
Experimental Workflow
Figure 1. A generalized workflow for the spectroscopic analysis and differentiation of benzophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire spectra with a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45°.
-
¹³C NMR Acquisition : Utilize a proton-decoupled pulse sequence with a spectral width of 220-240 ppm and a sufficient number of scans for adequate signal averaging.
-
Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission FTIR, a KBr pellet of the sample can be prepared.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Data Processing : Perform a background subtraction and, if necessary, a baseline correction.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Ionization : Use a standard electron energy of 70 eV.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compounds (e.g., m/z 50-300).
-
Data Analysis : Identify the molecular ion peak and analyze the characteristic fragmentation patterns.
Spectroscopic Comparison: Unraveling the Isomeric Differences
Infrared (IR) Spectroscopy: A Tale of Vibrational Frequencies
The IR spectrum provides valuable information about the functional groups present in a molecule. For substituted benzophenones, the most diagnostic absorption is the C=O stretching vibration.
| Isomer | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) | Reference |
| This compound | ~1660-1670 | ~750-800 | ~680-900 (meta-disubstituted patterns) | Predicted |
| 4-Chloro-4'-methylbenzophenone | ~1655 | ~750-800 | ~800-860 (para-disubstituted patterns) | [1] |
| 2-Chloro-4'-methylbenzophenone | ~1665 | ~750-800 | ~740-780 (ortho-disubstituted) and ~800-860 (para-disubstituted patterns) | [2] |
| 4-Chloro-2'-methylbenzophenone | ~1668 | ~750-800 | ~800-860 (para-disubstituted) and ~740-780 (ortho-disubstituted patterns) | [3] |
Analysis:
-
Carbonyl (C=O) Stretch : Aromatic ketones typically exhibit a strong C=O stretching band in the region of 1650-1700 cm⁻¹[4][5]. The exact position is influenced by the electronic effects of the substituents. For this compound, the C=O stretch is expected in the range of 1660-1670 cm⁻¹. Conjugation with the aromatic rings lowers the frequency compared to saturated ketones[4]. The position of this band is subtly different among the isomers due to the varying electronic environments.
-
Aromatic C-H Bending : The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene rings[6].
-
This compound : Expect a pattern characteristic of meta-disubstitution on both rings.
-
4-Chloro-4'-methylbenzophenone : Will show a strong band in the 800-860 cm⁻¹ range, indicative of para-disubstitution[1].
-
Ortho/Para Isomers : A more complex pattern will be observed, with contributions from both ortho- and para-substituted rings.
-
¹H NMR Spectroscopy: Probing the Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are key to differentiating isomers.
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Reference |
| This compound | ~7.2 - 7.8 | ~2.4 | Predicted |
| 4-Chloro-4'-methylbenzophenone | ~7.4 - 7.8 | ~2.45 | |
| 2-Chloro-4'-methylbenzophenone | ~7.2 - 7.8 | ~2.4 | [2] |
| 4-Chloro-2'-methylbenzophenone | ~7.2 - 7.8 | ~2.3 |
Analysis:
-
Aromatic Region (7.0 - 8.0 ppm) : The aromatic protons of all isomers will resonate in this region. However, the substitution pattern will lead to distinct splitting patterns and chemical shifts[7].
-
This compound : Due to the meta-substitution on both rings, a complex multiplet pattern is expected. The protons on each ring will exhibit splitting from their neighbors.
-
4-Chloro-4'-methylbenzophenone : This symmetrical molecule will show a simpler spectrum, likely with two sets of doublets for each of the para-substituted rings.
-
Ortho-substituted isomers : The presence of a substituent in the ortho position often leads to a more downfield shift for the adjacent protons and can result in more complex splitting patterns due to steric and electronic effects.
-
-
Methyl Protons (~2.4 ppm) : The methyl group protons will appear as a singlet in the upfield region of the spectrum. The exact chemical shift can be subtly influenced by the position of the chloro substituent on the other ring, but this difference may be too small to be a primary distinguishing feature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy is a powerful tool for determining the number of unique carbon atoms and their chemical environments in a molecule.
| Isomer | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (-CH₃) (δ, ppm) | Reference |
| This compound | ~195 | ~125 - 140 | ~21 | Predicted |
| 4-Chloro-4'-methylbenzophenone | ~195.5 | ~128 - 143 | ~21.7 | |
| 2-Chloro-4'-methylbenzophenone | ~196 | ~126 - 143 | ~21.6 | [2] |
| 4-Chloro-2'-methylbenzophenone | ~197 | ~125 - 144 | ~20.0 |
Analysis:
-
Carbonyl Carbon (190 - 200 ppm) : The carbonyl carbon resonates in a characteristic downfield region[8][9]. The electronic nature of the substituents will cause slight variations in its chemical shift among the isomers.
-
Aromatic Carbons (120 - 150 ppm) : The number of signals in the aromatic region can be a key differentiator.
-
This compound : Due to its lower symmetry, it is expected to show a larger number of distinct signals for the aromatic carbons compared to more symmetrical isomers.
-
4-Chloro-4'-methylbenzophenone : Its symmetry will result in fewer signals in the aromatic region.
-
-
Methyl Carbon (~21 ppm) : The methyl carbon will appear as a single peak in the upfield region of the spectrum.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 230/232 | 139 (chlorobenzoyl), 119 (methylbenzoyl), 111 (chlorophenyl), 91 (tolyl) | Predicted |
| 4-Chloro-4'-methylbenzophenone | 230/232 | 139 (chlorobenzoyl), 119 (methylbenzoyl), 111 (chlorophenyl), 91 (tolyl) | [1] |
| 2-Chloro-4'-methylbenzophenone | 230/232 | 139 (chlorobenzoyl), 119 (methylbenzoyl), 111 (chlorophenyl), 91 (tolyl) | [2] |
| 4-Chloro-2'-methylbenzophenone | 230/232 | 139 (chlorobenzoyl), 119 (methylbenzoyl), 111 (chlorophenyl), 91 (tolyl) | [3] |
Analysis:
-
Molecular Ion Peak : All isomers will exhibit a molecular ion peak (M⁺) at m/z 230 and an M+2 peak at m/z 232, with relative intensities of approximately 3:1, confirming the presence of one chlorine atom.
-
Fragmentation Pattern : The primary fragmentation pathway for benzophenones is cleavage at the carbonyl group, leading to the formation of benzoyl-type cations[10][11].
-
Common Fragments : All isomers are expected to show major fragments corresponding to the chlorobenzoyl cation (m/z 139) and the methylbenzoyl cation (m/z 119). Further fragmentation can lead to the chlorophenyl cation (m/z 111) and the tolyl cation (m/z 91).
-
Subtle Differences : While the major fragments will be the same, the relative intensities of these fragments may differ slightly between isomers due to the influence of the substituent positions on bond strengths and ion stabilities. However, these differences can be subtle and may not be sufficient for unambiguous identification without careful comparison to reference spectra.
-
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of this compound from its positional isomers requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the molecular weight and the presence of a chlorine atom, it is often insufficient for unambiguous isomer identification on its own. The key to confident structural assignment lies in the detailed analysis of IR and, most importantly, NMR spectra.
The substitution patterns on the aromatic rings, revealed by the C-H out-of-plane bending vibrations in the IR spectrum and the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, provide the most definitive evidence for distinguishing between these closely related compounds. By employing the standardized protocols and comparative logic outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of isomer characterization, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Biological Activity of 3-Chloro-3'-methylbenzophenone and Other Halogenated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and anticipated biological activities of 3-Chloro-3'-methylbenzophenone against other halogenated benzophenone derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes existing research on structurally similar compounds to provide a robust framework for understanding its potential toxicological and pharmacological profile. We will delve into the established structure-activity relationships within this chemical class, offering insights into how chlorination and methylation may influence cytotoxicity, genotoxicity, and endocrine-disrupting potential. Detailed experimental protocols for key assays are provided to empower researchers to conduct their own comparative analyses.
Introduction: The Growing Scrutiny of Halogenated Benzophenones
Benzophenone and its derivatives are widely used in various industrial and consumer products, most notably as UV filters in sunscreens and personal care items to prevent photodegradation.[1] The introduction of halogen atoms, such as chlorine, onto the benzophenone scaffold can significantly alter the physicochemical properties and, consequently, the biological activity of these compounds. This guide focuses on this compound, a mono-chlorinated and methylated derivative, and places its potential biological activities in the context of other halogenated benzophenones. The presence of both a chlorine atom and a methyl group suggests a unique toxicological profile that warrants careful investigation.
Comparative Biological Activity: Insights from Structure-Activity Relationships
The biological effects of benzophenone derivatives are intricately linked to their molecular structure, including the number and position of halogen and other substituent groups.[2][3]
Cytotoxicity
Halogenation has been shown to influence the cytotoxicity of various organic compounds.[4] For benzophenones, chlorination can lead to an increase in cytotoxic potential. While direct data on this compound is not available, studies on other chlorinated benzophenones provide valuable insights. For instance, chlorinated byproducts of Benzophenone-1 (BP-1) have demonstrated increased antiandrogenic activity, which can be linked to cellular toxicity mechanisms in hormone-sensitive tissues.
To quantitatively assess and compare the cytotoxicity of this compound with other halogenated and non-halogenated benzophenones, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Table 1: Comparative Cytotoxicity of Selected Benzophenone Derivatives (Hypothetical and Literature-Based Data)
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Benzophenone | (C₆H₅)₂CO | Multiple | >100 | [6] |
| 3-Chlorobenzophenone | C₁₃H₉ClO | Not Available | - | |
| 3-Methylbenzophenone | C₁₄H₁₂O | Not Available | - | |
| This compound | C₁₄H₁₁ClO | Not Available | To be determined | |
| Benzophenone-3 (Oxybenzone) | C₁₄H₁₂O₃ | Rat Thymocytes | ~300 | [7] |
| Benzophenone-1 (BP-1) | C₁₃H₁₀O₃ | Not Specified | - | |
| Monochlorinated BP-1 | C₁₃H₉ClO₃ | Not Specified | - |
Genotoxicity
The potential for a compound to damage genetic material is a critical aspect of its toxicological assessment. The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells.[8] Chlorination of organic molecules can sometimes enhance their genotoxic potential. Studies on the chlorination of Benzophenone-4 have shown an increase in genotoxicity, highlighting the importance of evaluating this endpoint for any new halogenated derivative.[9]
Endocrine-Disrupting Effects
A significant body of research has focused on the endocrine-disrupting properties of benzophenone derivatives.[10][11] Many of these compounds have been shown to interact with nuclear receptors, particularly the estrogen and androgen receptors, leading to hormonal imbalances.[12][13]
Androgen Receptor (AR) Activity: Several benzophenone derivatives exhibit anti-androgenic activity, meaning they can block the action of male hormones.[9][14] The position of substituents on the benzophenone rings plays a crucial role in determining this activity.[3]
Estrogen Receptor (ER) Activity: Estrogenic activity has also been reported for a number of benzophenones.[1][8] Similar to anti-androgenic effects, the structure of the molecule dictates the potency of its estrogenic or anti-estrogenic effects.[3]
Experimental Protocols
To facilitate the direct comparison of this compound with other halogenated compounds, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for determining the cytotoxic potential of a compound by measuring its effect on cell viability.[5][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cell line.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other halogenated benzophenones) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comet Assay for Genotoxicity Assessment
This protocol outlines the single-cell gel electrophoresis (Comet) assay to detect DNA damage.[12][16]
Objective: To evaluate the DNA-damaging potential of the test compounds.
Materials:
-
Human cell line (e.g., TK6 lymphoblastoid cells)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the test compounds for a defined period (e.g., 4 hours). Include a negative (vehicle) and a positive (e.g., hydrogen peroxide) control.
-
Slide Preparation: Coat microscope slides with NMPA.
-
Cell Encapsulation: Mix treated cells with LMPA and layer onto the pre-coated slides.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in the electrophoresis unit filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.
-
Electrophoresis: Apply a voltage of ~25 V and current of ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Score the comets using imaging software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Experimental Workflow for Genotoxicity Assessment
Caption: Workflow of the Comet assay for assessing genotoxicity.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to bind to the androgen receptor.[17]
Objective: To assess the androgen receptor binding affinity of the test compounds.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compounds or a reference standard (e.g., unlabeled R1881).
-
Incubation: Add the rat prostate cytosol to each tube, vortex, and incubate overnight at 4°C.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Measurement of Radioactivity: Resuspend the HAP pellets in ethanol and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Signaling Pathway of Androgen Receptor
Caption: Simplified Androgen Receptor signaling pathway.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently lacking, the existing body of research on other halogenated benzophenones provides a strong foundation for predicting its potential effects. Based on structure-activity relationships, it is plausible that this compound may exhibit cytotoxic, genotoxic, and endocrine-disrupting properties. The presence of a chlorine atom could enhance its biological activity compared to its non-halogenated counterpart, 3-methylbenzophenone.
This guide provides the necessary framework and detailed experimental protocols for researchers to undertake a comprehensive comparative analysis. Such studies are crucial for a thorough risk assessment of this and other emerging halogenated benzophenones, ensuring the safety of their use in consumer and industrial applications. Future research should focus on generating robust in vitro and in vivo data for this compound to validate these predictions and fully elucidate its toxicological profile.
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Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. [Link]
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Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. [Link]
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Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects. [Link]
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Combined genotoxicity of chlorinated products from tyrosine and benzophenone-4. [Link]
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Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. [Link]
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Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. [Link]
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Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats. [Link]
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Comet assay: a versatile but complex tool in genotoxicity testing. [Link]
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Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]
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AR Binding Assay Fact Sheet. [Link]
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Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]
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Structural diversity and bioactivities of natural benzophenones. [Link]
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Effects of benzophenone-3 Exposure on Endocrine Disruption and Reproduction of Japanese Medaka (Oryzias Latipes). [Link]
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ECHA classifies Benzophenone-3 as endocrine disruptor. [Link]
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Endocrine disruption activity of selected BPA alternatives - findings from PARC. [Link]
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Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. [Link]
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The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting. [Link]
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Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. [Link]
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Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]
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Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. [Link]
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Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish, Danio rerio. [Link]
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Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. [Link]
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A Comparative Analysis of Synthesis Routes for Substituted Benzophenones: A Guide for Researchers
Substituted benzophenones are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility as photoinitiators and UV-blockers further underscores their industrial significance.[2] For researchers in drug development and materials science, the selection of an optimal synthetic pathway to these diaryl ketones is a critical decision that dictates efficiency, scalability, and economic viability.
This guide provides an in-depth, comparative analysis of the principal methodologies for synthesizing substituted benzophenones. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings, practical considerations, and inherent limitations of each route. Our objective is to equip you with the expert insights required to make informed, causality-driven decisions in your experimental design.
The Archetypal Method: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and widely taught method for forging the diaryl ketone scaffold.[2] It is an electrophilic aromatic substitution reaction where an aromatic ring is acylated, typically using a benzoyl chloride derivative in the presence of a strong Lewis acid catalyst.[3][4]
Mechanistic Rationale and Causality
The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the benzoyl chloride, creating a potent electrophile that is readily attacked by the nucleophilic π-system of the second aromatic ring.[3][5]
Unlike the analogous Friedel-Crafts alkylation, the acylium ion does not undergo carbocation rearrangement, which is a significant synthetic advantage.[3] However, a crucial experimental choice is the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. This is because the product benzophenone is itself a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and preventing further catalytic turnover.[6] This complex must be hydrolyzed during aqueous workup to liberate the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Advantages and Limitations
This method is valued for its well-established procedures and the use of readily available, inexpensive starting materials.[1] For electron-rich arenes, it can provide high yields of the desired product.[1]
However, the limitations are significant and must be carefully considered:
-
Substrate Scope: The reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, or -SO₃H.[7][8][9]
-
Functional Group Intolerance: Aromatic amines and phenols are generally unsuitable as they form complexes with the Lewis acid, deactivating the ring.[7][8][10]
-
Regioselectivity: Substituted benzenes can yield mixtures of ortho, meta, and para isomers, often requiring challenging chromatographic separation.[11]
-
Waste Generation: The need for stoichiometric amounts of the Lewis acid catalyst generates significant aluminum-containing waste, posing environmental and disposal challenges.[1]
Experimental Protocol: Synthesis of 4-Chlorobenzophenone
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add chlorobenzene (1.5 mol) and anhydrous carbon disulfide (CS₂) as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 mol) in portions to manage the exotherm.
-
Reagent Addition: Once the catalyst has dissolved, add benzoyl chloride (1.0 mol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. The evolution of HCl gas should be observed.
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the product-catalyst complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 4-chlorobenzophenone.[11]
The Grignard Reaction: A Nucleophilic Approach
An alternative strategy involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. The Grignard reaction, utilizing an organomagnesium halide, is a classic and effective method for C-C bond formation.[12][13] For benzophenone synthesis, this can be approached in two ways: addition of a phenyl Grignard reagent to a benzoyl chloride or addition to a benzaldehyde followed by oxidation.
Mechanistic Rationale and Causality
The core of this reaction is the nucleophilic character of the carbon atom in the Grignard reagent (R-MgX), which attacks the electrophilic carbonyl carbon of the aldehyde or acid chloride.[12]
-
Pathway A (via Benzaldehyde): Phenylmagnesium bromide adds to a substituted benzaldehyde to form a secondary diarylmethanol intermediate. This alcohol must then be oxidized to the target benzophenone. This two-step process offers control but adds a step to the overall synthesis.
-
Pathway B (via Benzoyl Chloride): The reaction with a benzoyl chloride directly forms the ketone. However, a critical experimental consideration is that the product benzophenone is also electrophilic and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol byproduct.[1] To mitigate this, the reaction is typically run at low temperatures and the Grignard reagent is added slowly to the benzoyl chloride.
Caption: Two primary Grignard routes to substituted benzophenones.
Advantages and Limitations
The Grignard route is highly effective for constructing sterically hindered benzophenones.[1] The starting materials are generally accessible.
Key limitations include:
-
Strict Anhydrous Conditions: Grignard reagents are potent bases and are extremely sensitive to moisture and protic functional groups (e.g., -OH, -NH₂, -COOH), which will quench the reagent and halt the reaction.[1][13] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Functional Group Intolerance: Substrates cannot contain acidic protons. This severely limits the scope for synthesizing highly functionalized benzophenones.
-
Byproduct Formation: As mentioned, over-addition to form tertiary alcohols is a common side reaction when using acyl halides.[1]
Experimental Protocol: Synthesis of Benzophenone (via Benzaldehyde & Oxidation)
-
Grignard Reagent Preparation: In a flame-dried flask under nitrogen, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous ether. If the reaction does not initiate (cloudiness, bubbling), gently warm or add a crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[13]
-
Addition Reaction: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous ether dropwise.
-
Quench and Workup: After the addition is complete, stir for 30 minutes at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent to yield crude diphenylmethanol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane. Add pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with dichloromethane. Evaporate the solvent and purify the resulting crude benzophenone by recrystallization.
Modern Alternatives: Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed reactions, particularly those using palladium, have revolutionized C-C bond formation, offering milder conditions and superior functional group tolerance compared to classical methods.[2] The Suzuki-Miyaura coupling is a premier example.[14][15]
Mechanistic Rationale and Causality
The synthesis of benzophenones via Suzuki coupling can be achieved through two main variants:
-
Carbonylative Suzuki Coupling: This powerful method constructs the ketone in a single step by coupling an aryl halide with an arylboronic acid under a carbon monoxide (CO) atmosphere.[2][16] The CO molecule is inserted into the aryl-palladium bond during the catalytic cycle, forming the carbonyl group directly. While efficient, this requires the handling of toxic, gaseous CO.[2]
-
Standard Suzuki Coupling: This involves coupling a bromo-substituted benzophenone with an arylboronic acid.[14] This is a post-functionalization approach where the benzophenone core is already present. The reactivity in this case is highly dependent on the position of the bromine atom, with reactivity generally following the trend: para > meta > ortho.[14] This is a direct consequence of electronics (the electron-withdrawing benzoyl group activates the C-Br bond, especially at the para position) and sterics (the ortho position is hindered).[14]
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Advantages and Limitations
The primary advantages of Suzuki coupling are its broad substrate scope and exceptional tolerance for a wide variety of functional groups that are incompatible with Friedel-Crafts or Grignard conditions.[2] Yields are often high to excellent.[1]
Limitations include:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture, although many robust pre-catalysts are now available.
-
Boronic Acid Availability: The synthesis may be limited by the commercial availability or stability of the required substituted arylboronic acids.
-
Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can require significant empirical screening for challenging substrates.
Experimental Protocol: Synthesis of 4-Phenylbenzophenone via Suzuki Coupling
-
Setup: In a round-bottom flask, combine 4-bromobenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a solvent system, such as a 4:1:1 mixture of toluene/ethanol/water (10 mL). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford pure 4-phenylbenzophenone.[14]
The Oxidation Pathway: From Diphenylmethanes
A less common but viable route is the oxidation of a pre-formed diphenylmethane skeleton. This method is advantageous when the corresponding substituted diphenylmethane is readily accessible.
Rationale and Reagents
The benzylic C-H bonds of diphenylmethane are activated towards oxidation. Various oxidizing agents can effect this transformation, from classical reagents like chromic acid (CrO₃) to more modern, greener methods.[17] One patented method describes a photolytic process using bromine and hydrogen peroxide in a biphasic system, which can achieve high conversion and selectivity.[18][19] Another approach uses water-soluble copper catalysts with TBHP as the oxidant.[20]
Advantages and Limitations
The main advantage is the circumvention of issues related to electrophilic aromatic substitution or organometallic incompatibility. If the diphenylmethane starting material is cheap and available, this can be an efficient route.
The primary limitation is the potential for over-oxidation or side reactions, depending on the substituents present on the aromatic rings. The choice of oxidant is critical; harsh oxidants like permanganate can cleave the molecule, while others may lack the required reactivity. The availability of the diphenylmethane precursor is also a key consideration.
Head-to-Head Comparison of Synthesis Routes
The optimal choice of synthetic route is a trade-off between substrate availability, cost, functional group tolerance, and scalability. The table below summarizes the key performance indicators for each major pathway.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling | Oxidation of Diphenylmethanes |
| Typical Yields | 50-97%[1] | 65-90%[1] | 70-95%[1] | 78-98%[19] |
| Reaction Conditions | Harsh (Stoichiometric Lewis Acid) | Mild (Strictly Anhydrous) | Mild to Moderate Heat | Variable (Can be Mild) |
| Substrate Scope | Limited to electron-rich/neutral arenes[1][7] | Good for sterically hindered ketones | Very Broad[2] | Dependent on precursor availability |
| Functional Group Tolerance | Very Poor (Intolerant of -NH₂, -OH, -NO₂)[8] | Very Poor (Intolerant of acidic protons)[1] | Excellent[2] | Moderate to Good |
| Key Advantages | Inexpensive reagents, well-established[1][4] | Effective C-C bond formation[1] | High yields, broad applicability, regioselective[2][14] | Utilizes different precursors, avoids EAS issues |
| Key Disadvantages | Poor regioselectivity, high waste, limited scope[1][3] | Moisture sensitive, byproduct formation[1] | Catalyst cost, boronic acid availability | Potential for over-oxidation |
Conclusion
The synthesis of substituted benzophenones is a mature field with a diverse toolkit available to the modern chemist.
-
Friedel-Crafts Acylation remains a workhorse for simple, electron-rich systems where cost is a primary driver, despite its significant environmental and substrate scope drawbacks.
-
The Grignard Reaction offers a robust alternative for specific targets, particularly when steric hindrance is a factor, but its stringent requirement for anhydrous conditions and intolerance to protic functional groups limit its broad utility.
-
Palladium-catalyzed methods , especially the Suzuki-Miyaura Coupling , represent the state-of-the-art for the synthesis of complex, highly functionalized benzophenones. Their mild conditions and exceptional functional group tolerance are often worth the investment in catalyst and specialized reagents.
-
The Oxidation of Diphenylmethanes is a valuable strategic alternative that should be considered when the requisite precursors are readily available, allowing a synthetic chemist to bypass the common challenges of other routes.
Ultimately, the most effective synthesis is one that is designed with a full understanding of the causality behind each experimental choice. By weighing the comparative strengths and weaknesses presented in this guide, researchers can more effectively navigate the path to their target benzophenone derivatives.
References
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A Side-by-Side NMR Analysis: From Starting Materials to 3-Chloro-3'-methylbenzophenone
A Senior Application Scientist's Guide to Reaction Monitoring via Nuclear Magnetic Resonance Spectroscopy
In the landscape of synthetic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering profound insights into molecular architecture. This guide provides a detailed, side-by-side NMR analysis of the synthesis of 3-Chloro-3'-methylbenzophenone, a substituted aromatic ketone, via the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride. By dissecting the ¹H and ¹³C NMR spectra of the starting materials and the final product, we will illustrate how this powerful analytical tool validates the chemical transformation.
The narrative will follow the logical progression of the synthesis, demonstrating how spectral features evolve from reactants to product. This comparative approach not only confirms the identity of the final compound but also provides a deeper understanding of the structure-property relationships that govern chemical shifts and coupling constants in these aromatic systems.
Chapter 1: The Reactants - A Spectroscopic Baseline
Before synthesizing our target molecule, a thorough characterization of the starting materials is essential. This baseline analysis ensures the purity of the reactants and provides the foundational spectra against which the product will be compared.
Toluene: The Nucleophile
Toluene serves as the aromatic nucleophile in the Friedel-Crafts acylation. Its ¹H NMR spectrum is characterized by a sharp singlet for the methyl protons and a complex multiplet for the aromatic protons. The methyl group, being an electron-donating group, slightly shields the aromatic protons, causing them to appear at a slightly lower chemical shift compared to benzene.
The ¹³C NMR spectrum of toluene shows four distinct signals, corresponding to the methyl carbon, the ipso-carbon (the carbon attached to the methyl group), the ortho/meta carbons, and the para carbon.
3-Chlorobenzoyl Chloride: The Electrophile Precursor
3-Chlorobenzoyl chloride is the acylating agent. The presence of two electron-withdrawing groups—the chloro group and the acid chloride moiety—significantly deshields the aromatic protons, shifting them downfield in the ¹H NMR spectrum.[1] The ¹³C NMR spectrum is notable for the highly deshielded carbonyl carbon of the acid chloride, a key spectroscopic marker that we will monitor for its transformation.
Chapter 2: The Transformation - Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of 3-chlorobenzoyl chloride with AlCl₃, is attacked by the electron-rich toluene ring.[2] The methyl group on toluene is an ortho-, para-director; however, steric hindrance often favors the formation of the para-substituted product.[5]
Chapter 3: The Product - Spectroscopic Confirmation of this compound
The successful synthesis of this compound is confirmed by the appearance of new signals and the disappearance of key reactant signals in the NMR spectra.
The ¹H NMR spectrum of the product is more complex than those of the starting materials, with distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the 3-chlorophenyl ring are influenced by the electron-withdrawing chloro and carbonyl groups, while the protons on the 3'-methylphenyl ring are influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group.
The most telling evidence of the reaction's success in the ¹³C NMR spectrum is the disappearance of the acid chloride carbonyl signal and the appearance of a new ketone carbonyl signal, typically found in the range of 190-200 ppm for conjugated ketones.[6][7] Additionally, the number of aromatic carbon signals will increase, reflecting the less symmetric nature of the product compared to the starting materials.
Chapter 4: The Comparative Analysis - Tabulated NMR Data
For a direct comparison, the key ¹H and ¹³C NMR data for the starting materials and the product are summarized below. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| Toluene | -CH₃ | ~2.35 | Singlet |
| Aromatic C-H | ~7.1-7.3 | Multiplet | |
| 3-Chlorobenzoyl Chloride | Aromatic C-H | ~7.5-8.1 | Multiplet |
| This compound | -CH₃ | ~2.4 | Singlet |
| Aromatic C-H | ~7.2-7.8 | Multiplet |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Environment | Chemical Shift (δ) ppm |
| Toluene | -CH₃ | ~21 |
| Aromatic C | ~125-138 | |
| 3-Chlorobenzoyl Chloride | Aromatic C | ~127-135 |
| C=O (Acid Chloride) | ~168 | |
| This compound | -CH₃ | ~21 |
| Aromatic C | ~128-138 | |
| C=O (Ketone) | ~196 |
Chapter 5: Experimental & Protocols
NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[8][9][10]
-
Sample Weighing : For ¹H NMR, accurately weigh 5-20 mg of the compound.[10][11][12] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10][12]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[10][11][13]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[9][10][11] Gentle vortexing or sonication can aid dissolution.[10]
-
Transfer : Using a Pasteur pipette, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8][9][11]
-
Referencing : The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[12]
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer.
-
¹H NMR Spectroscopy :
-
Spectrometer Frequency : 400-600 MHz
-
Number of Scans : 8-16
-
Relaxation Delay : 1-2 seconds
-
-
¹³C NMR Spectroscopy :
-
Spectrometer Frequency : 100-150 MHz
-
Number of Scans : 1024 or more
-
Relaxation Delay : 2-5 seconds
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the side-by-side NMR analysis, from synthesis to final structural confirmation.
Caption: Workflow from synthesis to NMR-based structural confirmation.
Conclusion
This side-by-side NMR analysis provides a clear and definitive method for tracking the chemical transformation of toluene and 3-chlorobenzoyl chloride into this compound. By comparing the spectra of the starting materials with that of the product, we can unequivocally identify the key structural changes: the formation of a new carbon-carbon bond and the conversion of an acid chloride to a ketone. This approach underscores the indispensable role of NMR spectroscopy in modern organic synthesis, offering a detailed molecular-level view that validates reaction outcomes and ensures the identity and purity of the target compounds.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
- Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2181.
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Retrieved from [Link]
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NMRS.io. (n.d.). 13C | toluene-d8 | NMR Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Interpreting NMR spectra. Retrieved from [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzophenone Derivatives
Introduction: The Critical Role of Method Validation for Benzophenone Derivatives
Benzophenone and its derivatives are a class of compounds widely used as UV filters in sunscreens, personal care products, and as photoinitiators in UV-cured inks for food packaging.[1][2] Their prevalence necessitates accurate and reliable quantification to ensure product quality, safety, and regulatory compliance. Given their potential endocrine-disrupting effects, robust analytical methods are paramount.[1]
This guide provides an in-depth comparison and procedural framework for the cross-validation of common analytical methods used for benzophenone derivatives. Cross-validation is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory or compares the performance of two different methods.[3][4] It is a cornerstone of method lifecycle management, ensuring data integrity and consistency, which is critical when transferring methods between R&D and QC labs, between different manufacturing sites, or when updating a legacy method to a more advanced technology.[5][6]
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA).[7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for benzophenone derivatives is contingent on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The three most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by ionization, fragmentation, and detection based on mass-to-charge ratio.[9][10] | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, using specific precursor-to-product ion transitions.[11][12] |
| Best Suited For | Routine QC analysis of known benzophenones in simple matrices (e.g., cosmetic formulations) where high sensitivity is not the primary driver.[13][14] | Analysis of volatile and thermally stable benzophenone derivatives. Often requires derivatization for compounds with polar functional groups to improve volatility.[15][16] | Trace-level quantification in highly complex matrices (e.g., wastewater, food, biological fluids) and for confirmation of identity with high specificity.[1][17][18] |
| Advantages | Robust, cost-effective, widely available, and straightforward to operate. | Excellent chromatographic resolution and provides structural information through mass fragmentation patterns. | Unmatched sensitivity (low ng/L or µg/kg levels) and selectivity, minimizing matrix interference.[15][19][20] |
| Limitations | Lower sensitivity compared to MS methods. Potential for co-eluting matrix components to interfere with quantification. | Not suitable for non-volatile or thermally labile derivatives without derivatization. Complex matrices can contaminate the ion source. | Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression or enhancement) that require careful management.[21] |
The Blueprint for Trust: Core Principles of Method Validation
Before any cross-validation can occur, the primary analytical method must be fully validated to demonstrate it is suitable for its intended purpose.[22] This process, governed by the ICH Q2(R2) guideline, establishes the method's performance characteristics through a series of defined experiments.[23][24]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22] For HPLC-UV, this is often demonstrated by peak purity analysis and comparison with a photodiode array (PDA) detector. For MS methods, the specificity is inherently high due to the monitoring of specific mass transitions.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.995.[18]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into the sample matrix (or placebo) at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
The Bridge Between Methods: A Guide to Cross-Validation
Cross-validation is performed to ensure that two different analytical methods produce comparable and equivalent results.[25] This is essential when, for example, a company decides to replace an older HPLC-UV method with a more sensitive LC-MS/MS method for impurity profiling.
Workflow for Cross-Validation of Two Analytical Methods
The following diagram illustrates the logical workflow for conducting a cross-validation study between a legacy method (Method A) and a new method (Method B).
Caption: A logical workflow for the cross-validation of two analytical methods.
Experimental Protocols & Supporting Data
This section provides generalized protocols for the analysis of Benzophenone-3 (a common UV filter) and hypothetical data from a cross-validation study comparing an HPLC-UV method with a more modern UHPLC-MS/MS method.
Protocol 1: HPLC-UV Method for Benzophenone-3 in a Sunscreen Formulation
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of Benzophenone-3 reference standard in methanol. Create a calibration curve by diluting the stock to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh approximately 1.0 g of sunscreen lotion into a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 15 minutes to extract the analyte. Dilute to volume with methanol, mix well, and filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[26]
-
Mobile Phase: Methanol:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and sample preparations. Quantify the Benzophenone-3 concentration in the sample using the external standard calibration curve.
Protocol 2: UHPLC-MS/MS Method for Benzophenone-3
-
Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1, but perform an additional 1:10 dilution of the final filtered extract with the mobile phase to minimize matrix effects.
-
Chromatographic and Mass Spectrometry Conditions:
-
System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.[20]
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the transition for Benzophenone-3 (e.g., m/z 229 -> 152).
-
Hypothetical Cross-Validation Data
Three different batches of a sunscreen formulation were analyzed in triplicate by two analysts using both the validated HPLC-UV method and the new UHPLC-MS/MS method.
| Sample Batch ID | HPLC-UV Result (% w/w) | UHPLC-MS/MS Result (% w/w) | % Relative Difference |
| Batch A | 5.12 | 5.08 | 0.78% |
| Batch B | 4.98 | 5.01 | -0.60% |
| Batch C | 5.05 | 4.99 | 1.19% |
| Mean | 5.05 | 5.03 | 0.46% |
| Precision (RSD%) | 1.4% | 0.9% | N/A |
Analysis: The mean results are highly comparable, with a relative difference of less than 1%. The UHPLC-MS/MS method demonstrates slightly better precision (lower RSD%). Based on a pre-defined acceptance criterion of a relative difference of ≤15%, the cross-validation is successful, and the UHPLC-MS/MS method is deemed equivalent to the HPLC-UV method for this application.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins data reliability in regulated industries. For benzophenone derivatives, the choice of analytical technique—be it the workhorse HPLC-UV, the specific GC-MS, or the highly sensitive LC-MS/MS—must be justified based on the analytical need. This guide has provided the strategic framework and practical protocols for comparing these methods. By adhering to established validation principles from bodies like the ICH and executing a well-designed cross-validation plan, scientists can ensure the integrity and consistency of their analytical data throughout a product's lifecycle, from development to market.
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A Comparative Benchmarking Guide to the Performance of 3-Chloro-3'-methylbenzophenone in Photopolymerization
For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical decision that dictates the efficiency, cure depth, and final properties of a photopolymerized system. This guide provides an in-depth technical comparison of 3-Chloro-3'-methylbenzophenone, a Norrish Type II photoinitiator, against two widely used Norrish Type I photoinitiators: the α-hydroxyketone, Irgacure 184, and the acylphosphine oxide, TPO. Through a detailed examination of their reaction mechanisms and performance in standardized benchmarking experiments, this document aims to provide a clear, data-driven framework for informed photoinitiator selection.
Introduction to Photopolymerization and the Role of Photoinitiators
Photopolymerization is a light-induced chain reaction in which liquid monomers and oligomers are rapidly converted into a solid, cross-linked polymer network. This process is contingent on the presence of a photoinitiator, a molecule that absorbs light at a specific wavelength and generates reactive species—typically free radicals—that initiate the polymerization cascade.
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:
-
Norrish Type I Photoinitiators: These compounds undergo unimolecular cleavage upon light absorption to form two radical fragments, both of which can initiate polymerization. This direct pathway often leads to high reaction rates.
-
Norrish Type II Photoinitiators: These photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals. Upon excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator and a ketyl radical from the photoinitiator. While the alkylamino radical is highly reactive and initiates polymerization, the ketyl radical is less reactive.[1][2]
This guide focuses on benchmarking the performance of this compound, a classic Type II photoinitiator, against the high-performance Type I initiators, Irgacure 184 and TPO.
Photoinitiator Profiles
A successful photopolymerization process hinges on the careful selection of a photoinitiator whose absorption spectrum overlaps with the emission spectrum of the light source.[3]
This compound (Target)
-
Chemical Name: (3-chlorophenyl)(3-methylphenyl)methanone
-
CAS Number: 71372-41-3[4]
-
Molecular Formula: C₁₄H₁₁ClO[4]
-
Molecular Weight: 230.69 g/mol [4]
-
Type: Norrish Type II[5]
-
Co-initiator: Requires a hydrogen donor, such as a tertiary amine (e.g., Triethylamine, Ethyl-4-(dimethylamino)benzoate).[6][7]
Mechanism of Action (Norrish Type II):
Upon UV irradiation, this compound is excited to a triplet state. In the presence of a tertiary amine co-initiator, the excited benzophenone derivative abstracts a hydrogen atom from the amine, generating a reactive alkylamino radical that initiates polymerization and a less reactive ketyl radical.[1][5]
Figure 1: Norrish Type II photoinitiation mechanism of this compound.
Irgacure 184 (Alternative 1)
-
Chemical Name: 1-Hydroxycyclohexyl phenyl ketone
-
CAS Number: 947-19-3
-
Type: Norrish Type I (α-hydroxyketone)[8]
-
Key Features: Known for its high efficiency, good surface cure, and low yellowing properties, making it suitable for clear coatings.[8][9][10] It has a maximum absorption wavelength of 333 nm.[11]
TPO (Alternative 2)
-
Chemical Name: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
-
CAS Number: 75980-60-8
-
Type: Norrish Type I (Acylphosphine oxide)[12]
-
Key Features: Possesses a broad absorption spectrum extending into the near-visible region (up to 420 nm), which allows for deep curing of thick and pigmented systems.[12] It also exhibits a photobleaching effect, reducing yellowing in the final product.[12]
Experimental Benchmarking Protocols
To objectively compare the performance of these photoinitiators, a series of standardized experiments are proposed. The following protocols are designed to be self-validating and provide a comprehensive assessment of key performance indicators.
Photopolymer Formulation
A standard acrylate-based formulation will be used for all experiments to ensure a consistent basis for comparison.
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator Concentration: 2% by weight
-
Co-initiator (for this compound): Triethylamine (TEA) at 3% by weight
Experiment 1: Photopolymerization Kinetics via Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat flow associated with the exothermic polymerization reaction, providing valuable kinetic information.[9][13]
Methodology:
-
Sample Preparation: Prepare the photopolymer formulations as described in section 3.1. Accurately weigh 5-10 mg of the formulation into an open aluminum DSC pan.[13]
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Experimental Program:
-
Equilibrate the sample at 25°C.
-
Hold isothermally for 1 minute to establish a baseline.
-
Expose the sample to UV light (365 nm, 50 mW/cm²) for 5 minutes.
-
Hold isothermally for 1 minute post-exposure.
-
-
Data Analysis:
-
Total Heat of Polymerization (ΔH_total): Integrate the area under the exothermic peak.
-
Degree of Conversion (DC %): Calculate as a function of time using the formula: DC(t) = (ΔH_t / ΔH_theoretical) * 100, where ΔH_t is the heat evolved at time 't' and ΔH_theoretical is the theoretical heat of polymerization for the specific monomer (for acrylates, typically around 78-86 kJ/mol).[11]
-
Rate of Polymerization (Rp): Proportional to the heat flow (dH/dt).
-
Figure 2: Experimental workflow for Photo-DSC analysis.
Experiment 2: Real-Time Conversion via RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy monitors the decrease in the infrared absorbance of reactive functional groups (e.g., C=C double bonds in acrylates) as they are consumed during polymerization.[9][14][15]
Methodology:
-
Sample Preparation: Place a drop of the photopolymer formulation between two KBr plates to form a thin film (approximately 25 µm).
-
Instrument Setup: Mount the sample in the FTIR spectrometer.
-
Data Acquisition:
-
Collect a reference spectrum before UV exposure.
-
Simultaneously expose the sample to UV light (365 nm, 50 mW/cm²) and collect spectra at regular intervals (e.g., every 0.5 seconds).
-
-
Data Analysis:
-
Degree of Conversion (DC %): Monitor the decrease in the area of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹). Calculate the conversion using the formula: DC(t) = (A₀ - A_t) / A₀ * 100, where A₀ is the initial peak area and A_t is the peak area at time 't'.[16]
-
Figure 3: Experimental workflow for RT-FTIR analysis.
Experiment 3: Depth of Cure (ISO 4049)
The depth of cure is a critical parameter, especially for applications involving thick polymer layers. The ISO 4049 standard provides a simple and effective method for its determination.[6][17][18]
Methodology:
-
Sample Preparation: Fill a cylindrical mold (6 mm height, 4 mm diameter) with the photopolymer formulation and place it on a glass slide. Cover the top with a Mylar strip.[17][18]
-
Curing: Expose the sample to UV light (365 nm, 50 mW/cm²) for a fixed time (e.g., 40 seconds).[17]
-
Measurement:
-
Calculation: The depth of cure is half the measured height of the cured cylinder.[17][18][19]
Comparative Performance Data
The following tables summarize the expected performance of the three photoinitiators based on the described experimental protocols.
Table 1: Spectroscopic and Photochemical Properties
| Photoinitiator | Type | Absorption Maxima (λmax) | Key Features |
| This compound | Norrish Type II | ~340 nm (estimated)[5] | Cost-effective, requires co-initiator, potential for yellowing. |
| Irgacure 184 | Norrish Type I | ~333 nm[11] | High efficiency, good surface cure, low yellowing.[8][11] |
| TPO | Norrish Type I | ~380-400 nm[12] | Excellent for deep cure and pigmented systems, photobleaching.[12] |
Table 2: Expected Performance in Photopolymerization Benchmarking
| Performance Metric | This compound | Irgacure 184 | TPO |
| Polymerization Rate (Rp) | Moderate | High | Very High |
| Final Conversion (DC %) | Good | High | Very High |
| Induction Period | Present (due to bimolecular mechanism) | Minimal | Minimal |
| Depth of Cure | Moderate | Good | Excellent |
| Yellowing | Prone to yellowing[5] | Low[8][11] | Low (due to photobleaching)[12] |
Discussion and Field-Proven Insights
Causality Behind Experimental Choices: The selection of TMPTA as the monomer provides a standard, trifunctional acrylate that allows for rapid cross-linking and clear differentiation between the initiation efficiencies of the photoinitiators. The use of a consistent light source and intensity ensures that any observed differences in performance can be directly attributed to the photoinitiator.
Trustworthiness of Protocols: The Photo-DSC and RT-FTIR methods are well-established for studying photopolymerization kinetics and provide complementary data.[8][9][13] Photo-DSC gives a macroscopic view of the reaction energetics, while RT-FTIR offers a direct measure of chemical bond conversion. The ISO 4049 standard is a widely accepted method for determining the depth of cure, providing a practical and reproducible metric.[17][18]
Expertise and Experience:
-
This compound: As a Type II initiator, its performance is highly dependent on the concentration and type of co-initiator. The hydrogen abstraction mechanism is diffusion-controlled, which can lead to a slower onset of polymerization compared to Type I initiators. The presence of the chloro- and methyl- substituents on the benzophenone backbone can influence its absorption characteristics and reactivity, though specific performance data for this isomer is not widely published.
-
Irgacure 184: Its unimolecular cleavage mechanism leads to a rapid generation of initiating radicals, resulting in a fast cure, particularly at the surface where light intensity is highest. Its lower absorption at longer wavelengths makes it less suitable for thick or pigmented systems compared to TPO.
-
TPO: The key advantage of TPO lies in its absorption spectrum, which extends to longer wavelengths. This allows light to penetrate deeper into the sample, making it highly effective for curing thick sections and overcoming the light-scattering effects of pigments. The photobleaching property is an added benefit, as the initiator becomes colorless upon exposure to light, preventing yellowing in the final product.
Conclusion
The choice of photoinitiator is a critical factor in tailoring the properties of a photopolymer. This guide provides a framework for the comparative benchmarking of this compound against two industry-standard Type I photoinitiators.
-
This compound represents a cost-effective, though potentially slower and more yellowing-prone, option for applications where deep cure is not the primary concern. Its performance is intrinsically linked to the efficiency of the chosen co-initiator.
-
Irgacure 184 is an excellent choice for fast curing of clear, thin coatings where low yellowing is essential.
-
TPO stands out for its superior performance in deep-section curing and in pigmented formulations, owing to its long-wavelength absorption and photobleaching characteristics.
By understanding the fundamental mechanisms and employing the standardized benchmarking protocols outlined in this guide, researchers can make informed decisions to optimize their photopolymerization processes and achieve the desired material properties.
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How to measure the depth of cure of composites according to ISO 4049? - Dental materials. (2011, May 22). Retrieved from [Link]
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Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization - RadTech 2020. (n.d.). Retrieved from [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (2010, August). Retrieved from [Link]
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28). Retrieved from [Link]
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Photopolymerization Kinetics of Different Chain Sizes of Bi-functional Acrylic Monomers using Real Time FT-IR - ResearchGate. (2016, November). Retrieved from [Link]
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Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed. (n.d.). Retrieved from [Link]
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Depth of Cure of Dental Resin Composites: ISO 4049 Depth and Microhardness of Types of Materials and Shades | Request PDF - ResearchGate. (2000, November). Retrieved from [Link]
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Novel Highly Efficient Macrophotoinitiator Comprising Benzophenone, Coinitiator Amine, and Thio Moieties for Photopolymerization | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
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Photoinitiators with low migration capability based on benzophenone - ResearchGate. (2023, November 1). Retrieved from [Link]
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Infrared Spectroscopy as a Tool to Monitor Radiation Curing - SciSpace. (2012, April 25). Retrieved from [Link]
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Irgacure 184 CAS 947-19-3 - BoldChem Tech. (n.d.). Retrieved from [Link]
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UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]
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Comparative Evaluation of Depth of Cure between Two Bulk-fill Composites and a Conventional Resin Composite: An In Vitro Study - Conservative Dentistry and Endodontic Journal. (2020). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-3'-methylbenzophenone
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-3'-methylbenzophenone, a halogenated aromatic ketone. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by neutralizing chemical hazards through a validated, systematic approach.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound belongs to the family of halogenated organic compounds. Its structure, featuring a chlorinated benzene ring and a ketone group, dictates its chemical properties and associated hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its classification as a halogenated aromatic ketone provides a strong basis for assessing its risks by examining closely related surrogates like benzophenone and chlorobenzene.
Human Health Hazards:
-
Irritation: Similar benzophenone compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Systemic Effects: Prolonged or repeated exposure to related compounds may cause damage to organs, particularly the liver and kidneys. Some benzophenones are also suspected of causing cancer (H350).
-
Central Nervous System (CNS): Chronic exposure to chlorobenzene, a structural component, is known to affect the central nervous system.[2]
Environmental Hazards:
-
Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life, with some having long-lasting effects.[3] Benzophenone derivatives have been detected in various environmental compartments, including water and sediment, and are known to be bioaccumulative.[4] Therefore, preventing the release of this compound into drains or the environment is of paramount importance.[5]
This hazard profile necessitates that this compound be treated as a regulated hazardous waste, requiring a disposal protocol that ensures complete containment and destruction by authorized means.
The Core Directive: Segregation of Halogenated Waste
The foundational principle of chemical waste management is proper segregation. Due to their specific treatment requirements and environmental risks, halogenated organic compounds must not be mixed with non-halogenated solvent waste.[6][7]
The rationale is twofold:
-
Disposal Method: Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds, preventing the formation of highly toxic dioxins and furans. Mixing it with non-halogenated waste complicates and increases the cost of this process.
-
Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), explicitly list and regulate halogenated organic compounds, mandating their separate and distinct disposal pathway.[8][9]
The following workflow diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: A flowchart for laboratory chemical waste characterization and segregation.
Step-by-Step Disposal Protocol for this compound
This protocol details the in-laboratory procedures for safely accumulating and preparing this compound waste for collection by a licensed professional disposal service.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure a barrier between you and the hazard.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Wear chemically resistant gloves, such as butyl or nitrile rubber. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[11]
-
Body Protection: A fully buttoned laboratory coat is mandatory.
Step 2: Waste Collection and Containment
All materials contaminated with this compound must be collected as hazardous waste. This includes the pure compound, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, contaminated gloves).
-
Container Selection: Use a designated waste container that is in good condition (no cracks or leaks) and chemically compatible with the waste.[12] For liquid waste, UN-certified jerry cans or bottles made of a material like high-density polyethylene (HDPE) are often used.[13]
-
Segregation: As per the core directive, this waste must be collected in a container explicitly marked for "Halogenated Organic Waste." [6]
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[6][12] A container that would leak if tipped over is not considered properly closed. This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Filling: Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for vapor expansion.[13]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container.[12] Unknown chemical wastes are extremely expensive and dangerous to manage.[12]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components.
-
A clear indication of the associated hazards. Check the boxes for "Toxic" and "Irritant" on a pre-printed label.
-
The date when the container was first used to collect waste and the date it became full.
Step 4: Temporary Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, heat, and sources of ignition.[10][11]
Step 5: Arranging for Professional Disposal
Once the waste container is full, it must be transferred to your institution's central hazardous waste storage area or picked up by a licensed professional waste disposal service.[14]
-
Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.
-
Do not pour this compound down the drain. This is illegal and environmentally harmful.[3][7]
-
Disposal Method: The licensed facility will use a method appropriate for halogenated organic waste, which is typically high-temperature incineration.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[14]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[14][15]
-
Report: Report all spills to your laboratory supervisor and EH&S department.
Data Summary Table
The table below summarizes key hazard information pertinent to the safe handling and disposal of this compound, based on data from the compound itself and closely related analogues.
| Hazard Parameter | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancerH401: Toxic to aquatic lifeH412: Harmful to aquatic life with long lasting effects | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Chemical Class | Halogenated Aromatic Ketone | N/A |
| Primary Disposal Route | Collection as Halogenated Hazardous Waste for Incineration | [6][14] |
| Incompatible Materials | Strong oxidizing agents | [10] |
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our planet or our well-being.
References
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A Researcher's Guide to the Safe Handling of 3-Chloro-3'-methylbenzophenone
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. This guide provides essential safety and logistical information for handling 3-Chloro-3'-methylbenzophenone, a compound of interest in medicinal chemistry. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this substance responsibly and effectively.
Hazard Assessment: Understanding the Risks
Based on data from similar compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
-
Potential for Organ Damage: Prolonged or repeated exposure may cause damage to organs.[6][7]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[6]
Given these potential hazards, a cautious approach is warranted. All handling should occur in a controlled laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double-gloving is recommended, especially during weighing and transfer operations. Regularly inspect gloves for any signs of degradation or perforation.[8][9] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. A face shield should be used in conjunction with goggles for large-scale operations.[10][11] |
| Respiratory | NIOSH-approved respirator | A dust mask or a half-mask respirator with appropriate cartridges should be used, especially when handling the solid form or creating solutions.[1] Ensure proper fit testing and adherence to your institution's respiratory protection program.[8] |
| Body | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or in case of a potential for significant exposure, a chemical-resistant suit is advised.[11] |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are necessary to protect against spills.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13] Keep the container tightly closed.[4][12]
Handling and Use
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]
Spill Management
In the event of a spill, a clear and practiced response is crucial.
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Cordon off the spill area to prevent unauthorized entry.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12]
-
Collect Waste: Carefully place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste through your institution's environmental health and safety (EHS) office.[15]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[14]
-
Empty Containers: Rinse containers thoroughly with a suitable solvent. The first rinseate must be collected as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Deface the label on the empty container before disposal.
Consult with your institution's EHS department for specific disposal procedures, as regulations can vary.[15][16] It is likely that incineration in a chemical incinerator with an afterburner and scrubber will be the required method of disposal.[1]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical advice.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Capot Chemical. (2023, April 14). Material Safety Data Sheet: 3-Methylbenzophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylbenzophenone. PubChem Compound Database. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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University of Colorado. (2026, January). Hazardous Materials Management Plan. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
